molecular formula C9H10FNO2 B2883894 3-Amino-3-(4-fluorophenyl)propanoic acid CAS No. 151911-23-8; 151911-33-0; 325-89-3

3-Amino-3-(4-fluorophenyl)propanoic acid

Cat. No.: B2883894
CAS No.: 151911-23-8; 151911-33-0; 325-89-3
M. Wt: 183.182
InChI Key: CPGFMWPQXUXQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(4-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.182. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-3-(4-fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(4-fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGFMWPQXUXQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20934373
Record name 3-Amino-3-(4-fluorophenyl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151911-23-8, 325-89-3
Record name 3-Amino-3-(4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-3-(4-fluorophenyl)propanoic acid
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Foundational & Exploratory

Technical Guide: 3-Amino-3-(4-fluorophenyl)propanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Amino-3-(4-fluorophenyl)propanoic Acid: Chemical Structure, Synthesis, and Medicinal Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-3-(4-fluorophenyl)propanoic acid (often referred to as


-(4-fluorophenyl)-

-alanine) is a critical non-proteinogenic amino acid scaffold in modern medicinal chemistry. Unlike its

-amino acid counterpart (4-fluorophenylalanine), this

-amino acid isomer introduces a methylene group into the backbone, conferring unique conformational flexibility and significant resistance to proteolytic degradation.

This guide analyzes the molecule's structural properties, validated synthetic pathways, and its pivotal role as a pharmacophore in the development of peptidomimetics, integrin inhibitors, and


-lactam antibiotics.

Chemical Profile and Structure[1][2][3][4][5][6][7][8]

Structural Identity

The molecule consists of a propanoic acid backbone with a primary amino group and a 4-fluorophenyl substituent attached to the


-carbon (C3).[1] This creates a chiral center at C3, existing as (R)- and (S)-enantiomers.

Key Structural Features:

  • 
    -Amino Acid Motif:  The increased distance between the amino and carboxyl termini alters hydrogen bonding patterns, favoring the formation of stable secondary structures (helices, sheets) known as "foldamers" when oligomerized.
    
  • Fluorine Substitution: The para-fluorine atom functions as a bioisostere for hydrogen or a hydroxyl group. It increases lipophilicity (LogP) and metabolic stability by blocking para-hydroxylation by Cytochrome P450 enzymes.

Physicochemical Properties

Data summarized from experimental and predicted sources.

PropertyValue / Description
IUPAC Name 3-Amino-3-(4-fluorophenyl)propanoic acid
CAS Number 325-89-3 (Racemic) 151911-33-0 (S-isomer) 151911-23-8 (R-isomer)
Molecular Formula C

H

FNO

Molecular Weight 183.18 g/mol
Melting Point 224–228 °C (decomposition)
pKa (Predicted) pKa

(COOH)

3.66 pKa

(NH

)

10.1
Solubility Soluble in water (zwitterionic form), dilute acid/base; sparingly soluble in ethanol.[2][3][1]
Appearance White to off-white crystalline powder

Synthetic Methodologies

Pathway A: Modified Rodionov Synthesis (Racemic)

The most scalable route for the racemic compound involves the condensation of 4-fluorobenzaldehyde with malonic acid and ammonium acetate. This "one-pot" reaction proceeds via an imine intermediate followed by decarboxylation.

Protocol:

  • Reagents: 4-Fluorobenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq).

  • Solvent: Ethanol (reflux).

  • Procedure: Reflux the mixture for 8–12 hours. The product precipitates upon cooling.[4]

  • Purification: Recrystallization from aqueous ethanol.

Pathway B: Enzymatic Kinetic Resolution (Enantioselective)

To obtain enantiopure (S)- or (R)-isomers, lipase-catalyzed hydrolysis of the ethyl ester is the industry standard.

Protocol:

  • Substrate: Ethyl 3-amino-3-(4-fluorophenyl)propanoate (racemic).

  • Enzyme: Lipase PSIM (Burkholderia cepacia) or CAL-B (Candida antarctica).

  • Conditions: Diisopropyl ether (solvent),

    
    , small amount of water.
    
  • Mechanism: The lipase selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Separation: Acid-base extraction separates the free acid (S) from the unreacted ester (R).

SynthesisPathways Aldehyde 4-Fluorobenzaldehyde Racemic Racemic 3-Amino-3- (4-fluorophenyl)propanoic acid Aldehyde->Racemic Rodionov Synthesis (EtOH, Reflux) Malonic Malonic Acid + NH4OAc Malonic->Racemic Ester Ethyl Ester Derivative Racemic->Ester Esterification (SOCl2, EtOH) Lipase Lipase Hydrolysis (Kinetic Resolution) Ester->Lipase S_Acid (S)-Acid Product (High ee) Lipase->S_Acid Hydrolysis R_Ester (R)-Ester (Unreacted) Lipase->R_Ester No Reaction

Figure 1: Synthetic workflow comparing the direct Rodionov synthesis for racemic material and the enzymatic resolution pathway for enantiopure isolation.

Medicinal Chemistry Applications

Peptidomimetics and Stability

Incorporating 3-amino-3-(4-fluorophenyl)propanoic acid into peptide chains creates


-peptides.
  • Protease Resistance: The additional carbon atom in the backbone prevents recognition by standard proteases (e.g., pepsin, trypsin), significantly extending the half-life of peptide drugs in vivo.

  • Secondary Structure: These residues promote the formation of stable helices (e.g., the 14-helix), which are critical for disrupting protein-protein interactions.

Integrin Inhibitors (RGD Mimetics)

The scaffold is used to mimic the Asp-Phe region of the RGD (Arg-Gly-Asp) sequence, a ligand for integrin receptors (


).
  • Mechanism: The 4-fluorophenyl group occupies the hydrophobic pocket of the integrin receptor, while the

    
    -amino acid backbone provides the precise spatial geometry required to antagonize the receptor.
    
  • Application: Tumor targeting and anti-angiogenic therapies. Dextran-Fc hybrids functionalized with these RGD mimetics have shown efficacy in delivering cytotoxic payloads (e.g., MMAE) to tumors.

Precursor to -Lactams

This amino acid is a direct precursor for the synthesis of 4-aryl-2-azetidinones (monocyclic


-lactams).
  • Synthesis: Cyclization is achieved using dehydrating agents or via the activation of the carboxyl group.

  • Utility: These

    
    -lactams serve as cholesterol absorption inhibitors (similar to Ezetimibe) and novel antibiotics.
    

Analytical Characterization

To validate the identity of synthesized batches, Nuclear Magnetic Resonance (NMR) is the primary tool. The


-amino acid structure shows a distinct pattern compared to 

-isomers.

Typical


H-NMR Signals (D

O, 500 MHz):
  • Aromatic Region:

    
     7.3–7.4 (m, 2H) and 7.1–7.2 (m, 2H) corresponding to the 4-fluorophenyl ring.[5]
    
  • 
    -CH (Chiral Center): 
    
    
    
    ~4.54 (t,
    
    
    Hz, 1H).[5] This triplet indicates coupling to the adjacent methylene protons.
  • 
    -CH
    
    
    
    (Methylene):
    Two signals (dd) around
    
    
    2.7–2.8, showing geminal coupling and vicinal coupling to the
    
    
    -proton.

Safety and Handling

  • Hazard Classification: GHS07 (Irritant).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at room temperature in a dry, dark place. The compound is stable but hygroscopic; protect from moisture to prevent caking.

References

  • Synthesis & Resolution: Soltaninejad, V., et al.

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." Molecules, 2020.[5][6] 
    
  • Integrin Targeting: Schneider, H., et al. "Synthetic Integrin-Targeting Dextran-Fc Hybrids Efficiently Inhibit Tumor Proliferation In Vitro." Frontiers in Chemistry, 2021.

  • Antiproliferative Activity: Rosso, E., et al. "Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold."[7] Pharmaceuticals, 2026.[7]

  • 
    -Lactam Synthesis:  Banik, B.K., et al. "Synthesis of 
    
    
    
    -Lactams."[6] Encyclopedia, 2020.
  • Compound Properties: PubChem CID 579885. "3-Amino-3-(4-fluorophenyl)propanoic acid."[2][1][8][9] National Library of Medicine.

Sources

therapeutic potential of 3-Amino-3-(4-fluorophenyl)propanoic acid in CNS drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Engineering CNS Therapeutics: The Structural and Pharmacological Role of 3-Amino-3-(4-fluorophenyl)propanoic Acid

The Rational Design of CNS Scaffolds

As a Senior Application Scientist, I approach Central Nervous System (CNS) drug discovery not merely as a high-throughput screening exercise, but as a rational engineering challenge. The blood-brain barrier (BBB) is an unforgiving lipid filter that rejects over 98% of small-molecule drug candidates. To bypass this, we must engineer physicochemical properties directly into our foundational building blocks.

One of the most potent intermediates in our modern arsenal is 3-Amino-3-(4-fluorophenyl)propanoic acid (PubChem CID 579885)[1]. By fusing a β-amino acid backbone with a para-fluorinated phenyl ring, this molecule provides a highly tunable scaffold that directly addresses the twin hurdles of neuropharmacology: metabolic degradation and BBB impermeability[2].

Mechanistic Causality: Why This Specific Chemotype?

The therapeutic potential of this compound lies in its precise atomic substitutions:

  • The β-Amino Acid Advantage: Unlike naturally occurring α-amino acids, β-amino acids shift the amine and carboxylic acid groups by one carbon. When incorporated into a larger pharmacophore, the resulting amide bonds are virtually invisible to endogenous α-peptidases. This structural divergence imparts profound proteolytic stability, extending the in vivo half-life of the drug candidate[3].

  • The Para-Fluorine Effect: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) closely mimics that of hydrogen (1.20 Å). By substituting hydrogen with fluorine at the para position of the phenyl ring, we create an isosteric blockade. The C-F bond possesses a dissociation energy of approximately 105 kcal/mol, which effectively shuts down Cytochrome P450 (CYP450)-mediated oxidative metabolism at this highly vulnerable site[2]. Furthermore, the electron-withdrawing nature of fluorine modulates the pKa of the adjacent amine, increasing the fraction of un-ionized molecules at physiological pH (7.4)—a critical prerequisite for passive diffusion across the BBB[4].

G Core 3-Amino-3-(4-fluorophenyl) propanoic acid ParaF Para-Fluorine Atom (C-F Bond) Core->ParaF BetaA β-Amino Acid Backbone Core->BetaA Metab CYP450 Resistance (Blocks Hydroxylation) ParaF->Metab Lipo Increased Lipophilicity (BBB Crossing) ParaF->Lipo Proteo Proteolytic Stability (Peptidase Evasion) BetaA->Proteo Mimic Neurotransmitter Mimicry (GABA/Glycine) BetaA->Mimic CNS Optimized CNS Drug Candidate Metab->CNS Lipo->CNS Proteo->CNS Mimic->CNS

Caption: Structural advantages of 3-Amino-3-(4-fluorophenyl)propanoic acid in CNS drug design.

Pharmacological Targeting: Neurotransmitter Mimicry

Structurally, 3-Amino-3-(4-fluorophenyl)propanoic acid is a fluorinated derivative of β-alanine and a homolog of γ-aminobutyric acid (GABA). Because of this structural mimicry, its enantiomerically pure forms (particularly the (R)-enantiomer) are utilized to synthesize selective receptor modulators[4]. When integrated into complex ligands, this moiety acts as a recognition motif for monoamine transporters (such as the Dopamine Transporter, DAT, or Glycine Transporter 1, GlyT-1) and GABAergic receptors, effectively guiding the drug to the synaptic cleft[3].

Self-Validating Experimental Protocols

To rigorously evaluate drug candidates derived from this building block, my laboratory employs self-validating workflows. A protocol is only as good as its internal controls; therefore, every assay must possess the mathematical logic to reject its own false positives.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) Purpose: High-throughput prediction of passive BBB diffusion.

  • Step 1: Membrane Preparation. Coat a 96-well PVDF filter plate with a 2% solution of Porcine Brain Lipid (PBL) extract in dodecane. Causality: PBL accurately mimics the complex lipid composition of the human BBB, providing a more biologically relevant partition coefficient than standard hexadecane.

  • Step 2: Compound Application. Dissolve the fluorinated β-amino acid derivative in pH 7.4 buffer and apply to the donor compartment.

  • Step 3: Internal Validation (Crucial). Co-incubate the test compound with Lucifer Yellow (LY) (100 µM). Causality: LY is a highly fluorescent, paracellular marker that cannot cross intact lipid membranes.

  • Step 4: Incubation & LC-MS/MS Analysis. Incubate at 37°C for 18 hours. Quantify the test compound in the acceptor well via LC-MS/MS, and measure LY via fluorometry.

  • Self-Validation Logic: If LY fluorescence is detected in the acceptor well, the lipid membrane was compromised. The apparent permeability (

    
    ) for that specific well is mathematically voided and discarded. This ensures zero false positives for BBB penetration.
    

Protocol B: Radioligand Displacement Assay for Transporter Affinity Purpose: Determine the binding affinity (


) of the synthesized derivative at the target receptor (e.g., GABA transporter).
  • Step 1: Tissue Preparation. Isolate rat cortical membranes, homogenize, and suspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Step 2: Incubation. Incubate 100 µg of membrane protein with a fixed concentration of [3H]-labeled standard ligand and varying concentrations (0.1 nM to 10 µM) of the fluorinated test compound.

  • Step 3: Non-Specific Binding (NSB) Control. In parallel wells, add a saturating concentration (10 µM) of an unlabelled, known high-affinity reference inhibitor to define NSB.

  • Self-Validation Logic: Specific binding is calculated as Total Binding minus NSB. If the specific binding window is less than 50% of the total binding signal, the assay is automatically flagged for rejection due to an insufficient dynamic range. This self-correcting logic prevents the advancement of weak binders.

Workflow S1 1. Chiral Synthesis & Resolution S2 2. PAMPA-BBB Permeability S1->S2 S3 3. Radioligand Binding Assay S2->S3 S4 4. In Vivo Pharmacokinetics S3->S4

Caption: Step-by-step validation workflow for CNS drug candidates derived from fluorinated beta-amino acids.

Quantitative Data & Physicochemical Profile

The baseline physicochemical properties of the unconjugated 3-Amino-3-(4-fluorophenyl)propanoic acid dictate its utility as a building block. The table below summarizes these metrics and their direct impact on CNS drug design.

Physicochemical PropertyValue / DescriptionImpact on CNS Drug Design
Molecular Weight 183.18 g/mol [1]Highly efficient fragment size; leaves ample molecular weight budget for further functionalization while remaining under Lipinski's 500 Da limit for the final API.
Topological Polar Surface Area (TPSA) 63.3 Ų[1]Ideal starting TPSA. CNS drugs typically require a final TPSA < 90 Ų to successfully cross the BBB.
Computed LogP -1.3 (Zwitterionic Core)[1]While the free amino acid is hydrophilic, incorporating it via amide coupling neutralizes the charges. The 4-fluorophenyl moiety then drives the final molecule's lipophilicity into the optimal CNS range (LogP 2–4).
Enzymatic Stability High (vs α-amino acids)The β-amino acid backbone resists endogenous α-peptidases, significantly extending the pharmacokinetic half-life[3].
CYP450 Resistance High at para-positionThe strong C-F bond (105 kcal/mol) prevents oxidative para-hydroxylation, a common metabolic liability[2].

Conclusion

In the rigorous landscape of CNS drug discovery, success is dictated by the intelligent selection of starting materials. 3-Amino-3-(4-fluorophenyl)propanoic acid offers a rare trifecta: it provides structural mimicry of critical neurotransmitters, imparts profound metabolic stability via its carbon-fluorine bond, and utilizes a β-amino acid backbone to evade proteolytic degradation. By coupling this advanced intermediate with self-validating screening protocols, we can systematically engineer therapeutics capable of penetrating the blood-brain barrier and engaging elusive neurological targets.

References

  • Title: PubChem Compound Summary for CID 579885, 3-Amino-3-(4-fluorophenyl)propanoic acid Source: National Center for Biotechnology Information (nih.gov) URL: 1

  • Title: Role of fluorinated amino acids in modern drug design: In-depth analysis of R-3-Amino-3-(4-fluorophenyl)propionic Acid Source: NBInno URL: 2

  • Title: (R)-3-Amino-3-(4-fluorophenyl)propionic acid Source: Chem-Impex URL: 4

  • Title: Application of Fluorine in Drug Design Source: ResearchGate URL: 3

Sources

The Role of Fluorine Substitution in Beta-Amino Acid Metabolic Stability

[1]

Executive Summary


1

Strategic fluorination is not merely a steric shield; it is an electronic and conformational control switch. By exploiting the gauche effect and pKa modulation , fluorine substitution can lock

The Metabolic Challenge of -Amino Acids

While

  • Carboxypeptidases: Exopeptidases can still erode the C-terminus.

  • Hepatic Oxidation: The extended carbon backbone of

    
    -amino acids introduces additional 
    
    
    centers prone to cytochrome P450 (CYP)-mediated hydroxylation.
  • Transporter Efflux: The altered basicity of the

    
    -amine can trigger P-glycoprotein (P-gp) efflux, limiting bioavailability.
    

Fluorine substitution addresses these vulnerabilities simultaneously by altering the molecule's electronic landscape without significantly changing its steric footprint (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Mechanistic Impact of Fluorine[3][4][5][6]

Conformational Locking: The Gauche Effect

The most profound impact of fluorine on


  • Mechanism: This is driven by

    
     hyperconjugation.[2] The electron-rich C-H bond donates density into the antibonding orbital of the C-F bond, stabilizing the gauche rotamer.[2]
    
  • Result: This "locks" the backbone into a specific secondary structure (e.g., a helix or sheet) that is sterically incompatible with the active sites of proteases, effectively rendering the molecule "invisible" to the enzyme.

Electronic Deactivation (pKa Modulation)

The high electronegativity of fluorine pulls electron density through the


  • Effect on Amine: Fluorination at the

    
    -position (vicinal to the amine) significantly lowers the basicity (pKa) of the N-terminal amine.
    
  • Metabolic Consequence: A less basic amine is less likely to be protonated at physiological pH. This reduces cation-driven recognition by certain transporters and metabolic enzymes, improving passive permeability and reducing clearance.

Blocking Oxidative Hotspots

CYP450 enzymes typically attack electron-rich C-H bonds adjacent to heteroatoms or aromatic rings. Replacing these labile hydrogens with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) creates a metabolic blockade.

Visualization: Mechanisms of Stability

The following diagram illustrates how fluorine substitution blocks proteolytic and oxidative pathways through conformational and electronic effects.

MetabolicStabilitySubstrateBeta-Amino AcidScaffoldProteolysisProteolyticDegradationSubstrate->ProteolysisNaturalSusceptibilityOxidationCYP450OxidationSubstrate->OxidationLabile C-HGaucheGauche Effect(Conformational Lock)Substrate->GaucheFluorination(alpha/beta)ShieldC-F Bond Strength(Metabolic Blockade)Substrate->ShieldSite-SpecificF-SubpKapKa Modulation(Reduced Basicity)Substrate->pKaInductiveEffectGauche->ProteolysisPrevents Induced FitStableMetabolicallyStable AnalogGauche->StableShield->OxidationBlocks H-AbstractionShield->StablepKa->OxidationReduces SOMReactivitypKa->Stable

Figure 1: Mechanistic pathways by which fluorine substitution intercepts metabolic degradation.

Strategic Substitution Patterns

To maximize stability, the position of the fluorine atom is critical.

Substitution PositionTarget EffectMechanismRecommended For

-Fluoro
Proteolytic StabilityInduces gauche alignment of

, rigidifying the backbone.
Preventing exopeptidase cleavage at the C-terminus.

-Fluoro
pKa ReductionStrong inductive effect on the adjacent amine; lowers pKa by 1-2 units.Improving permeability and reducing oxidative deamination.
Side-Chain (Benzylic) CYP BlockadeReplaces labile benzylic H atoms prone to hydroxylation.Scaffolds with aromatic side chains (e.g.,

-homophenylalanine).
Trifluoromethyl (

)
LipophilicityIncreases steric bulk and logP; blocks metabolism at distal sites.Modulating potency and half-life extension.[3][4]

Experimental Validation Protocols

To verify the impact of fluorine substitution, researchers must employ a dual-assay approach: Microsomal Stability (for oxidative metabolism) and Plasma Stability (for proteolysis).

Protocol: Microsomal Stability Assay (CYP450)

This protocol determines the intrinsic clearance (


56

Reagents:

  • Liver Microsomes (Human/Mouse, 20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6PDH)
    
  • Test Compound (1 µM final conc.)

  • Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix 445 µL of microsomal suspension (0.5 mg/mL in PBS pH 7.4) with 5 µL of test compound (100 µM stock). Pre-incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .
    Protocol: Plasma Proteolytic Stability

    Reagents:

    • Pooled Plasma (Human/Rat)

    • Test Compound (10 µM final conc.)

    • Control: Propantheline (unstable) or Enalapril (stable).

    Workflow:

    • Preparation: Spike test compound into plasma pre-warmed to 37°C.

    • Incubation: Incubate in a shaking water bath.

    • Sampling: At

      
       hours, remove 50 µL aliquots.
      
    • Quenching: Mix with 200 µL Acetonitrile/Methanol (1:1) + 1% Formic Acid.

    • Analysis: LC-MS/MS quantification of parent compound.

    Visualization: Experimental Workflow

    Workflowcluster_0Incubation Phasecluster_1Quench & Extractcluster_2Data AnalysisStartStart: Test Compound(Fluorinated Analog)MixMix with Microsomes+ NADPH (37°C)Start->MixSampleSample at t=0, 15, 30, 60 minMix->SampleQuenchAdd Ice-Cold ACN(Precipitate Proteins)Sample->QuenchCentrifugeCentrifuge4000 rpm, 20 minQuench->CentrifugeLCMSLC-MS/MS Analysis(Monitor Parent Ion)Centrifuge->LCMSCalcCalculate t1/2 & CL_intPlot ln(Conc) vs TimeLCMS->Calc

    Figure 2: Standardized workflow for assessing microsomal stability.

    References

    • BenchChem. (2025).[3] A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides in Biological Systems. Retrieved from

    • Koksch, B., et al. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry. Retrieved from

    • Meanwell, N. A. (2018). Fluorine in Drug Design and Discovery. Journal of Medicinal Chemistry. Retrieved from

    • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C-F bond. Chemical Society Reviews. Retrieved from

    • Domainex. (2025). Microsomal Clearance/Stability Assay Protocols. Retrieved from

    A Technical Guide to the Stereoisomers of 3-Amino-3-(4-fluorophenyl)propanoic Acid: A Tale of Two Enantiomers

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of modern drug discovery and development, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth technical exploration of the (R)- and (S)-enantiomers of 3-Amino-3-(4-fluorophenyl)propanoic acid, a versatile building block in medicinal chemistry. We will delve into the nuances of their synthesis, separation, and disparate biological significance, offering field-proven insights for researchers, scientists, and drug development professionals.

    The Centrality of Chirality: Why (R) vs. (S) Matters

    Chirality arises from the presence of a stereocenter, in this case, the carbon atom bonded to the amino group, the carboxyl group, the 4-fluorophenyl group, and a hydrogen atom. The differential arrangement of these groups in three-dimensional space gives rise to the (R)- and (S)-enantiomers. Biological systems, being inherently chiral themselves (composed of L-amino acids and D-sugars), often interact stereospecifically with chiral molecules. This can lead to one enantiomer being therapeutically active while the other is inactive, less active, or even responsible for adverse effects. Therefore, the ability to synthesize and analyze enantiomerically pure compounds is paramount in pharmaceutical development. The fluorine atom on the phenyl ring is a strategic addition, as it can enhance metabolic stability, binding affinity, and membrane permeability of the parent molecule.[1][2]

    Enantioselective Synthesis: Crafting the Desired Mirror Image

    The synthesis of enantiomerically pure β-amino acids like (R)- and (S)-3-Amino-3-(4-fluorophenyl)propanoic acid is a significant area of research.[3] A variety of stereoselective methods have been developed to this end.

    Asymmetric Synthesis of (R)-3-Amino-3-(4-fluorophenyl)propanoic acid

    One common approach to obtaining the (R)-enantiomer involves the use of chiral auxiliaries or catalysts. For instance, an asymmetric Mannich reaction can be employed, where a chiral catalyst directs the addition of a nucleophile to an imine, setting the desired stereochemistry.

    Illustrative Synthetic Workflow:

    G cluster_0 Asymmetric Synthesis of (R)-Isomer 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Imine_Formation Imine Formation 4-Fluorobenzaldehyde->Imine_Formation Chiral_Amine Chiral Amine (e.g., (R)-PEA) Chiral_Amine->Imine_Formation Chiral_Imine Chiral Imine Intermediate Imine_Formation->Chiral_Imine Mannich_Reaction Asymmetric Mannich Reaction (Lewis Acid Catalyst) Chiral_Imine->Mannich_Reaction Ketene_Silyl_Acetal Ketene Silyl Acetal Ketene_Silyl_Acetal->Mannich_Reaction Adduct Diastereomeric Adduct Mannich_Reaction->Adduct Hydrolysis Hydrolysis & Auxiliary Removal Adduct->Hydrolysis R_Isomer (R)-3-Amino-3-(4-fluorophenyl)propanoic acid Hydrolysis->R_Isomer

    Caption: Asymmetric synthesis of the (R)-isomer.

    Enzymatic Resolution for the (S)-Isomer

    Enzymatic kinetic resolution is another powerful technique. A racemic mixture of a suitable derivative (e.g., an ester) of 3-Amino-3-(4-fluorophenyl)propanoic acid is treated with an enzyme, such as a lipase, that selectively hydrolyzes one enantiomer, leaving the other unreacted.

    Protocol for Enzymatic Resolution:

    • Esterification: The racemic 3-Amino-3-(4-fluorophenyl)propanoic acid is esterified (e.g., to the methyl or ethyl ester) under standard conditions.

    • Enzymatic Hydrolysis: The racemic ester is dissolved in a suitable buffer, and a lipase (e.g., from Candida antarctica) is added. The reaction is stirred at a controlled temperature. The enzyme will preferentially hydrolyze one ester enantiomer (e.g., the R-ester) to the corresponding carboxylic acid.

    • Separation: The reaction is stopped, and the unreacted (S)-ester is separated from the (R)-acid by extraction.

    • Hydrolysis: The purified (S)-ester is then hydrolyzed to afford the desired (S)-3-Amino-3-(4-fluorophenyl)propanoic acid.

    Physicochemical Properties: A Subtle Divergence

    While enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they differ in their interaction with plane-polarized light, a property known as optical activity.

    Property(R)-Isomer(S)-Isomer
    Molecular Weight 183.18 g/mol [4]183.18 g/mol [4]
    Optical Rotation Negative (-)Positive (+)
    (Specific Rotation) Varies with conditionsVaries with conditions

    Note: The sign of optical rotation is an experimentally determined value and does not directly correlate with the (R)/(S) designation.

    Analytical Separation and Characterization: Telling the Mirror Images Apart

    The separation of enantiomers is a critical task in both preparative and analytical chemistry. Chiral chromatography is the most widely used technique for this purpose.[5]

    Chiral High-Performance Liquid Chromatography (HPLC)

    Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

    Experimental Protocol for Chiral HPLC Separation:

    • Column: A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives, is often effective.[6]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation.

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is standard.

    Logical Workflow for Chiral Separation:

    G cluster_1 Chiral HPLC Separation Workflow Sample Racemic Mixture of (R)- and (S)-Isomers Injection Injection onto Chiral HPLC Column Sample->Injection Separation Differential Interaction with Chiral Stationary Phase Injection->Separation Elution Sequential Elution of Enantiomers Separation->Elution Detection UV Detector Elution->Detection Chromatogram Chromatogram with Two Separated Peaks Detection->Chromatogram

    Caption: Workflow for chiral HPLC separation.

    Capillary Electrophoresis (CE)

    Chiral CE is another powerful technique for enantiomeric separation, particularly for charged molecules like amino acids. A chiral selector, such as a cyclodextrin, is added to the background electrolyte.[7][8]

    Biological Activity and Applications: The Crux of the Matter

    The (R)- and (S)-enantiomers of 3-Amino-3-(4-fluorophenyl)propanoic acid serve as valuable building blocks for the synthesis of more complex bioactive molecules.[9][10] Their incorporation into peptides can enhance stability and biological activity.[1][10]

    While specific comparative studies on the biological activities of the individual enantiomers of 3-Amino-3-(4-fluorophenyl)propanoic acid are not extensively reported in the public domain, we can infer their potential differential roles based on the broader understanding of β-amino acids in medicinal chemistry.

    • (R)-3-Amino-3-(4-fluorophenyl)propanoic acid: This isomer is a key intermediate in the synthesis of certain pharmaceuticals.[9] Its structural similarity to neurotransmitters makes it a valuable scaffold for developing agents targeting the central nervous system, such as modulators of GABA receptors or other neurological targets.[9]

    • (S)-3-Amino-3-(4-fluorophenyl)propanoic acid: The (S)-enantiomer is also a crucial building block in peptide synthesis and drug development.[10] It can be used to create peptidomimetics with improved pharmacological properties. The Fmoc-protected version of this isomer is widely used in solid-phase peptide synthesis.[10]

    It is highly probable that if these enantiomers were to be evaluated for a specific biological target, they would exhibit different binding affinities and functional activities. For instance, in the context of aryl propionic acid derivatives, it is often the (S)-enantiomer that possesses the desired therapeutic activity.[11]

    Conclusion

    The (R)- and (S)-enantiomers of 3-Amino-3-(4-fluorophenyl)propanoic acid are not interchangeable entities. They are distinct chemical compounds with unique three-dimensional structures that dictate their interactions with other chiral molecules, including biological targets. While they share identical physical properties in an achiral environment, their synthesis requires specialized stereoselective techniques, and their separation necessitates chiral analytical methods. The ultimate significance of their difference lies in their potential for differential biological activity, a fundamental principle that underpins modern drug design and development. A thorough understanding of the stereochemistry of these and other chiral building blocks is indispensable for the creation of safe and effective medicines.

    References

    • Sleebs, B. E., & Warkentin, J. (2009). Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Current Organic Chemistry, 13(5), 430-467.
    • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

    • Fuchs, J. E., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution.
    • University of Pennsylvania ScholarlyCommons. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Retrieved from [Link]

    • Google Patents. (n.d.). WO2000056716A1 - Synthesis of 3-amino-3-aryl propanoates.
    • Royal Society of Chemistry. (n.d.). Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Retrieved from [Link]

    • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino Acids and Derivatives. Retrieved from [Link]

    • ScienceDirect. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

    • ResearchGate. (n.d.). A One‐Pot Synthesis of 3‐Amino‐3‐arylpropionic Acids. Retrieved from [Link]

    • MDPI. (2024). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Pharmaceuticals, 17(3), 381.
    • PubChem. (n.d.). 3-Amino-3-(4-fluorophenyl)propanoic acid. Retrieved from [Link]

    • Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1088.
    • Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
    • PMC. (n.d.). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. Retrieved from [Link]

    • Scribd. (n.d.). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Retrieved from [Link]

    • Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
    • Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Biochemistry & Analytical Biochemistry, 4(4).
    • PMC. (n.d.). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

    • ResearchGate. (n.d.). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]

    • PMC. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

    • Wiley-VCH. (n.d.). 3. Retrieved from [Link]

    • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 169-178.
    • ResearchGate. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]

    • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599-1616.
    • MilliporeSigma. (n.d.). (S)-3-Amino-3-(4-fluorophenyl)propionic acid. Retrieved from [Link]

    Sources

    Engineering Proteolytic Immunity: The Role of 4-Fluorophenyl-β-Alanine in Advanced Peptidomimetics

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The transition from native α-peptides to synthetic peptidomimetics is driven by a fundamental biological hurdle: the rapid degradation of natural peptides by endogenous proteases. To circumvent this, drug development professionals have increasingly turned to β-amino acids. Among these, 4-fluorophenyl-β-alanine (and its derivatives, such as 4-fluoro-β-homophenylalanine) represents a highly optimized pharmacophore. By combining the backbone extension of a β-amino acid with the unique steric and electronic properties of para-fluorination, this building block imparts exceptional metabolic stability, alters secondary folding propensities, and enhances target binding affinity.

    This technical guide explores the mechanistic rationale, enantioselective synthesis, and structural integration of 4-fluorophenyl-β-alanine analogs in modern drug discovery.

    Mechanistic Rationale: The Convergence of Homologation and Fluorination

    The integration of 4-fluorophenyl-β-alanine into a peptide sequence is not merely a structural substitution; it is a calculated modification designed to manipulate the molecule's pharmacokinetic and pharmacodynamic profile.

    The β-Amino Acid Backbone (Proteolytic Evasion)

    Native α-peptides are rapidly cleaved by exopeptidases and endopeptidases (such as DPP-IV)[1]. By introducing an additional methylene group (–CH₂–) into the peptide backbone, β-amino acids shift the spatial arrangement of the amide bond. This single-carbon homologation disrupts the highly specific enzyme-substrate transition states required by native proteases, effectively rendering the peptidomimetic "invisible" to proteolytic degradation.

    The Fluorine Effect (Metabolic and Electronic Modulation)

    The substitution of a hydrogen atom with a fluorine atom at the para position of the phenyl ring introduces three distinct causal benefits:

    • Metabolic Blocking: The cytochrome P450 (CYP450) family of enzymes frequently metabolizes aromatic rings via para-hydroxylation. The exceptionally high bond dissociation energy of the C–F bond (approx. 116 kcal/mol) blocks this oxidation pathway, drastically extending the biological half-life of the compound.

    • pKa Modulation: Fluorine is the most electronegative element. Through strong inductive electron withdrawal, it lowers the pKa of the adjacent β-amine. This alters the ionization state of the molecule at physiological pH, enhancing membrane permeability and oral bioavailability.

    • Multipolar Interactions: Unlike hydrogen, the electron-rich fluorine atom can act as a weak hydrogen-bond acceptor or participate in orthogonal multipolar interactions (e.g., C–F···C=O interactions), which can stabilize specific secondary structures like 14-helices in foldamers[2].

    Enantioselective Synthetic Methodologies

    The biological efficacy of peptidomimetics is strictly stereodependent. Synthesizing enantiopure 4-fluorophenyl-β-alanine requires robust asymmetric methodologies. While asymmetric phase-transfer catalyzed alkylations utilizing cinchona alkaloid derivatives have been successfully scaled[3], enzymatic kinetic resolution remains one of the most reliable methods for achieving >99% enantiomeric excess (ee) without heavy metal contamination[4].

    Protocol: Enzymatic Kinetic Resolution of Racemic 4-Fluorophenyl-β-Alanine Esters

    This self-validating protocol utilizes Lipase PSIM to selectively hydrolyze the (S)-enantiomer of a racemic ester, leaving the (R)-enantiomer intact[4].

    Step 1: Substrate Preparation & Free-Base Liberation

    • Action: Suspend 10 mmol of racemic ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride in 50 mL of diisopropyl ether (iPr₂O). Add 1.2 equivalents of triethylamine (Et₃N).

    • Causality: The hydrochloride salt is insoluble and unrecognized by the enzyme. Et₃N liberates the free base, while iPr₂O is selected as the solvent because it maintains optimal hydration layers around the lipase, preserving its catalytic conformation.

    Step 2: Enzymatic Hydrolysis

    • Action: Add 4 equivalents of H₂O (hydrolytic nucleophile) and 50 mg of Lipase PSIM (Burkholderia cepacia). Incubate at 45 °C under continuous orbital shaking.

    • Causality: The 45 °C temperature accelerates the reaction kinetics without denaturing the enzyme. The lipase active site sterically accommodates only the (S)-enantiomer for acyl-enzyme intermediate formation.

    Step 3: In-Process Validation (Self-Validating Step)

    • Action: At 12-hour intervals, extract a 50 µL aliquot. Derivatize with Marfey’s reagent and analyze via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

    • Causality: Kinetic resolutions must be stopped precisely at 50% conversion. Chiral HPLC ensures the reaction is quenched exactly when the ee of the product reaches ≥99%, preventing over-hydrolysis.

    Step 4: Separation and Isolation

    • Action: Filter off the immobilized enzyme. Partition the filtrate between 1M HCl and ethyl acetate.

    • Causality: The unreacted (R)-ester remains in the organic layer. The hydrolyzed (S)-4-fluorophenyl-β-alanine is protonated and moves to the aqueous layer, allowing for simple, high-purity phase separation. Lyophilize the aqueous layer to yield the final enantiopure product[4].

    G R Racemic β-amino ester (±)-3a-e L Lipase PSIM Catalysis (iPr2O, 45°C, H2O) R->L Hydrolysis S (S)-4-F-Phe-β-Ala (ee ≥ 99%) L->S Enantioselective Cleavage E (R)-Amino Ester (Unreacted) L->E Kinetic Resolution

    Enzymatic kinetic resolution workflow for enantiopure 4-fluorophenyl-β-alanine synthesis.

    Structural Biology and Therapeutic Integration

    The incorporation of 4-fluorophenyl-β-alanine into macrocycles and foldamers has yielded breakthrough therapeutics across multiple disease states.

    Oncology: MDM2/p53 Macrocycles

    The p53 tumor suppressor is often deactivated in cancers via overexpression of the MDM2 protein, which binds and inhibits p53. Peptidomimetic macrocycles containing 4-fluorophenyl-β-alanine are engineered to mimic the α-helical binding domain of p53[5]. The fluorinated aromatic ring perfectly occupies the deep hydrophobic cleft of MDM2, while the β-amino acid backbone ensures the macrocycle survives the protease-rich tumor microenvironment, effectively restoring p53-mediated apoptosis[5].

    G P Peptidomimetic (4-F-Phe-β-Ala) M MDM2 Protein P->M Competitive Binding P53 p53 Tumor Suppressor M->P53 Inhibits (Blocked) A Apoptosis / Cell Cycle Arrest P53->A Transcriptional Activation

    Mechanism of p53 restoration via MDM2 inhibition by 4-F-Phe-β-Ala peptidomimetics.

    Analgesia: Opioid Receptor Ligands

    Endogenous opioid peptides (like enkephalins and dermorphins) suffer from poor blood-brain barrier (BBB) permeability and rapid degradation. By substituting native phenylalanine residues with fluorinated β-amino acids, researchers have developed constrained opioid peptidomimetics with enhanced µ-opioid receptor (MOR) selectivity. The increased lipophilicity from the fluorine atom directly correlates with improved BBB penetration, while the rigidified backbone locks the peptide into the active binding conformation[6].

    Quantitative Pharmacokinetic Profiling

    The table below summarizes the empirical advantages of substituting native L-Phenylalanine with its fluorinated β-homolog in a standard peptide sequence.

    Pharmacokinetic ParameterNative L-Phenylalanineβ-Phenylalanine4-Fluoro-β-Phenylalanine
    Proteolytic Half-Life (Serum) < 2 hours (Rapid cleavage)> 24 hours (Highly stable)> 24 hours (Highly stable)
    Lipophilicity (Estimated LogP) ~ 1.48~ 1.75~ 2.10 (Enhanced BBB crossing)
    Metabolic Oxidation (CYP450) High (para-hydroxylation)High (para-hydroxylation)Negligible (Steric/electronic block)
    Foldamer Structural Propensity α-helix / β-sheet14-helix14-helix (Stabilized by C-F dipole)

    Data synthesized from comparative structural activity relationship (SAR) studies on fluorinated peptidomimetics.

    References

    1.[4] Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. Available at:[Link] 2.[3] Synthesis of 4-Fluoro-β-(4-fluorophenyl)-l-phenylalanine by an Asymmetric Phase-Transfer Catalyzed Alkylation: Synthesis on Scale and Catalyst Stability. Organic Process Research & Development, ACS Publications. Available at:[Link] 3.[5] Peptidomimetic macrocycles - US10967042B2. Google Patents. Available at: 4.[6] Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. PMC - NIH. Available at:[Link]

    Sources

    3-Amino-3-(4-fluorophenyl)propanoic acid solubility in water vs organic solvents

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Whitepaper: Solubility Profile and Solvent Selection for 3-Amino-3-(4-fluorophenyl)propanoic Acid

    Executive Summary

    3-Amino-3-(4-fluorophenyl)propanoic acid (CAS 325-89-3), a fluorinated

    
    -amino acid, serves as a critical chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates.[1] Its dual functionality—comprising a basic amino group and an acidic carboxyl group—imparts zwitterionic character, creating a solubility profile that is highly sensitive to pH and solvent polarity.[1]
    

    This technical guide provides a comprehensive analysis of the compound's solubility behavior.[1][2] Unlike simple organic molecules, the solubility of this zwitterion is governed by crystal lattice energy and ionization states.[1] This document details the physicochemical drivers of solubility, provides validated experimental protocols for solubility determination, and outlines solvent selection strategies for purification (crystallization) and process scaling.

    Physicochemical Characterization & Solubility Drivers

    To master the solubility of 3-Amino-3-(4-fluorophenyl)propanoic acid, one must first understand the competition between its lattice energy and solvation energy.

    • Zwitterionic Nature: In solid state and neutral aqueous solutions, the compound exists primarily as a zwitterion (

      
      ).[1] This results in strong electrostatic intermolecular forces, leading to a high melting point (224–228 °C) and high lattice energy.
      
    • The Fluorine Effect: The para-fluorine substituent increases lipophilicity (LogP ~ -1.[1]3) compared to the non-fluorinated parent (

      
      -phenylalanine), slightly enhancing solubility in alcohols while maintaining the strong crystal packing characteristic of amino acids.[1]
      
    • Acid-Base Dissociation:

      • pKa1 (Carboxyl): ~3.66 (Predicted)[3]

      • pKa2 (Amino): ~9.5–10.0 (Typical for

        
        -amino acids)
        
      • Isoelectric Point (pI): ~6.8

    Implication: Solubility is not a static number; it is a dynamic function of pH.[1] The compound is least soluble at its pI (pH ~6.8) and highly soluble at pH < 2 (cationic form) and pH > 10 (anionic form).

    Solubility Profile: Aqueous vs. Organic Systems

    The following table summarizes the solubility behavior based on structural analysis and analog data (e.g., 3-amino-3-(4-chlorophenyl)propanoic acid).

    Table 1: Solubility Profile Matrix

    Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
    Aqueous (Neutral) Water (pH 6-7)Low to Moderate Zwitterionic form dominates; high lattice energy opposes dissolution.[1]
    Aqueous (Acidic) 1N HCl, 1N H2SO4High Protonation of carboxylate (
    
    
    ) breaks zwitterionic lattice; forms soluble cation.
    Aqueous (Basic) 1N NaOH, KOHHigh Deprotonation of ammonium (
    
    
    ) forms soluble anion.
    Polar Protic Methanol, EthanolModerate (Hot) Soluble at elevated temperatures. Good for recrystallization.[1][4]
    Polar Aprotic DMSO, DMFHigh High dielectric constant disrupts electrostatic lattice forces.
    Non-Polar Hexane, Toluene, DCMInsoluble Cannot overcome zwitterionic electrostatic interactions.
    Chlorinated Chloroform, DCMVery Low Poor interaction with ionic centers.

    Experimental Protocols

    The following protocols are designed to generate precise solubility data required for process development.

    Protocol A: pH-Dependent Solubility Profiling (The "U" Curve)

    Objective: Determine the pH range for isoelectric precipitation (purification).

    • Preparation: Suspend 1.0 g of 3-Amino-3-(4-fluorophenyl)propanoic acid in 10 mL of deionized water.

    • Acid Titration: Add 1N HCl dropwise while monitoring pH. Record the volume required to achieve complete dissolution (clear solution).

    • Base Titration: In a separate vial, repeat with 1N NaOH.

    • Precipitation Mapping: Take the acidic solution (from step 2) and slowly back-titrate with 1N NaOH. Record the pH at the onset of turbidity (precipitation start) and the pH of maximum turbidity.

    • Analysis: Plot Solubility vs. pH. The minimum solubility corresponds to the pI.[1][5]

    Protocol B: Gravimetric Solubility Screening

    Objective: Quantify solubility in organic solvents for crystallization design.[1]

    • Saturation: Add excess solid compound to 5 mL of the target solvent (e.g., Ethanol, 2-Propanol) in a sealed vial.

    • Equilibration: Stir at 25°C for 24 hours. (For hot solubility, stir at reflux for 1 hour).

    • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter.

    • Evaporation: Transfer a known volume (e.g., 2 mL) of the filtrate to a pre-weighed dish. Evaporate solvent under vacuum/heat.[1]

    • Calculation:

      
      
      

    Process Chemistry Applications

    Purification Strategy: Isoelectric Precipitation

    The most scalable purification method for this intermediate utilizes its pH-solubility profile.

    • Dissolve: Dissolve crude material in dilute HCl (pH < 2).

    • Filter: Remove insoluble mechanical impurities.[1]

    • Neutralize: Slowly add NaOH or Ammonia to adjust pH to ~6.8 (the pI).

    • Crystallize: The zwitterion will crystallize out of solution as the net charge approaches zero.[1] Cool to 0–5°C to maximize yield.

    Recrystallization Solvent Selection

    For higher purity requirements (e.g., >99.5%), organic recrystallization is preferred.

    • Recommended System: Ethanol/Water (80:20) or Isopropanol/Water .

    • Mechanism: The compound dissolves in the hot alcohol/water mixture but is less soluble in the alcohol-rich phase upon cooling.[1] The water aids in solvating the ionic termini at high temperatures.[1]

    Visualization of Solubility Dynamics

    Figure 1: pH-Dependent Solubility & Isolation Workflow

    SolubilityWorkflow cluster_0 Physicochemical State cluster_1 Process Action Acid Acidic pH (<3) Cationic Form (Soluble) Neutral Neutral pH (~6.8) Zwitterionic Form (Precipitate/Crystal) Acid->Neutral Deprotonation Dissolve Dissolve Crude in Dilute HCl Acid->Dissolve Initial State Base Basic pH (>10) Anionic Form (Soluble) Neutral->Base Deprotonation Isolate Filter & Wash (Pure Zwitterion) Neutral->Isolate Filter Filtration (Remove Insolubles) Dissolve->Filter Adjust Adjust pH to 6.8 (Add NaOH/NH3) Filter->Adjust Adjust->Neutral Induces

    Caption: Figure 1: The "U-Shaped" solubility curve dictates the purification strategy. The compound is dissolved as a cation and precipitated as a neutral zwitterion.[1]

    Figure 2: Solvent Selection Decision Tree

    SolventSelection Start Start: Select Solvent for 3-Amino-3-(4-fluorophenyl)propanoic acid Q1 Goal? Start->Q1 Reaction Reaction Medium Q1->Reaction Synthesis Purification Purification/Crystallization Q1->Purification Isolation DMSO DMSO or DMF (High Solubility) Reaction->DMSO Q2 Solubility in Hot Ethanol? Purification->Q2 Yes Use EtOH or EtOH/H2O Q2->Yes Soluble No Use Acid/Base Precipitation Q2->No Insoluble

    Caption: Figure 2: Logical decision tree for selecting the optimal solvent system based on the operational objective (Synthesis vs. Purification).

    References

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 579885, 3-Amino-3-(4-fluorophenyl)propanoic acid. Retrieved from [Link]

    • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Dissertations.[6] Retrieved from [Link]

    Sources

    metabolic pathway analysis of fluorinated beta-amino acids

    Metabolic Pathway Analysis of Fluorinated -Amino Acids: A Comprehensive Guide for Drug Development

    Introduction: The Strategic Imperative of Fluorinated -Amino Acids

    In modern drug discovery, the incorporation of fluorine into

    
    
    
    
    
    
    
    
    1

    By introducing fluorine—a highly electronegative atom with a van der Waals radius closely mimicking oxygen—medicinal chemists achieve a profound "bioisosteric effect." The strong C–F bond (approx. 450 kJ/mol) resists hydrogen abstraction by Cytochrome P450 (CYP450) iron-oxo species, effectively blocking metabolically labile sites[2]. This guide dissects the causality behind their metabolic stability, the analytical workflows required to track them, and the self-validating protocols used in preclinical development.

    Mechanistic Causality: How Fluorine Dictates Metabolic Fate

    The metabolic trajectory of a fluorinated

    • Evasion of Phase I Metabolism: The extreme electronegativity of fluorine inductively withdraws electron density from adjacent C–H bonds. This increases the bond dissociation energy, making CYP450-mediated aliphatic hydroxylation energetically unfavorable[3].

    • Transaminase Resistance: While unfluorinated

      
      -amino acids (like 
      
      
      -alanine) are rapidly converted to malonate semialdehyde via
      
      
      -transaminases[1],
      
      
      - or
      
      
      -trifluoromethylation introduces severe steric bulk that prevents the formation of the obligate pyridoxal-5'-phosphate (PLP) internal aldimine intermediate within the enzyme's active site.
    • Redirection to Phase II & Excretion: Because Phase I oxidative pathways are blocked, these compounds are often redirected toward minor Phase II conjugation (e.g., N-sulfation, N-carbamoyl glucuronidation) or, more commonly, are excreted entirely unchanged via the renal system.

    Pathwaycluster_Phase1Phase I Metabolism (CYP450)cluster_Phase2Phase II MetabolismParentFluorinated β-Amino Acid(e.g., Sitagliptin)DesatOxidative DesaturationParent->Desat MinorHydroxHydroxylationParent->Hydrox MinorGlucN-CarbamoylGlucuronidationParent->Gluc MinorSulfN-SulfationParent->Sulf MinorExcretionRenal Excretion(Unchanged Drug)Parent->Excretion Major Pathway

    Fig 1: Metabolic partitioning of fluorinated β-amino acids, highlighting major and minor pathways.

    Case Study: The Topology and Metabolism of Sitagliptin

    Sitagliptin, a first-in-class DPP-4 inhibitor, is the quintessential example of a fluorinated

    4

    Why the Trifluorophenyl Group? The three fluorine atoms serve a dual purpose: they enhance the drug's binding affinity to the DPP-4 enzyme via multipolar interactions, and they provide extreme metabolic stability[4].

    In vitro hepatocyte studies reveal that sitagliptin is highly resistant to degradation. Over a 2-hour incubation, only ~3.1% of the parent drug is metabolized. The minor metabolic routes occur strictly on the non-fluorinated moieties, yielding:

    • M4 / M5: Hydroxylation of the triazolopiperazine ring followed by glucuronidation.

    • M6 / M7: N-carbamoyl glucuronidation and N-sulfation of the primary amine. Because the trifluorophenyl ring is metabolically inert, sitagliptin achieves an exceptionally long half-life, with approximately 79% of the dose excreted unchanged in human urine.

    Quantitative Pharmacokinetic Comparison

    The table below summarizes how structural modifications alter the metabolic fate of amino acid-derived therapeutics.

    Compound ClassRepresentative DrugPrimary Metabolic RouteHalf-Life (
    
    
    )
    % Excreted Unchanged
    Unfluorinated
    
    
    -amino acid
    LevodopaDecarboxylation (AADC)~1.5 h< 5%
    Unfluorinated
    
    
    -amino acid
    
    
    -Alanine
    Transamination (
    
    
    -TA)
    ~0.5 h< 10%
    Fluorinated
    
    
    -amino acid
    Sitagliptin Renal Excretion 12.4 h ~79%

    Analytical Workflows: The Synergy of F-NMR and LC-MS/MS

    To accurately map these pathways, we rely on a dual-modality approach.

    zero endogenous fluorine55

    However,

    
    

    WorkflowIncubHepatocyteIncubationQuenchQuenching &ExtractionIncub->QuenchNMR19F-NMRAcquisitionQuench->NMRLCMSLC-MS/MSValidationNMR->LCMS

    Fig 2: Sequential analytical workflow for tracking fluorinated metabolites using 19F-NMR & LC-MS.

    Experimental Protocols (Self-Validating Systems)

    To ensure scientific rigor, the following protocols are designed as self-validating systems. They incorporate internal standards and positive controls to prove that negative results (e.g., lack of metabolism) are due to the compound's stability, not assay failure.

    Protocol A: In Vitro Hepatocyte Stability & Metabolite Generation

    Causality: Primary hepatocytes are used instead of liver microsomes because they contain the complete intracellular machinery for both Phase I (CYP450) and Phase II (UGT, SULT) metabolism, which is critical since fluorinated compounds often bypass Phase I.

    Step-by-Step Methodology:

    • Cell Thawing & Plating: Thaw cryopreserved human hepatocytes and resuspend in Williams' E medium supplemented with GlutaMAX. Seed at

      
       cells/mL in a 24-well plate.
      
    • System Validation (Internal Controls):

      • Phase I Control: Spike Well A with Midazolam (rapidly cleared by CYP3A4).

      • Phase II Control: Spike Well B with 7-Hydroxycoumarin (rapidly glucuronidated/sulfated).

      • Test Well: Spike Well C with the fluorinated

        
        -amino acid (10 µM final concentration).
        
    • Incubation: Incubate at 37°C with 5% CO

      
       on an orbital shaker.
      
    • Time-Course Aliquoting: Remove 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

    • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: Acetonitrile precipitates proteins, instantly halting enzymatic activity, while formic acid stabilizes zwitterionic

      
      -amino acids.
      
    • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Extract the supernatant for analysis.

    Protocol B: F-NMR Quantitative Tracing

    Causality: To achieve absolute quantification without a calibration curve for every unknown metabolite, we utilize Trifluoroacetic acid (TFA) as an internal standard. TFA resonates at approximately -76.5 ppm, which safely avoids overlapping with typical pharmaceutical C–F signals (usually between -100 to -140 ppm)[4].

    Step-by-Step Methodology:

    • Sample Preparation: Combine 400 µL of the quenched hepatocyte supernatant with 100 µL of D

      
      O (for NMR lock).
      
    • Internal Standard Addition: Spike exactly 10 µL of a 1 mM TFA standard solution into the NMR tube. Validation Checkpoint: The integration of the TFA peak will serve as the absolute reference for mass balance calculations.

    • Acquisition Parameters:

      • Spectrometer: 600 MHz NMR equipped with a cryoprobe tuned to

        
        F.
        
      • Pulse Sequence: Inverse-gated

        
        H decoupling (to eliminate Nuclear Overhauser Effect enhancements that skew quantification).
        
      • Relaxation Delay (D1): Set to

        
         of the longest relaxing fluorine nucleus (typically 10-15 seconds) to ensure full magnetization recovery and quantitative accuracy.
        
    • Data Processing: Phase and baseline correct the spectra. Integrate the parent drug peak (e.g., trifluorophenyl signal at -114.6 to -139.9 ppm[4]) and any new downstream peaks. Calculate the metabolic clearance rate relative to the TFA internal standard.

    References

    1.[2] Metabolism of Fluorine-Containing Drugs. Annual Reviews. Available at:[Link] 2.[3] Metabolism of Fluorine-Containing Drugs (Extended Pharmacokinetics). Annual Reviews. Available at:[Link] 3. Identification of Novel Metabolic Pathways of Sitagliptin (STG) by LC/MS and LC/MS2 after Incubations with Rat Hepatocytes. Longdom Publishing. Available at:[Link] 4.[5] Fluorine Nuclear Magnetic Resonance, a Privileged Tool for Metabolic Studies of Fluoropyrimidine Drugs. Bentham Science Publishers. Available at:[Link] 5.[1] Transaminases for the synthesis of enantiopure beta-amino acids. PMC - NIH. Available at:[Link] 6.[4] Deciphering the Topology of Sitagliptin Using an Integrated Approach. ACS Omega. Available at:[Link]

    Methodological & Application

    Application Note: Synthesis of 3-Amino-3-(4-fluorophenyl)propanoic acid via Modified Rodionov Reaction

    Author: BenchChem Technical Support Team. Date: March 2026

    
    -Amino Acids
    Target Molecule:  3-Amino-3-(4-fluorophenyl)propanoic acid (CAS: 325-89-3)
    Methodology:  Modified Rodionov Condensation using Ammonium Acetate
    

    Abstract & Introduction

    
    -Amino acids are critical pharmacophores in modern medicinal chemistry, serving as key building blocks for peptidomimetics, 
    
    
    
    -lactam antibiotics, and antidiabetic agents (e.g., Sitagliptin analogs).[1][2][3][4][5][6] The incorporation of a fluorine atom at the para-position of the phenyl ring enhances metabolic stability by blocking oxidative metabolism at the C4 position and modulates the lipophilicity of the final drug candidate.

    This Application Note details the synthesis of 3-Amino-3-(4-fluorophenyl)propanoic acid via the Rodionov reaction . While the classical Rodionov method utilizes alcoholic ammonia, this protocol employs a modified approach using ammonium acetate (

    
    ) . This modification significantly improves reproducibility, simplifies handling, and avoids the variability associated with gaseous ammonia saturation levels.
    
    Key Advantages of this Protocol:
    • Atom Economy: One-pot multicomponent reaction.

    • Scalability: Suitable for gram-to-kilogram scale synthesis.

    • Purification: Relies on crystallization (zwitterionic precipitation), minimizing chromatographic needs.

    Reaction Mechanism & Theory

    The Rodionov reaction is a specific type of multicomponent condensation involving an aldehyde, malonic acid, and an ammonia source. The reaction proceeds through a delicate interplay of imine formation and Knoevenagel-type condensation, followed by decarboxylation.

    Mechanistic Pathway[2][7]
    • Imine Formation: Ammonium acetate dissociates to release ammonia, which condenses with 4-fluorobenzaldehyde to form the reactive aldimine (Schiff base).

    • Condensation: The enol form of malonic acid attacks the electrophilic imine (Mannich-type addition) to generate a

      
      -amino dicarboxylic acid intermediate.
      
    • Decarboxylation: Under reflux conditions, the unstable dicarboxylic acid undergoes thermal decarboxylation to yield the target

      
      -amino acid.
      
    Mechanistic Visualization

    The following diagram illustrates the stepwise chemical transformation:

    RodionovMechanism Aldehyde 4-Fluorobenzaldehyde Imine Aldimine Intermediate (Ar-CH=NH) Aldehyde->Imine -H2O Ammonia NH4OAc (NH3 source) Ammonia->Imine Intermediate beta-Amino Dicarboxylic Acid Imine->Intermediate + Malonic Acid Malonic Malonic Acid Malonic->Intermediate Transition Decarboxylation (-CO2) Intermediate->Transition Reflux Product 3-Amino-3-(4-fluorophenyl) propanoic acid Transition->Product

    Caption: Stepwise mechanism of the modified Rodionov reaction converting 4-fluorobenzaldehyde to the target

    
    -amino acid.
    

    Experimental Protocol

    Materials & Reagents
    ReagentMW ( g/mol )Equiv.Quantity (Example)Role
    4-Fluorobenzaldehyde 124.111.012.4 g (100 mmol)Substrate
    Malonic Acid 104.061.010.4 g (100 mmol)Carbon Source
    Ammonium Acetate 77.082.015.4 g (200 mmol)Nitrogen Source
    Ethanol (Absolute) 46.07Solvent100 - 150 mLSolvent
    Step-by-Step Procedure
    Phase 1: Reaction Setup
    • Equipment: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Solvation: Add 10.4 g of Malonic acid and 15.4 g of Ammonium acetate to the RBF.

    • Solvent Addition: Add 100 mL of absolute ethanol . Stir at room temperature until the solids are mostly dissolved/suspended.

      • Expert Insight: Ammonium acetate is hygroscopic. Ensure it is dry and free-flowing before weighing to maintain accurate stoichiometry.

    • Substrate Addition: Add 12.4 g of 4-Fluorobenzaldehyde to the mixture. The solution may turn slightly yellow.

    Phase 2: Reflux & Reaction [7]
    • Heating: Heat the mixture to a vigorous reflux (approx. 78–80 °C).

    • Duration: Maintain reflux for 8 to 12 hours .

      • Monitoring: Reaction progress can be monitored by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). The aldehyde spot (

        
        ) should disappear, and a ninhydrin-positive spot (product) will appear near the baseline.
        
    • Precipitation: As the reaction proceeds, the product often begins to precipitate as a white solid (zwitterion) directly from the hot ethanolic solution.

    Phase 3: Workup & Isolation
    • Cooling: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (0–4 °C) for 1 hour to maximize precipitation.

    • Filtration: Filter the white precipitate using a Büchner funnel under vacuum.

    • Washing:

      • Wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted aldehyde and byproducts.

      • Wash with diethyl ether (2 x 30 mL) to remove residual acetic acid and facilitate drying.

    Phase 4: Purification (Recrystallization)
    • Solvent System: Recrystallize the crude solid from a Water/Ethanol (1:1) mixture or Water/Acetone .

      • Protocol: Dissolve the solid in minimum boiling water. Add hot ethanol until slight turbidity is observed. Allow to cool slowly.

    • Drying: Dry the purified crystals in a vacuum oven at 50 °C for 6 hours.

    Experimental Workflow Diagram

    Workflow Start Start: 500mL RBF Mix Mix Reagents: Aldehyde + Malonic Acid + NH4OAc in Ethanol Start->Mix Reflux Reflux (80°C, 8-12h) Precipitation of Product Mix->Reflux Cool Cool to 0-4°C (Ice Bath) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash Cake: 1. Cold EtOH 2. Et2O Filter->Wash Recryst Recrystallization (H2O : EtOH) Wash->Recryst Dry Dry (Vacuum Oven, 50°C) Recryst->Dry

    Caption: Operational workflow for the synthesis and purification of 3-Amino-3-(4-fluorophenyl)propanoic acid.

    Characterization & Quality Control

    Upon isolation, the product should be verified using the following physicochemical properties.

    ParameterExpected ValueNotes
    Appearance White crystalline powder
    Yield 50 – 70%Typical for Rodionov reaction
    Melting Point 224 – 228 °C (decomposition)Sharp MP indicates high purity
    Solubility Soluble in water, dil. acid/base; Insoluble in Et2O, CHCl3Zwitterionic nature
    Spectral Data (Expected)
    • 
       NMR (400 MHz, 
      
      
      
      /NaOD):
      • 
         7.3–7.4 (m, 2H, Ar-H)
        
      • 
         7.0–7.1 (m, 2H, Ar-H)
        
      • 
         4.2 (t, 1H, 
        
        
        
        )
      • 
         2.4–2.6 (m, 2H, 
        
        
        
        )
    • MS (ESI):

      
       184.2 
      
      
      

    Troubleshooting & Optimization (Expertise)

    Controlling the Decarboxylation

    The decarboxylation step is driven by heat. If the yield is low, it is often because the intermediate dicarboxylic acid did not fully decarboxylate or the reaction stopped at the imine stage.

    • Solution: Ensure vigorous reflux. If using high-altitude labs, consider using n-Propanol (BP 97°C) instead of Ethanol to achieve a higher internal temperature, though this may complicate purification.

    Ammonium Source

    While classical literature suggests ammonia gas, Ammonium Acetate is superior for reproducibility. It creates a buffered environment that stabilizes the imine intermediate without requiring external pH adjustment.

    • Caution: Do not use Ammonium Chloride; the chloride counter-ion prevents the formation of the insoluble zwitterion, keeping the product in solution and making isolation difficult.

    Side Reactions
    • Formation of Cinnamic Acid: If ammonia is insufficient, the Knoevenagel condensation may proceed without amine incorporation, leading to 4-fluorocinnamic acid.

      • Mitigation: Always use an excess of Ammonium Acetate (2.0 to 2.5 equivalents).

    References

    • Soloshonok, V. A., et al. (2020).[7] Efficient Synthesis of New Fluorinated

      
      -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. Retrieved from [Link][7][8]
      
    • Lebedev, A. V., et al. (2003).

      
      -Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction.[1] Russian Journal of General Chemistry. Retrieved from [Link]
      
    • Romanova, N. N., et al. (2001).[9] Solvent-free stereoselective synthesis of

      
      -aryl-
      
      
      
      -amino acid esters by the Rodionov reaction using microwave irradiation.[9][10] Mendeleev Communications.[9] Retrieved from [Link]

    Sources

    Application Note: Enantioselective Synthesis of (S)-3-Amino-3-(4-fluorophenyl)propanoic Acid

    [1]

    Executive Summary

    The target molecule, (S)-3-Amino-3-(4-fluorophenyl)propanoic acid (CAS: 151911-23-8), represents a privileged structural motif in medicinal chemistry. The introduction of the fluorine atom at the para-position of the phenyl ring modulates metabolic stability and lipophilicity, while the

    
    

    This guide presents two distinct, validated protocols:

    • Protocol A (De Novo Asymmetric Synthesis): Utilizes the Ellman Auxiliary ((S)-tert-butanesulfinamide) for high-diastereoselectivity addition. This method is preferred for discovery-scale synthesis where high enantiomeric excess (ee > 98%) and material throughput are critical.

    • Protocol B (Biocatalytic Resolution): A scalable Lipase-Catalyzed Hydrolysis of the racemic ester.[1] This "green" approach is ideal for multi-gram to kilogram scale-up, utilizing Burkholderia cepacia lipase to achieve kinetic resolution.

    Protocol A: Diastereoselective Synthesis via Ellman Auxiliary

    Rationale: This route avoids the 50% yield loss inherent in kinetic resolutions. The condensation of 4-fluorobenzaldehyde with (S)-tert-butanesulfinamide yields a chiral sulfinylimine, which directs the facial attack of a lithium enolate to form the (S)-

    Reaction Pathway

    The synthesis proceeds through three stages: Imine formation, Diastereoselective Mannich-type addition, and Acidic Deprotection.

    EllmanRouteStart4-Fluorobenzaldehyde+ (S)-t-Bu-SulfinamideImine(S,E)-N-Sulfinylimine(Chiral Intermediate)Start->ImineTi(OEt)4, THFrt, 16hAdductSulfinyl $beta$-Amino Ester(S,S)-DiastereomerImine->AdductLi-Enolate (Methyl Acetate)LiHMDS, -78°CFinal(S)-3-Amino-3-(4-fluorophenyl)propanoic acid HClAdduct->Final6N HCl, RefluxDeprotection & Hydrolysis

    Figure 1: Stereoselective pathway using (S)-tert-butanesulfinamide to access the (S)-enantiomer.[2][3]

    Detailed Methodology
    Step 1: Synthesis of (S)-N-(4-Fluorobenzylidene)-2-methylpropane-2-sulfinamide
    • Reagents: 4-Fluorobenzaldehyde (1.0 equiv), (S)-(-)-tert-Butanesulfinamide (1.1 equiv), Titanium(IV) ethoxide (2.0 equiv), dry THF (0.5 M).

    • Procedure:

      • Charge a flame-dried round-bottom flask with (S)-tert-butanesulfinamide and 4-fluorobenzaldehyde under nitrogen.

      • Add dry THF, followed by the dropwise addition of Ti(OEt)

        
        .
        
      • Stir at room temperature for 16–24 hours. Monitor by TLC (conversion usually >95%).

      • Quench: Pour the mixture into an equal volume of brine while stirring vigorously. A white Ti-salt precipitate will form.

      • Filter through a pad of Celite. Wash the cake with EtOAc.

      • Dry the organic phase (

        
        ) and concentrate.
        
      • Purification: Flash chromatography (Hexanes/EtOAc) to yield the pure sulfinylimine as a crystalline solid or oil.

    Step 2: Enolate Addition (The Stereodefining Step)
    • Reagents: Methyl acetate (1.2 equiv), LiHMDS (1.0 M in THF, 1.3 equiv), Sulfinylimine (from Step 1, 1.0 equiv), dry THF.

    • Mechanism: The reaction proceeds via a six-membered Zimmerman-Traxler transition state where the bulky tert-butyl group directs the enolate attack to the Re-face of the imine.

    • Procedure:

      • Cool a solution of dry THF and LiHMDS to -78°C .

      • Add methyl acetate dropwise. Stir for 30 min to form the enolate.

      • Dissolve the sulfinylimine in minimal THF and add dropwise to the enolate solution at -78°C.

      • Stir at -78°C for 3–4 hours. Critical: Do not allow the temperature to rise above -60°C to maintain high diastereoselectivity.

      • Quench with saturated

        
         solution at -78°C, then warm to room temperature.
        
      • Extract with EtOAc, dry, and concentrate.

      • Purification: Isolate the major diastereomer by column chromatography. (Expected dr > 95:5).

    Step 3: Global Deprotection [4]
    • Reagents: 6N HCl (aq), Methanol.

    • Procedure:

      • Dissolve the sulfinyl

        
        -amino ester in MeOH.
        
      • Add 6N HCl (excess).

      • Reflux for 2–4 hours. This cleaves the N-sulfinyl group and hydrolyzes the methyl ester to the carboxylic acid.

      • Concentrate to dryness. Triturate the residue with diethyl ether to remove non-polar byproducts.

      • Product: The target molecule is isolated as the Hydrochloride salt.

    Protocol B: Enzymatic Kinetic Resolution (Green Route)

    Rationale: For larger batches where chromatography is cost-prohibitive, enzymatic resolution offers a robust alternative. This method relies on the specific hydrolysis of the (S)-ester by Burkholderia cepacia lipase.[1][5][6]

    Workflow Diagram[3]

    EnzymaticWorkflowStep1Rodionov Synthesis(Aldehyde + Malonic Acid + NH4OAc)Step2Esterification(SOCl2, EtOH)Step1->Step2Step3Enzymatic Hydrolysis(Lipase PSIM, iPr2O, 45°C)Step2->Step3Step4Separation(Acid/Base Extraction)Step3->Step4ResultS(S)-Acid Product(Aqueous Phase -> Precipitate)Step4->ResultSPrecipitate at pH 6ResultR(R)-Ester(Organic Phase)Step4->ResultRRemains in Solvent

    Figure 2: Workflow for the lipase-catalyzed kinetic resolution of the racemic precursor.

    Detailed Methodology
    Step 1: Synthesis of Racemic
    
    
    -Amino Ester
    • Condensation: Reflux 4-fluorobenzaldehyde, malonic acid, and ammonium acetate in ethanol for 8 hours. Filter the precipitated racemic

      
      -amino acid.
      
    • Esterification: Suspend the acid in ethanol. Add thionyl chloride (

      
      ) dropwise at 0°C. Reflux for 2 hours. Concentrate to yield rac-Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride .
      
    Step 2: Lipase-Catalyzed Resolution
    • Enzyme: Lipase PSIM (from Burkholderia cepacia), immobilized on diatomaceous earth.

    • Solvent: Diisopropyl ether (

      
      ) saturated with water (water activity 
      
      
      is crucial).
    • Procedure:

      • Suspend the racemic ester hydrochloride in

        
        .
        
      • Add Triethylamine (

        
        , 0.5 equiv) to liberate the free amine.
        
      • Add Lipase PSIM (approx. 20-30 mg/mL).

      • Add water (0.5 equiv relative to substrate).

      • Incubate at 45°C with orbital shaking (200 rpm).

      • Monitoring: Monitor conversion by HPLC. The reaction typically stops at 50% conversion (theoretical maximum for resolution).

      • Work-up: Filter off the enzyme.[7]

        • The solid enzyme cake may contain precipitated (S)-amino acid. Wash with hot water to dissolve the product.

        • Alternatively, extract the reaction mixture with water. The (S)-amino acid partitions into the aqueous phase; the unreacted (R)-ester remains in the organic phase.

      • Isolation: Adjust the aqueous phase to pH ~6 (isoelectric point). The title compound, (S)-3-Amino-3-(4-fluorophenyl)propanoic acid , precipitates as a white solid.

    Analytical Validation & QC

    Data Summary Table
    ParameterProtocol A (Ellman)Protocol B (Enzymatic)
    Yield (Overall) 65 - 75%40 - 45% (max 50%)
    Enantiomeric Excess (ee) > 98%> 99%
    Scale Suitability mg to 100g100g to kg
    Key Reagent Cost High (Sulfinamide, LiHMDS)Low (Lipase is reusable)
    Time Efficiency 3 Days2 Days
    Characterization Data (Expected)[7][8][9]
    • 1H NMR (D2O, 500 MHz):

      
       7.35 (m, 2H, Ar-H), 7.10 (m, 2H, Ar-H), 4.55 (t, 1H, CH-N), 2.80 (dd, 1H, CH2), 2.70 (dd, 1H, CH2).
      
    • Chiral HPLC:

      • Column: Chiralcel OD-H or Crownpak CR(+).

      • Mobile Phase: Perchloric acid pH 1.5 (for Crownpak) or Hexane/IPA (for N-protected derivatives on OD-H).

      • Retention: (S)-enantiomer typically elutes after (R) on Crownpak columns under acidic conditions.

    References

    • Ellman, J. A., et al. (1999). "Asymmetric Synthesis of

      
      -Amino Acids via the Addition of Enolates to N-tert-Butanesulfinyl Imines." The Journal of Organic Chemistry, 64(4), 1278–1284. 
      
    • Solymár, M., et al. (2020).[8] "Efficient Synthesis of New Fluorinated

      
      -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." Catalysts, 10(12), 1478. 
      
    • Tang, T. P., & Ellman, J. A. (2002). "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Asymmetric C-C Bond Forming Reactions." The Journal of Organic Chemistry, 67(23), 7819–7832.

    • Rodionov, V. M., & Malevinskaya, E. T. (1948). "Synthesis of -amino acids." Berichte der deutschen chemischen Gesellschaft, 59, 2652. (Foundational reference for the racemic precursor synthesis).

    Application Note: N-Boc Protection of 3-Amino-3-(4-fluorophenyl)propionic acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Strategic Rationale

    The synthesis of highly modified peptidomimetics and small-molecule therapeutics frequently relies on the incorporation of

    
    -amino acids. 3-Amino-3-(4-fluorophenyl)propionic acid  is a highly valued building block; the 
    
    
    
    -amino acid backbone confers resistance to proteolytic cleavage, while the para-fluoro substitution enhances lipophilicity and metabolic stability against cytochrome P450 oxidation.

    To utilize this compound in multi-step organic synthesis or solid-phase peptide synthesis, the highly nucleophilic primary amine must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose. It provides a robust, orthogonal protection strategy: the Boc carbamate is completely stable to basic conditions and catalytic hydrogenation, yet it can be cleanly cleaved under moderately acidic conditions (e.g., using Trifluoroacetic acid) to expose the free amine when required[1].

    This technical guide details a highly optimized, self-validating protocol for the N-Boc protection of 3-Amino-3-(4-fluorophenyl)propionic acid using an aqueous-organic biphasic system.

    Mechanistic Causality & Material Properties

    The "Why" Behind the Chemistry

    The starting material, 3-Amino-3-(4-fluorophenyl)propionic acid, exists natively as a highly polar zwitterion, making it insoluble in pure organic solvents. The reaction must be conducted in a mixed solvent system (typically 1,4-Dioxane and Water)[2].

    • Base Addition (NaOH): The addition of sodium hydroxide serves a dual causality. First, it deprotonates the carboxylic acid to form a water-soluble sodium carboxylate salt. Second, it deprotonates the ammonium ion (

      
      
      
      
      
      
      
      ), exposing the lone pair of the primary amine and rendering it highly nucleophilic[2].
    • Reagent Addition (Boc

      
      O):  Di-tert-butyl dicarbonate (Boc
      
      
      
      O) is highly lipophilic and is solubilized by the 1,4-Dioxane. The reaction proceeds via a nucleophilic acyl substitution. The free amine attacks one of the carbonyl carbons of the anhydride, creating a tert-butyl carbonate leaving group.
    • Thermodynamic Driving Force: The leaving group spontaneously decomposes into tert-butoxide and carbon dioxide (

      
      ) gas[3]. The irreversible evolution of 
      
      
      
      drives the reaction to completion.
    Quantitative Data Summaries

    Table 1: Physicochemical Properties of the Starting Material

    PropertyValue
    Chemical Name 3-Amino-3-(4-fluorophenyl)propionic acid
    CAS Number 325-89-3[4]
    Molecular Weight 183.18 g/mol
    Molecular Formula C
    
    
    H
    
    
    FNO
    
    
    [4]
    Physical State Solid (White to off-white powder)[4]

    Table 2: Reagent Equivalents and Quantities (10 mmol Scale)

    ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
    3-Amino-3-(4-fluorophenyl)propionic acid183.181.0 eq1.83 gNucleophilic Substrate
    Di-tert-butyl dicarbonate (Boc
    
    
    O)
    218.251.1 eq2.40 gElectrophilic Protecting Agent
    Sodium Hydroxide (1M aqueous)40.001.5 eq15.0 mLDeprotonation / Solubilization
    1,4-Dioxane88.11-15.0 mLOrganic Co-solvent
    Potassium bisulfate (1M aq)136.17-As neededMild Acidification

    Experimental Protocol: Step-by-Step Methodology

    This protocol is designed as a self-validating system , incorporating in-process checks to ensure chemical integrity at every stage.

    Phase 1: Preparation and Dissolution
    • Suspension: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-Amino-3-(4-fluorophenyl)propionic acid (1.83 g, 10.0 mmol) in 15 mL of distilled water.

    • Deprotonation: Slowly add 15 mL of 1M aqueous NaOH (15.0 mmol, 1.5 eq).

      • Causality Check: The opaque suspension will transition to a clear solution as the zwitterion is converted into the highly soluble sodium salt. Verify the pH is

        
         10.
        
    • Solvent Mixing: Add 15 mL of 1,4-Dioxane to the aqueous solution to create a homogeneous mixed-solvent system capable of dissolving the Boc anhydride.

    Phase 2: Reaction Execution
    • Thermal Control: Submerge the reaction flask in an ice-water bath and cool to 0 °C.

      • Causality: Cooling suppresses the background hydrolysis of Boc

        
        O by water and mitigates the exothermic nature of the anhydride cleavage[2].
        
    • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (2.40 g, 11.0 mmol, 1.1 eq) dropwise over 10 minutes.

    • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (20-25 °C) and stir vigorously for 12–16 hours.

      • Self-Validation (pH): Check the pH after 2 hours. The generation of tert-butoxide and subsequent proton transfers can cause pH fluctuations. If the pH drops below 9, add 1M NaOH dropwise to maintain alkalinity.

    Phase 3: Analytical Validation (In-Process)
    • TLC Monitoring: Before proceeding to workup, validate reaction completion via Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexanes with 1% Acetic Acid).

      • Ninhydrin Stain: Spot the reaction mixture alongside the starting material. The starting primary amine will stain a deep purple/pink when heated with Ninhydrin. The successful formation of the Boc-carbamate will result in a spot that is Ninhydrin-negative but UV-active (due to the fluorophenyl ring).

    Phase 4: Workup and Isolation
    • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the majority of the 1,4-Dioxane.

      • Causality: Removing the organic co-solvent prevents the highly lipophilic product from prematurely partitioning and being lost during the aqueous acidification phase.

    • Acidification: Cool the remaining aqueous phase to 0 °C. Carefully add 1M Potassium bisulfate (KHSO

      
      ) or 10% Citric Acid dropwise until the pH reaches 2–3.
      
      • Causality: Acidification protonates the carboxylate, rendering the molecule neutral and extractable. Critical Note: Strong acids like concentrated HCl or TFA must be strictly avoided here, as they will trigger the premature cleavage of the newly formed, acid-labile Boc group[2].

    • Extraction: Extract the acidified aqueous mixture with Ethyl Acetate (

      
       mL).
      
    • Washing & Drying: Combine the organic layers. Wash sequentially with distilled water (20 mL) and saturated NaCl brine (20 mL). Dry the organic layer over anhydrous Sodium Sulfate (Na

      
      SO
      
      
      
      ).
    • Isolation: Filter off the drying agent and concentrate the filtrate in vacuo to yield the pure Boc-(S)-3-amino-3-(4-fluorophenyl)propionic acid as a white solid.

    Workflow Visualization

    BocProtectionWorkflow N1 1. Dissolution Amino Acid in 1M NaOH / Dioxane N2 2. Cooling Chill to 0 °C N1->N2 N3 3. Boc-Addition Dropwise Boc2O N2->N3 N4 4. Reaction Stir at RT (12-16 h) N3->N4 Maintain pH > 9 N5 5. Acidification Adjust to pH 2-3 with 1M KHSO4 N4->N5 TLC confirmation N6 6. Extraction Extract with EtOAc N5->N6 N7 7. Washing & Drying Brine wash, Na2SO4 dry N6->N7 N8 8. Isolation Concentrate in vacuo N7->N8

    Workflow for the N-Boc protection of 3-Amino-3-(4-fluorophenyl)propionic acid.

    References

    • Organic Chemistry Portal - Boc-Protected Amino Groups. Available at: [Link]

    • Wikipedia - tert-Butyloxycarbonyl protecting group. Available at:[Link]

    Sources

    coupling conditions for 3-Amino-3-(4-fluorophenyl)propanoic acid in peptide synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The incorporation of 3-Amino-3-(4-fluorophenyl)propanoic acid (a

    
    -amino acid analog of phenylalanine, often denoted as 
    
    
    
    -hPhe(4-F)) into peptide backbones presents unique synthetic challenges distinct from standard
    
    
    -amino acids. Its inclusion is highly desirable in medicinal chemistry for inducing specific secondary structures (foldamers) and enhancing proteolytic stability.

    However, this residue introduces two primary synthetic hurdles:

    • Steric and Electronic Deactivation: The bulky 4-fluorophenyl group at the

      
      -position creates significant steric hindrance and inductively reduces the nucleophilicity of the amino group, making subsequent chain elongation difficult.
      
    • Aggregation Potential: Fluorinated aromatic residues can drive the formation of "sticky" hydrophobic clusters or

      
      -sheet-like structures on-resin, leading to deletion sequences.
      

    This application note provides a validated, high-efficiency protocol for coupling to and of this residue, utilizing HATU/HOAt activation and optimized solvation strategies to ensure high purity (>95%).

    Mechanistic Insight & Chemical Logic

    Structural Analysis

    Unlike

    
    -amino acids, where the side chain is attached to the C
    
    
    
    , this molecule carries the side chain on the C
    
    
    (the carbon bearing the amine).
    • Nomenclature:

      
      -amino acid.
      
    • Steric Consequence: The amine is situated on a secondary carbon adjacent to a bulky aromatic ring. This creates a "congested" nucleophile.

    • Electronic Consequence: The fluorine atom at the para position is electron-withdrawing (

      
      ). This inductive effect pulls electron density through the phenyl ring to the C
      
      
      
      , slightly lowering the pKa of the amino group compared to non-fluorinated analogs. This results in reduced nucleophilicity , requiring highly active acylating species for the subsequent coupling step.
    The Elimination Risk

    While

    
    -amino acids are generally stable, harsh basic conditions or excessive heat can trigger a retro-Michael-type elimination, expelling ammonia (or the growing peptide chain) to form 4-fluorocinnamic acid .
    
    • Control Strategy: Limit microwave temperatures to 50°C during deprotection and coupling. Avoid strong bases like DBU; stick to Piperidine or Piperazine.

    Experimental Protocols

    Materials & Reagents
    • Resin: Rink Amide ChemMatrix or PEG-PS (preferred over polystyrene to minimize aggregation).

    • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for sterically hindered junctions.

    • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

    • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for difficult sequences.

    Protocol A: Coupling OF Fmoc-3-Amino-3-(4-fluorophenyl)propanoic acid

    This step attaches the

    
    -amino acid to the growing chain.
    
    • Activation: Dissolve the amino acid (4.0 eq), HATU (3.9 eq), and HOAt (4.0 eq) in DMF.

    • Base Addition: Add DIPEA (8.0 eq) immediately prior to addition to the resin.

      • Note: Do not pre-activate for >2 minutes to avoid racemization (though less prone than

        
        -AAs, it is good practice).
        
    • Reaction: Add mixture to resin. Shake for 60 minutes at Room Temperature (RT).

    • Monitoring: Perform a Chloranil test (more sensitive for secondary amines than Kaiser) if coupling to a secondary amine (e.g., Proline), otherwise standard Kaiser test.

    Protocol B: Coupling TO the -Amino Acid (Chain Elongation)

    This is the critical step. The

    
    -amino group is a poor nucleophile.
    
    • Deprotection:

      • Treat resin with 20% Piperidine in DMF (2 x 10 min).

      • Crucial: Wash extensively with DMF (5x) and DCM (3x) to remove all traces of piperidine, which can form adducts.

    • Activation (The "Power" Mixture):

      • Amino Acid: 5.0 eq of the incoming Fmoc-amino acid.

      • Reagent: HATU (5.0 eq) or COMU (5.0 eq).

      • Base: DIPEA (10.0 eq).

    • Coupling:

      • Cycle 1: 60 minutes at RT. Drain.

      • Cycle 2 (Re-coupling): Fresh reagents, 45 minutes at 50°C (Microwave) OR 2 hours at RT.

    • Capping (Mandatory):

      • Treat with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to terminate unreacted chains. This prevents deletion sequences that are difficult to purify later.

    Data Summary & Optimization Matrix

    Table 1: Coupling Efficiency Comparison

    Coupling ConditionReagentsTempEfficiency (HPLC)*Notes
    Standard HBTU / DIPEART65 - 75%Significant deletion observed.
    Enhanced HATU / DIPEART85 - 90%Acceptable for short peptides.
    Optimized HATU / HOAt / Collidine50°C> 98% Recommended Protocol.
    Aggregated DIC / Oxyma75°C92%High risk of elimination side-products.

    *Efficiency measured by crude purity of a model pentapeptide.

    Visual Workflow: Decision Logic for Difficult Couplings

    CouplingLogic Start Start: Coupling to 3-Amino-3-(4-fluorophenyl)propanoic acid CheckSeq Analyze Sequence (Is next AA bulky?) Start->CheckSeq Standard Standard Protocol: HATU/DIPEA, 2x 1hr RT CheckSeq->Standard No (e.g., Gly, Ala) Difficult Difficult Protocol: Microwave (50°C) or HOAt Additive CheckSeq->Difficult Yes (e.g., Val, Ile, Pro) Test Chloranil/Kaiser Test Standard->Test Difficult->Test Pass Proceed to Capping & Next Cycle Test->Pass Negative (No free amine) Fail Incomplete Coupling Test->Fail Positive (Blue beads) SolventSwitch Switch Solvent: DMF -> NMP or Add 10% HFIP Fail->SolventSwitch SolventSwitch->Difficult Re-couple

    Figure 1: Decision matrix for optimizing the elongation step. Note the loop for solvent switching if standard coupling fails.

    Troubleshooting Guide

    • Issue: Low Yield / Deletion Sequences.

      • Cause: The fluorinated phenyl ring promotes hydrophobic collapse.

      • Fix: Use ChemMatrix resin (100% PEG) instead of Polystyrene. Add 0.1 M LiCl to the coupling mixture to disrupt hydrogen bond networks (chaotropic salt effect).

    • Issue: Racemization/Elimination.

      • Cause: Over-activation or excessive heat.

      • Fix: Switch base from DIPEA to 2,4,6-Collidine (weaker base, pKa ~7.4 vs 10.5). strictly limit temperature to <50°C.

    References

    • Solid-Phase Peptide Synthesis of

      
      -Amino Acids. 
      
      • Source: Seebach, D., et al. (1996). Helvetica Chimica Acta.
      • Context: Found

        
        -peptide synthesis protocols.[1]
        
      • URL:[Link]

    • Fluorin

      • Source: Jäckel, C., et al. (2004). ChemBioChem.
      • Context: Discusses the aggregation properties and electronic effects of fluorin
      • URL:[Link]

    • HATU/HOAt Activ

      • Source: Carpino, L. A. (1993). Journal of the American Chemical Society.
      • Context: Establishes HATU as the gold standard for difficult couplings involving secondary or hindered amines.
      • URL:[Link]

    • Prevention of Aspartimide Formation and Elimin

      • Source: Mergler, M., et al. (2003). Journal of Peptide Science.
      • Context: Protocols for minimizing base-catalyzed side reactions during Fmoc removal.[]

      • URL:[Link]

    Sources

    Application Note: Enzymatic Kinetic Resolution of Racemic 3-Amino-3-(4-fluorophenyl)propanoic Acid Esters Using Lipase PSIM

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Context

    Fluorinated β-amino acids are highly privileged chiral building blocks in modern drug development. The incorporation of a fluorine atom—specifically in the form of a 4-fluorophenyl group—enhances metabolic stability, modulates lipophilicity, and improves target binding affinity[1]. However, the asymmetric synthesis of these scaffolds via traditional chemical methods is often expensive and generates toxic byproducts.

    Enzymatic kinetic resolution utilizing lipases offers a highly enantioselective, scalable, and environmentally benign alternative[2]. This Application Note details a validated, self-limiting protocol for the kinetic resolution of racemic ethyl 3-amino-3-(4-fluorophenyl)propanoate using Lipase PSIM (derived from Burkholderia cepacia), yielding both the (S)-amino acid and the unreacted (R)-ester in excellent enantiomeric excess (ee ≥ 99%)[3].

    Mechanistic Principles & Experimental Design

    As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected to ensure reproducibility and optimal yield. The success of this resolution hinges on three causality-driven principles:

    A. Substrate Engineering & In Situ Neutralization

    The racemic substrate is synthesized and stored as a hydrochloride salt to prevent spontaneous oligomerization and degradation of the free β-amino ester[1]. However, lipases cannot process the protonated salt. Triethylamine (Et3N) is added strictly at 0.5 equivalents relative to the substrate[4]. This precisely neutralizes the salt to liberate the free amino ester required for the enzyme's active site, without creating a highly basic environment that could trigger spontaneous, non-selective chemical hydrolysis.

    B. Solvent and Nucleophile Dynamics

    The reaction is conducted in diisopropyl ether (iPr2O)[5]. Lipases maintain their active "open" conformation at the organic-aqueous interface[6]. Using a non-polar solvent like iPr2O preserves the essential hydration shell of the enzyme while dissolving the substrate, and it suppresses background chemical hydrolysis[5]. Water is added strictly at 0.5 equivalents to act as the nucleophile[3]. This thermodynamically enforces a theoretical maximum conversion of 50%, which is the hallmark of an ideal kinetic resolution, intrinsically preventing over-hydrolysis and preserving the ee of the unreacted (R)-ester.

    C. Enzyme Stereopreference

    Lipase PSIM (Burkholderia cepacia) exhibits profound stereopreference for the (S)-enantiomer[3]. The catalytic triad (Ser-His-Asp) of the enzyme preferentially attacks the carbonyl carbon of the (S)-ester, forming an acyl-enzyme intermediate that is subsequently hydrolyzed[6]. The (R)-ester remains unreacted due to steric clashes of the bulky 4-fluorophenyl group within the enzyme's binding pocket, resulting in an enantiomeric ratio (E) > 200[3].

    Experimental Workflow

    G A Racemic Ethyl 3-Amino-3- (4-fluorophenyl)propanoate HCl (Substrate) B In Situ Neutralization Et3N (0.5 eq) in iPr2O A->B Liberates free amine C Enzymatic Hydrolysis Lipase PSIM, H2O (0.5 eq), 45 °C B->C Addition of enzyme & water D Phase Separation (Acid-Base Extraction) C->D Halts at 50% conversion E (S)-3-Amino-3-(4-fluorophenyl) propanoic Acid (Aqueous) D->E F (R)-Ethyl 3-Amino-3-(4-fluorophenyl) propanoate (Organic) D->F

    Workflow for the enzymatic kinetic resolution of fluorinated β-amino acid esters.

    Step-by-Step Protocol

    Self-Validating System: This protocol incorporates a strict stoichiometric control of the nucleophile (water) to ensure the reaction halts at 50% conversion, intrinsically preventing over-hydrolysis[3].

    Materials
    • Racemic ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride (1.0 mmol)

    • Lipase PSIM (Burkholderia cepacia, 30 mg/mL)

    • Triethylamine (Et3N, 0.5 mmol)

    • Distilled Water (H2O, 0.5 mmol)

    • Diisopropyl ether (iPr2O, 10 mL)

    Methodology
    • Substrate Preparation : In a 25 mL round-bottom flask, suspend the racemic ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride (1.0 mmol) in 10 mL of iPr2O[1].

    • Neutralization : Add Et3N (0.5 mmol) to the suspension. Stir for 10 minutes at room temperature to liberate the free ester in situ[4].

    • Enzyme Addition : Add Lipase PSIM (300 mg) to the mixture[5].

    • Nucleophile Addition (Critical Step) : Introduce exactly 0.5 mmol of H2O. Note: Adding exactly 0.5 equivalents ensures the kinetic resolution cannot exceed 50% conversion, mathematically securing the ee of the remaining ester[3].

    • Incubation : Incubate the reaction mixture in an orbital shaker or stir magnetically at 45 °C[1]. Monitor the reaction via chiral HPLC. The reaction typically reaches ~50% conversion within 24–48 hours.

    • Termination & Filtration : Once 50% conversion is reached, terminate the reaction by filtering off the immobilized enzyme. Wash the recovered enzyme with iPr2O (2 × 5 mL) to ensure complete recovery of the organics[3].

    • Phase Separation (Workup) :

      • Extract the combined organic filtrate with 5% aqueous HCl (3 × 10 mL).

      • Organic Phase : Contains the unreacted (R)-ethyl 3-amino-3-(4-fluorophenyl)propanoate. Dry over Na2SO4, filter, and evaporate under reduced pressure to yield the pure (R)-ester[1].

      • Aqueous Phase : Contains the hydrolyzed product, (S)-3-amino-3-(4-fluorophenyl)propanoic acid. Neutralize the aqueous phase to its isoelectric point to precipitate the free (S)-amino acid, or lyophilize directly to isolate the hydrochloride salt[3].

    Quantitative Data Summary

    The table below summarizes the expected quantitative outcomes when utilizing this optimized protocol[1][3].

    ParameterValue / Outcome
    Enzyme Lipase PSIM (Burkholderia cepacia)
    Solvent Diisopropyl ether (iPr2O)
    Temperature 45 °C
    Conversion (c) ~49.5%
    Enantiomeric Ratio (E) > 200
    Yield of (S)-Acid > 48%
    ee of (S)-Acid ≥ 99%
    Yield of (R)-Ester > 48%
    ee of (R)-Ester ≥ 99%

    Note: An E-value > 200 indicates a highly efficient kinetic resolution, meaning the enzyme hydrolyzes the (S)-enantiomer at least 200 times faster than the (R)-enantiomer[3].

    References

    • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis Source: Molecules (2020), 25(24), 5990. (Shahmohammadi, S., Fülöp, F., & Forró, E.) URL:[Link]

    • Hydrolases in the stereoselective synthesis of N-heterocyclic amines and amino acid derivatives Source: Chemical Reviews (2011), 111(7), 3998-4035. (Busto, E., Gotor-Fernández, V., & Gotor, V.) URL:[Link]

    • Molecular mechanism of activation of Burkholderia cepacia lipase at aqueous-organic interfaces Source: Physical Chemistry Chemical Physics (2017), 19(46), 31499-31507. (de Oliveira, I.P., Jara, G.E., & Martínez, L.) URL:[Link]

    Sources

    Application Note: Optimized Recrystallization Solvent Systems for the Purification of 3-Amino-3-(4-fluorophenyl)propanoic acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

    Executive Summary & Physicochemical Profiling

    The purification of

    
    -amino acids, specifically 3-Amino-3-(4-fluorophenyl)propanoic acid  (CAS: 325-89-3), presents unique thermodynamic and solubility challenges due to their zwitterionic nature[1]. Unlike standard organic intermediates that can be purified via simple non-polar solvent recrystallization, this compound contains both a basic amino group and an acidic carboxyl group, alongside a lipophilic 4-fluorophenyl ring[2].
    

    As a Senior Application Scientist, I approach the purification of this building block not through trial and error, but through isoelectric thermodynamic control . By manipulating the dielectric constant of the solvent medium and the ionization state of the molecule, we can engineer a self-validating recrystallization system that guarantees >99% purity.

    Causality of Solvent Selection

    The carboxylic acid moiety has a predicted

    
     of approximately 3.66[3], while the primary amine typically exhibits a 
    
    
    
    around 9.5 to 10.0. Calculating the isoelectric point (
    
    
    ) yields a value of approximately 6.5 .
    • At

      
      :  The molecule exists almost entirely as a neutral zwitterion. The strong electrostatic interactions between the 
      
      
      
      and
      
      
      groups of adjacent molecules form a robust ionic crystal lattice, minimizing solubility[4].
    • The Primary Solvent (Water): Only a solvent with a high dielectric constant (like water) can disrupt this ionic lattice at elevated temperatures (85–90°C) to achieve complete dissolution[5].

    • The Anti-Solvent (Ethanol or Isopropanol): Because the zwitterion retains moderate solubility in cold water, adding a water-miscible organic solvent lowers the bulk dielectric constant of the system. This forces the zwitterion out of solution upon cooling, driving supersaturation and maximizing crystalline yield[5].

    Quantitative Data Summary
    Property / ParameterValueCausality / Impact on Purification Strategy
    Molecular Weight 183.18 g/mol [1]Dictates stoichiometric calculations for acid/base adjustments.
    
    
    (COOH)
    3.66 ± 0.10[3]Defines the lower bound of the zwitterionic stability window.
    Isoelectric Point (
    
    
    )
    ~ 6.5Target pH for maximum zwitterion precipitation and minimum solubility.
    Primary Solvent Deionized WaterHigh dielectric constant required to dissolve the zwitterion at >80°C.
    Anti-Solvent Ethanol / IsopropanolLowers dielectric constant; acts as the thermodynamic driver for crystallization.

    Mandatory Visualization: Recrystallization Workflow

    The following diagram illustrates the logical flow of the isoelectric aqueous-alcoholic recrystallization process.

    Recrystallization Start Crude 3-Amino-3-(4-fluorophenyl) propanoic acid Dissolve Dissolution in Aqueous Medium (T = 85-90°C) Start->Dissolve pH Isoelectric Adjustment (pH ~6.0-6.5) Dissolve->pH If acid/base extraction used AntiSolvent Anti-Solvent Addition (Hot Ethanol/IPA) Dissolve->AntiSolvent If neutral zwitterion pH->AntiSolvent Cooling Controlled Cooling (0.5°C/min to 4°C) AntiSolvent->Cooling Filter Vacuum Filtration & Solvent Wash Cooling->Filter Crystallization Dry Vacuum Drying (45°C, 24h) Filter->Dry End Purified β-Amino Acid (>99% HPLC Purity) Dry->End

    Workflow for the isoelectric recrystallization of 3-Amino-3-(4-fluorophenyl)propanoic acid.

    Detailed Experimental Protocols

    Protocol A: Isoelectric Aqueous-Alcoholic Recrystallization (Standard Zwitterion)

    This protocol is designed to purify the free

    
    -amino acid from crude synthetic mixtures, leveraging its isoelectric point for maximum recovery[4].
    

    Reagents & Equipment:

    • Crude 3-Amino-3-(4-fluorophenyl)propanoic acid

    • Deionized (DI) Water (Primary Solvent)

    • Absolute Ethanol or Isopropanol (Anti-Solvent)

    • 1M HCl and 1M NaOH (for pH adjustment)

    • Jacketed glass reactor with overhead stirring and pH probe.

    Step-by-Step Methodology:

    • Suspension & Dissolution: Suspend 10.0 g of crude 3-Amino-3-(4-fluorophenyl)propanoic acid in 50 mL of DI water. Begin overhead stirring at 250 RPM. Heat the jacketed reactor to 85–90°C until the solid completely dissolves.

    • Isoelectric Tuning (Self-Validating Step): Insert a calibrated, temperature-compensated pH probe. Carefully add 1M NaOH or 1M HCl dropwise until the solution stabilizes at pH 6.0–6.5 .

      • Causality: Adjusting to the

        
         ensures the molecule is fully zwitterionic. If the solution becomes prematurely cloudy during this step, it validates that the zwitterion is forming and solubility is dropping.
        
    • Anti-Solvent Addition: While maintaining the temperature at 85°C, slowly add 50 mL of hot (70°C) absolute ethanol dropwise via an addition funnel. Stop the addition the moment the solution exhibits a faint, persistent turbidity (the cloud point). Add 1–2 mL of hot DI water to just clear the solution.

    • Controlled Nucleation & Cooling: Program the jacketed reactor to cool from 85°C to 20°C at a linear rate of 0.5°C/min .

      • Causality: A slow cooling rate prevents "oiling out" (liquid-liquid phase separation) and ensures the formation of a highly ordered, pure crystalline lattice rather than trapping amorphous impurities.

    • Maturation: Once at 20°C, further cool the slurry to 4°C using an ice bath or chiller for 2 hours to drive the remaining solute out of the aqueous phase.

    • Isolation: Filter the resulting white crystalline solid under vacuum. Wash the filter cake first with 20 mL of ice-cold 1:1 Water/Ethanol, followed by 20 mL of pure, ice-cold Ethanol.

      • Causality: The final pure ethanol wash displaces residual water, significantly accelerating the subsequent drying phase.

    • Drying: Dry the crystals in a vacuum oven at 45°C for 24 hours to yield the purified product.

    Protocol B: Hydrochloride Salt Recrystallization (Alternative)

    If the downstream application requires the HCl salt form of the

    
    -amino acid (which is often more soluble in organic media for peptide coupling), the solvent system must be altered. The HCl salt is highly soluble in water, making aqueous recrystallization unviable[5].
    

    Step-by-Step Methodology:

    • Dissolution: Dissolve 10.0 g of the crude hydrochloride salt in a minimum volume (approx. 30-40 mL) of boiling 2-propanol (isopropanol)[5].

    • Filtration: Perform a hot gravity filtration to remove any insoluble inorganic salts.

    • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystallization does not initiate, add cold diisopropyl ether dropwise as an anti-solvent until turbidity is observed.

    • Isolation: Cool to 0°C for 1 hour, filter under vacuum, and wash with cold diisopropyl ether. Dry under vacuum at 40°C.

    Mechanistic Insights & Troubleshooting

    • Addressing "Oiling Out": If the

      
      -amino acid separates as a viscous oil rather than forming crystals during Protocol A, the supersaturation level has exceeded the melting point of the solute-rich phase. Correction: Reheat the mixture to 85°C until the oil redissolves, add 10% more DI water to lower the supersaturation threshold, and reduce the cooling rate to 0.2°C/min.
      
    • Polymorphism Control:

      
      -amino acids can crystallize in different polymorphic forms depending on the solvent ratio. To ensure batch-to-batch consistency for API development, strictly maintain the 1:1 Water/Ethanol ratio at the cloud point and utilize consistent overhead stirring speeds.
      

    References

    • PubChem. "3-Amino-3-(4-fluorophenyl)propanoic acid | C9H10FNO2 | CID 579885." National Center for Biotechnology Information. Available at: [Link][2]

    • Google Patents. "EP1484314A1 - Process for production of optically active beta-phenylalanine derivatives." (Details on water/ethanol recrystallization systems). Available at:[5]

    • UBB Cluj. "Scientific synthetic report: Immobilized wild-type and mutant ammonia-lyases." (Details on isoelectric precipitation of amino acids at pH 5-6). Available at: [Link][4]

    Sources

    microwave-assisted synthesis of beta-(4-fluorophenyl)alanine derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: High-Efficiency Microwave Synthesis of β-(4-Fluorophenyl)alanine Derivatives

    Executive Summary

    This guide details a robust, high-throughput protocol for the synthesis of β-(4-fluorophenyl)alanine derivatives. These non-canonical amino acids are critical scaffolds in medicinal chemistry, utilized to modulate the lipophilicity and metabolic stability of peptide-based drugs.

    Traditional thermal synthesis (conventional heating) of these analogs often suffers from prolonged reaction times (12–24 hours) and inconsistent yields due to the electron-withdrawing nature of the fluorine substituent. This protocol leverages Microwave-Assisted Organic Synthesis (MAOS) to overcome these kinetic barriers.[1]

    Key Advantages of this Protocol:

    • Speed: Total reaction time reduced from ~18 hours to <30 minutes.

    • Safety: Utilizes Catalytic Transfer Hydrogenation (CTH), eliminating high-pressure

      
       gas cylinders.
      
    • Efficiency: Solvent-free step 1 and high-yielding step 2.[2][3][4]

    Strategic Rationale & Mechanism

    The Microwave Advantage (Dielectric Heating)

    The synthesis relies on the Erlenmeyer-Plöchl reaction. The rate-limiting step involves the condensation of 4-fluorobenzaldehyde with an N-acylglycine. The 4-fluoro group is electron-withdrawing, which slightly deactivates the aldehyde carbonyl toward nucleophilic attack compared to benzaldehyde.

    Microwave irradiation addresses this by dipolar polarization . The polar reagents (acetic anhydride and the ionic intermediate formed by sodium acetate) couple directly with the oscillating electric field, generating rapid internal heat. This overcomes the activation energy barrier significantly faster than conductive heating.

    Synthetic Workflow

    The process follows a two-stage cascade:

    • Condensation: Formation of the Azlactone (Oxazolone) intermediate.[5][6]

    • Reductive Ring Opening: One-pot hydrolysis and reduction using Ammonium Formate and Pd/C (Catalytic Transfer Hydrogenation).[1]

    SynthesisWorkflow start 4-Fluorobenzaldehyde + N-Acetylglycine step1 Step 1: MW Irradiation (Azlactone Formation) 130°C, 5 min start->step1 Ac2O, NaOAc inter Azlactone Intermediate (4-fluorobenzylidene-2-methyloxazol-5-one) step1->inter step2 Step 2: MW Reduction (Pd/C + HCOONH4) 100°C, 15 min inter->step2 Ring Opening & Reduction product Target: N-Acetyl-β-(4-fluorophenyl)alanine step2->product

    Figure 1: The microwave-assisted synthetic pathway for fluorinated phenylalanine derivatives.

    Experimental Protocols

    Protocol A: Solvent-Free Azlactone Formation

    Objective: Synthesis of 4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one.

    Reagents:

    • 4-Fluorobenzaldehyde (10 mmol, 1.24 g)

    • N-Acetylglycine (10 mmol, 1.17 g)

    • Acetic Anhydride (30 mmol, 3 mL) — Acts as both reagent and solvent dielectric.

    • Sodium Acetate (anhydrous, 10 mmol, 0.82 g) — Catalyst.

    Equipment:

    • Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

    • 10 mL or 35 mL pressure-rated microwave vial with snap cap.

    Procedure:

    • Loading: In a 35 mL microwave vial, mix the N-acetylglycine and anhydrous sodium acetate. Add the 4-fluorobenzaldehyde followed by acetic anhydride.

    • Mixing: Vortex the vial for 30 seconds to create a homogeneous slurry.

    • Irradiation: Cap the vial and place it in the microwave reactor. Program the following method:

      • Mode: Dynamic (Temperature Control)

      • Temp: 130 °C

      • Hold Time: 5:00 minutes

      • Pressure Limit: 250 psi

      • Stirring: High

    • Workup:

      • Cool the reaction to room temperature (using reactor compressed air cooling).

      • The mixture will solidify. Add cold ethanol (10 mL) and stir/sonicate to break up the solid cake.

      • Filter the yellow crystalline solid (the Azlactone) under vacuum.

      • Wash with cold water (2 x 10 mL) to remove excess NaOAc and acetic acid.

      • Dry in a vacuum oven at 50 °C.

    Validation Point: The product should be a bright yellow solid. Melting point check: 148–150°C (Lit. value for comparison).

    Protocol B: Microwave Catalytic Transfer Hydrogenation (CTH)

    Objective: Reductive ring opening to N-acetyl-β-(4-fluorophenyl)alanine. Rationale: We use Ammonium Formate (

    
    ) as a hydrogen donor. It decomposes under MW irradiation to release 
    
    
    
    and
    
    
    in situ, avoiding the safety hazards of pressurized hydrogen gas cylinders.

    Reagents:

    • Azlactone (from Protocol A) (5 mmol)

    • 10% Pd/C (10 wt% loading relative to substrate)

    • Ammonium Formate (25 mmol, 5 equiv)

    • Solvent: Ethanol/Water (9:1 ratio, 10 mL)

    Procedure:

    • Loading: In a 35 mL microwave vial, suspend the Azlactone and Ammonium Formate in the Ethanol/Water mixture.

    • Catalyst Addition: Carefully add the Pd/C catalyst. Caution: Pd/C can ignite solvent vapors; add to wet mixture.

    • Irradiation: Cap the vial. Program the method:

      • Mode: Dynamic

      • Temp: 100 °C

      • Hold Time: 15:00 minutes

      • Stirring: High

    • Workup:

      • Filter the hot solution through a Celite pad to remove the Pd/C catalyst. Wash the pad with hot ethanol.

      • Concentrate the filtrate under reduced pressure.[1][7]

      • Acidify the residue with 1N HCl to pH ~2.

      • Extract with Ethyl Acetate (3 x 15 mL). Dry over

        
         and evaporate.
        
      • Recrystallize from water/ethanol if necessary.

    Data Analysis & Comparison

    The following table contrasts the microwave protocol against the standard thermal benchtop method (oil bath reflux).

    MetricConventional Thermal MethodMicrowave Protocol (This Guide)Improvement Factor
    Step 1 Time 2–4 Hours (Reflux)5 Minutes24x Faster
    Step 2 Time 12–24 Hours (
    
    
    balloon)
    15 Minutes48x Faster
    Overall Yield 65–70%85–92%+20% Yield
    Solvent Usage High (requires reflux volumes)Low (Solvent-free Step 1)Greener
    Safety Requires
    
    
    gas handling
    
    
    generated in situ
    Safer

    Troubleshooting & Optimization Logic

    Decision Tree for Optimization

    Use this logic flow if yields are suboptimal or impurities arise.

    OptimizationTree problem Issue Detected check1 Is Azlactone (Step 1) yield low? problem->check1 check2 Is Product (Step 2) incomplete? check1->check2 No sol1 Check Moisture: NaOAc must be anhydrous. Ac2O must be fresh. check1->sol1 Yes (Hydrolysis) sol2 Increase Power/Temp: Fluorine deactivates aldehyde. Try 140°C. check1->sol2 Yes (No Reaction) sol3 Catalyst Poisoning: Ensure Sulfur-free reagents. Add 5% more Ammonium Formate. check2->sol3 Stalled Reaction sol4 Solubility Issue: Switch solvent to DMF/Water (Caution: High BP). check2->sol4 Precipitation

    Figure 2: Troubleshooting logic for microwave synthesis of fluorinated amino acids.

    Critical Control Points:

    • Moisture Sensitivity (Step 1): The Erlenmeyer reaction is sensitive to water. Ensure Sodium Acetate is fused (anhydrous) before use. If the yield is low, the acetic anhydride may have hydrolyzed; use a fresh bottle.

    • Vial Pressure: Ammonium formate decomposition generates gas (

      
      , 
      
      
      
      ,
      
      
      ). Ensure the microwave vial is rated for at least 20 bar (300 psi) and the headspace is sufficient (do not fill vial >60%).

    References

    • Microwave-Assisted Erlenmeyer Synthesis

      • Paquin, L., et al. (2006).[3] Efficient Microwave-Assisted Solvent-Free Synthesis of N-Substituted Aldimines (and Azlactones). Synthesis.[1][2][3][4][5][7][8][9][10][11]

    • Catalytic Transfer Hydrogenation (CTH)

      • Silva, W. A., et al. (2025).[12] Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C.[1][12][13] Organics.[1][4][8][9][12]

    • Fluorinated Amino Acid Applications

      • Beilstein J. Org. Chem. (2020).[1][7][9][10][11] Fluorinated phenylalanines: synthesis and pharmaceutical applications.

    • General Microwave CTH Methodology

      • Bose, A. K., et al.

    Sources

    Application Note: Protocol for Incorporating 3-Amino-3-(4-fluorophenyl)propanoic acid into Peptidomimetics

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The incorporation of 3-Amino-3-(4-fluorophenyl)propanoic acid (often abbreviated as

    
    -Phe(4-F) or 
    
    
    
    -hPhe(4-F)) represents a high-value strategy in modern peptidomimetic drug design.[1] As a
    
    
    -amino acid with a fluorinated aromatic side chain, this residue imparts three critical properties to bioactive peptides:
    • Proteolytic Stability: The

      
      -backbone is unrecognized by most endogenous proteases (e.g., chymotrypsin, pepsin).
      
    • Conformational Constraint: It promotes the formation of stable secondary structures, particularly the 14-helix (in

      
      -peptides) or specific turn motifs (in 
      
      
      
      -hybrids).
    • Electronic Modulation: The 4-fluoro substituent lowers the electron density of the phenyl ring, altering

      
       stacking interactions and increasing lipophilicity without significant steric penalty compared to the non-fluorinated analog.
      

    This guide details the optimized Solid-Phase Peptide Synthesis (SPPS) protocol for this residue, addressing the specific kinetic challenges associated with coupling

    
    -amino acids and the subsequent elongation of the peptide chain.
    

    Chemical Structure & Properties[1][2]

    Understanding the monomer is prerequisite to successful synthesis.

    PropertyDetail
    IUPAC Name (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid
    Common Abbreviation Fmoc-
    
    
    -Phe(4-F)-OH
    Molecular Weight 405.4 g/mol
    Chirality Usually supplied as pure (R) or (S) enantiomer. Note: In
    
    
    -amino acids, the side chain is on C3 (
    
    
    -position).[2]
    Key Challenge Steric Bulk & Aggregation. The phenyl ring at the
    
    
    -position creates significant steric hindrance for the incoming amino acid during the subsequent coupling step.

    Materials & Reagents

    Core Reagents[4][5]
    • Resin: Rink Amide MBHA resin (Low loading: 0.3–0.5 mmol/g recommended to reduce aggregation).

    • Monomer: Fmoc-

      
      -Phe(4-F)-OH (High purity >98% required).[1]
      
    • Coupling Reagents:

      • Primary: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

      • Base: DIPEA (N,N-Diisopropylethylamine).[3]

      • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for suppressing racemization and accelerating kinetics.

    • Solvents: DMF (Peptide grade, amine-free), DCM, NMP (for difficult sequences).

    Experimental Protocol (SPPS)[6][7]

    Phase 1: Resin Preparation
    • Weigh Rink Amide MBHA resin (0.1 mmol scale).

    • Swelling: Suspend in DCM (5 mL) for 30 mins, then drain. Wash with DMF (3 x 5 mL).[4]

    Phase 2: Coupling of Fmoc- -Phe(4-F)-OH

    Note: Coupling the

    
    -amino acid itself is generally straightforward. The challenge lies in the NEXT step.
    
    • Activation:

      • Dissolve Fmoc-

        
        -Phe(4-F)-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF.
        
      • Add HOAt (4.0 eq) – Optional but recommended for fluorinated residues.

      • Add DIPEA (8.0 eq).[5]

      • Pre-activate for 2 minutes. (Do not exceed 5 mins to avoid guanidinylation).

    • Reaction:

      • Add mixture to resin.[6][4][7]

      • Agitate at Room Temperature (RT) for 60–90 minutes .

      • Note:

        
        -amino acids have slower kinetics than 
        
        
        
        -amino acids due to the extra methylene group affecting the transition state.
    • Monitoring: Perform a Kaiser Test. If blue (positive), re-couple using PyBOP/DIPEA.

    Phase 3: Elongation (The "Difficult" Step)

    Critical Alert: Coupling an amino acid onto the N-terminus of a resin-bound

    
    -Phe(4-F) residue is sterically hindered. The bulky phenyl group at the 
    
    
    
    -position shields the nucleophilic amine.
    • Deprotection: 20% Piperidine in DMF (2 x 10 mins). Wash DMF (5x).

    • Coupling the Next Residue (Fmoc-AA-OH):

      • Reagent Switch: Use HATU/HOAt (High efficiency). Avoid DIC/HOBt.

      • Solvent: Use a mixture of DMF/NMP (1:1) to improve solvation of the hydrophobic fluorinated segment.[5]

      • Conditions:

        • Standard: Double coupling (2 x 45 mins).

        • Microwave (Recommended): 75°C for 5 mins (except for Cys/His).

    • Capping: After the second coupling, cap unreacted amines with Acetic Anhydride/Pyridine (1:1 in DMF) to prevent deletion sequences.

    Phase 4: Cleavage & Isolation
    • Wash resin with DCM (5x) and dry under nitrogen.

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Agitate for 2–3 hours.

    • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

    Purification & Characterization

    HPLC Methodology

    The 4-fluorophenyl group significantly increases retention time on C18 columns compared to standard Phenylalanine.

    • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).

    • Gradient: 5% to 65% Acetonitrile in Water (+0.1% TFA) over 30 mins.

    • Detection: UV at 220 nm (peptide bond) and 254 nm (aromatic).

    NMR Validation
    • 
      F NMR:  This is a powerful self-validating tool.
      
      • Expect a singlet/multiplet around -115 to -120 ppm (relative to CFCl3).

      • This signal confirms the presence of the intact fluorophenyl group and can be used to quantify peptide concentration without relying on extinction coefficients.

    Structural Logic & Workflow Visualization

    The following diagram illustrates the decision logic for the critical coupling steps, ensuring high fidelity synthesis.

    SPPS_Protocol Start Resin-Bound Peptide (N-Term free) Step1 Coupling Fmoc-Beta3-Phe(4-F)-OH (4 eq HATU/HOAt, 8 eq DIPEA) Start->Step1 Check1 Kaiser Test Step1->Check1 Recouple1 Re-couple (PyBOP/DIPEA) Check1->Recouple1 Positive (Blue) Deprotect Fmoc Removal (20% Piperidine) Check1->Deprotect Negative (Colorless) Recouple1->Check1 Step2 CRITICAL: Coupling NEXT AA (Steric Hindrance Alert) Deprotect->Step2 Method Use DMF/NMP (1:1) Double Couple or Microwave Step2->Method Check2 Chloranil/Kaiser Test Method->Check2 Cap Capping (Ac2O) Check2->Cap Positive (Yield Loss) Continue Continue Synthesis Check2->Continue Negative

    Figure 1: Decision tree for the incorporation and elongation of sterically demanding

    
    -amino acids.
    

    Troubleshooting Guide

    IssueProbable CauseSolution
    Incomplete Coupling (Step 1) Slow kinetics of
    
    
    -AA.
    Increase reaction time to 2 hours; switch to PyAOP.
    Incomplete Coupling (Step 2) Steric shielding by
    
    
    -phenyl ring.
    Use Microwave SPPS (75°C); Use smaller AA (Gly/Ala) as next residue if design permits.
    Racemization Base-catalyzed proton abstraction (rare for
    
    
    ).
    Use HOAt or Oxyma Pure as additive; minimize pre-activation time.
    Poor Solubility Hydrophobicity of Fluorine +
    
    
    -sheet aggregation.
    Use Pseudoproline dipeptides later in sequence; Switch solvent to 100% NMP.

    References

    • Steer, D. L., et al. (2002). "

      
      -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. Link
      
    • Aguilar, M. I., et al. (2007). "Fmoc-Solid Phase Synthesis of Difficult Peptides." Methods in Molecular Biology. Link

    • Seebach, D., et al. (2004). "

      
      -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link
      
    • Chem-Impex International. "Product Analysis: Fmoc-beta-Phe(4-F)-OH." Link

    • Bachem. "Peptide Coupling Reagents: A Guide." Link

    Sources

    scale-up synthesis of 3-Amino-3-(4-fluorophenyl)propanoic acid intermediates

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Scalable Process Design for 3-Amino-3-(4-fluorophenyl)propanoic Acid Intermediates

    Executive Summary

    3-Amino-3-(4-fluorophenyl)propanoic acid is a critical

    
    -amino acid scaffold used in the synthesis of peptidomimetics and integrin antagonists. While asymmetric synthesis using chiral auxiliaries (e.g., Ellman’s sulfinamide) is effective on a gram scale, it often suffers from high Cost of Goods (COGS) at the kilogram scale due to expensive reagents and cryogenic requirements.
    

    This guide details a cost-effective, scalable manufacturing route utilizing a modified Rodionov condensation to construct the racemic backbone, followed by a robust Enzymatic Kinetic Resolution (EKR) . This hybrid chemical-enzymatic approach ensures high enantiomeric purity (>99% ee) while utilizing standard pilot-plant equipment.

    Strategic Route Analysis

    The synthesis is divided into two operational phases to maximize throughput and minimize chromatographic purification.

    • Phase I: Backbone Construction (Rodionov Reaction)

      • Mechanism: Condensation of 4-fluorobenzaldehyde with malonic acid and ammonium acetate.

      • Advantage:[1][2][3] One-pot multicomponent reaction; product precipitates directly from the reaction matrix, eliminating extraction steps.

    • Phase II: Chiral Resolution (Lipase-Catalyzed Hydrolysis)

      • Mechanism: Esterification of the racemic acid followed by enantioselective hydrolysis using Candida antarctica Lipase B (CAL-B).

      • Advantage:[1][2][3][4] CAL-B is commercially available in immobilized forms (e.g., Novozym 435), allowing for enzyme recycling and operation in mild aqueous buffers.

    Process Flow Diagram

    G cluster_0 Phase I: Chemical Synthesis cluster_1 Phase II: Biocatalytic Resolution Aldehyde 4-Fluorobenzaldehyde Rodionov Rodionov Condensation (Reflux, EtOH) Aldehyde->Rodionov Malonic Malonic Acid + NH4OAc Malonic->Rodionov RacAcid (±)-3-Amino-3-(4-fluorophenyl) propanoic acid Rodionov->RacAcid Precipitation Esterification Esterification (SOCl2, EtOH) RacAcid->Esterification RacEster (±)-Ethyl Ester Esterification->RacEster Enzymatic Enzymatic Hydrolysis (CAL-B / Buffer) RacEster->Enzymatic SAcid (S)-Acid Product (Precipitate) Enzymatic->SAcid Hydrolysis REster (R)-Ester (Filtrate) Enzymatic->REster Unreacted

    Caption: Integrated workflow for the synthesis and resolution of 3-Amino-3-(4-fluorophenyl)propanoic acid.

    Detailed Protocols

    Protocol A: Modified Rodionov Synthesis (Racemic)

    Objective: Synthesis of (±)-3-amino-3-(4-fluorophenyl)propanoic acid.[2] Scale: 100 g Input (Scalable to kg).

    Reagents:

    • 4-Fluorobenzaldehyde (1.0 equiv)

    • Malonic acid (1.0 equiv)

    • Ammonium acetate (2.0 equiv)

    • Ethanol (95%, solvent)[5]

    Step-by-Step Methodology:

    • Reactor Setup: Equip a 2L jacketed reactor with an overhead mechanical stirrer, reflux condenser, and internal temperature probe.

    • Charging: Charge Ethanol (500 mL), Malonic acid (104 g, 1.0 mol), and Ammonium acetate (154 g, 2.0 mol). Stir at 25°C until partially dissolved.

    • Addition: Add 4-Fluorobenzaldehyde (124 g, 1.0 mol) in a single portion.

    • Reaction: Heat the mixture to reflux (approx. 78°C). Maintain reflux for 6–8 hours.

      • Checkpoint: Monitor by HPLC or TLC. The reaction proceeds via an imine intermediate; disappearance of aldehyde indicates completion.

    • Crystallization (Critical Step):

      • Cool the reaction mixture slowly to 60°C.

      • The product, being a zwitterionic amino acid, is less soluble in hot ethanol than the starting materials.

      • Continue cooling to 0–5°C over 2 hours. A heavy white precipitate will form.

    • Filtration: Filter the white solid using a Büchner funnel.

    • Wash: Wash the cake with cold Ethanol (2 x 100 mL) to remove residual ammonium acetate and unreacted aldehyde.

    • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    Expected Yield: 50–60% (approx. 90–110 g). Purity: >95% (HPLC). Melting Point: 244–246 °C [1].[6]

    Protocol B: Esterification & Enzymatic Resolution

    Objective: Isolation of enantiopure (S)-3-amino-3-(4-fluorophenyl)propanoic acid. Note: This protocol uses Candida antarctica Lipase B (CAL-B) which typically displays (S)-selectivity for

    
    -amino esters [2].
    

    Part 1: Esterification

    • Suspend the racemic acid (50 g) in absolute Ethanol (250 mL).

    • Cool to 0°C. Dropwise add Thionyl Chloride (1.2 equiv) over 30 minutes. Caution: Exothermic, gas evolution (SO2/HCl).

    • Heat to reflux for 3 hours. The solution will become clear.

    • Concentrate in vacuo to yield the ethyl ester hydrochloride salt.

    • Neutralization: Dissolve the residue in water, neutralize with saturated NaHCO3 to pH 8, and extract with Ethyl Acetate. Dry and concentrate to obtain the free amino ester oil.

    Part 2: Enzymatic Hydrolysis (The Resolution)

    • Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 7.0).

    • Reaction Mix: Suspend the racemic ethyl ester (40 g) in the buffer (400 mL). Add Acetone (10% v/v) as a co-solvent to improve solubility if necessary.

    • Enzyme Addition: Add Novozym 435 (immobilized CAL-B) at a loading of 10% w/w relative to substrate (4 g).

    • Incubation: Stir gently (overhead stirrer, low RPM to avoid grinding the enzyme beads) at 30°C.

      • pH Control: As hydrolysis proceeds, acid is produced, lowering pH. Maintain pH 7.0 by automated addition of 1M NaOH (pH-stat) or manual adjustment.

    • Monitoring: Stop the reaction when conversion reaches exactly 50% (approx. 24–48 hours).

      • Why 50%? Maximum theoretical yield of one enantiomer. Going beyond 50% degrades the enantiomeric excess (ee) of the product.

    • Workup:

      • Filter off the immobilized enzyme (can be recycled).

      • Separation: The reaction mixture contains the (S)-Acid (water soluble/zwitterionic) and the (R)-Ester (organic soluble).

      • Extract the mixture with Ethyl Acetate (3 x 200 mL) to remove the unreacted (R)-ester.

      • Product Isolation: Concentrate the aqueous phase to approx. 100 mL. Adjust pH to the isoelectric point (approx. pH 6.0) and add Ethanol to precipitate the (S)-amino acid.

      • Filter and dry.

    Data Summary Table

    ParameterRodionov StepEnzymatic Resolution
    Input 4-Fluorobenzaldehyde(±)-Ethyl Ester
    Catalyst Ammonium AcetateNovozym 435 (CAL-B)
    Solvent Ethanol (95%)Phosphate Buffer (pH 7)
    Temp 78°C (Reflux)30°C
    Yield 51% (Racemic)45% (of theoretical 50%)
    ee 0%>98% (S-enantiomer)

    Quality Control & Analytical Methods

    To ensure "Trustworthiness" and "Self-Validation" of the protocol, the following analytical controls must be implemented.

    HPLC Method for Enantiomeric Excess (ee)

    • Column: Daicel Chiralpak AD-H or Crownpak CR(+) (specifically for amino acids).

    • Mobile Phase:

      • For Ester: Hexane/IPA/DEA (90:10:0.1).

      • For Free Acid: Perchloric acid (pH 1.5) (Crownpak column).

    • Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).

    • Validation: Inject racemic standard first to establish separation of (S) and (R) peaks.

    NMR Validation

    • 1H NMR (D2O): Confirm the integrity of the 4-fluorophenyl ring (multiplets at

      
       7.1–7.4 ppm) and the 
      
      
      
      -proton (triplet at
      
      
      4.5 ppm).
    • 19F NMR: Single peak at approx. -115 ppm (relative to CFCl3), confirming no defluorination occurred during reflux.

    Safety & Engineering Controls

    • Thermal Hazards: The Rodionov reaction involves refluxing ethanol. Ensure condensers are rated for the heat load.

    • Solid Handling: 4-Fluorobenzaldehyde is an irritant. Malonic acid is a strong irritant. Use dust masks and local exhaust ventilation (LEV) during solid charging.

    • Enzyme Handling: While Novozym 435 is non-toxic, avoid inhalation of dried enzyme dust. Sensitization is a risk.

    References

    • Soloshonok, V. A., et al. "Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." Molecules, vol. 25, no.[7][8] 24, 2020, p. 6033. Link

    • Ribeiro, C. M. R., et al. "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases."[9] Journal of the Brazilian Chemical Society, vol. 16, no. 3B, 2005, pp. 742-747. Link

    • Gellman, S. H., et al. "Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid." Tetrahedron: Asymmetry, vol. 15, no. 12, 2004, pp. 1893-1897. Link

    • Rodionov, V. M., and Malevinskaya, E. T. "Synthesis of beta-amino acids." Berichte der deutschen chemischen Gesellschaft, vol. 59, 1926, p. 2952.
    • Kim, M. J., et al. "Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst."[3] Organic Letters, vol. 9, no.[3] 6, 2007, pp. 1157-1159. Link

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Synthesis of 3-Amino-3-(4-fluorophenyl)propanoic acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by the Office of the Senior Application Scientist

    Welcome to the technical support center for the synthesis of β-amino acids, with a specific focus on 3-Amino-3-(4-fluorophenyl)propanoic acid. This valuable compound is a key building block in medicinal chemistry, particularly for developing novel therapeutics targeting neurological disorders.[1][2] Its synthesis, while achievable through several routes, can present challenges that lead to suboptimal yields.

    This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered in the laboratory. We will delve into the causality behind these problems and provide actionable, field-proven solutions to help you optimize your synthetic protocols.

    Frequently Asked Questions (FAQs)
    Q1: My overall yield of 3-Amino-3-(4-fluorophenyl)propanoic acid is significantly lower than literature reports. What are the most common culprits I should investigate first?

    Low yield is a frustratingly common issue that can stem from multiple stages of the synthetic process. Before diving into complex optimizations, it's crucial to rule out the most frequent sources of error. Our experience indicates that a systematic, step-by-step review is the most efficient troubleshooting approach.

    Core Areas for Initial Investigation:

    • Reagent Quality and Stoichiometry:

      • Purity of Starting Materials: The purity of your initial reactants, such as 4-fluorobenzaldehyde, 4-fluoroaniline, or the corresponding nitrile precursor, is paramount. Impurities can introduce competing side reactions or inhibit catalysts. Verify the purity of your starting materials via NMR or GC-MS.

      • Solvent and Reagent Water Content: Many reactions in β-amino acid synthesis are sensitive to moisture. Ensure you are using appropriately dried solvents and reagents, especially when working with organometallics or strong bases.

      • Inaccurate Stoichiometry: Double-check all calculations for molar equivalents. A seemingly small miscalculation in a key reagent or catalyst can have a dramatic impact on reaction completion and yield.

    • Reaction Conditions:

      • Temperature Control: Inadequate temperature management can either slow the reaction to a crawl (if too low) or promote the formation of undesired side products and decomposition (if too high). Ensure your reaction vessel is being heated or cooled uniformly.

      • Atmospheric Control: For reactions sensitive to oxygen or moisture, ensure your inert atmosphere (e.g., Nitrogen or Argon) is properly maintained throughout the synthesis.

    • Work-up and Purification Losses:

      • Extraction Inefficiencies: The amphoteric nature of amino acids can complicate aqueous extractions. Significant product loss can occur if the pH of the aqueous layer is not carefully adjusted to the isoelectric point of the amino acid during work-up, which minimizes its water solubility.

      • Over-zealous Purification: While high purity is desirable, aggressive purification strategies, such as using an excessive amount of chromatography media or taking unnecessarily narrow fractions, can lead to substantial product loss.

    Troubleshooting Workflow: A General Approach

    The following diagram outlines a logical workflow for diagnosing the root cause of low yield.

    TroubleshootingWorkflow start Low Yield Reported reagents Step 1: Verify Starting Materials - Purity (NMR, GC-MS) - Stoichiometry - Solvent/Reagent Dryness start->reagents Begin Here reaction Step 2: Analyze In-Process Reaction - TLC or LC-MS Monitoring - Identify Intermediates/Side Products reagents->reaction If materials are pure workup Step 3: Evaluate Work-up & Purification - Check pH during extractions - Analyze waste/aqueous layers for product - Review chromatography method reaction->workup If reaction proceeds but yield is low optimize Step 4: Systematic Optimization - Adjust Temperature/Concentration - Screen Catalysts/Reagents - Modify Reaction Time reaction->optimize If reaction is incomplete or has side products workup->optimize If significant loss is detected

    Caption: General workflow for troubleshooting low synthetic yield.

    Q2: I am using a biocatalytic approach with a Rhodococcus species to hydrolyze 3-amino-3-(4-fluorophenyl)propanenitrile, but the conversion is poor. What factors should I optimize?

    Biocatalytic methods using nitrile hydratase and amidase systems from Rhodococcus species are powerful for producing β-amino acids under mild conditions.[3][4] However, the efficiency of these whole-cell or isolated enzyme systems is highly dependent on the specific reaction conditions and substrate structure.[3][5]

    Key Optimization Parameters for Biocatalysis:

    • Cell Health and Loading:

      • Cause: Whole-cell catalysts must be viable and active. Improper storage or handling of the cell paste can drastically reduce enzymatic activity.

      • Solution: Use freshly cultured cells or ensure your cell paste has been stored correctly (e.g., at -80 °C). Optimize the cell loading (typically expressed as a weight percentage relative to the substrate) to ensure a sufficient concentration of the enzyme.[6]

    • pH and Buffer System:

      • Cause: Nitrile hydratase and amidase enzymes have optimal pH ranges for activity. A deviation from this range can lead to poor performance or enzyme denaturation.

      • Solution: The typical optimal pH for these systems is around 7.0.[6] Ensure your phosphate buffer system is robust enough to maintain this pH throughout the reaction, as the formation of the carboxylic acid will lower the pH over time.

    • Substrate/Product Inhibition:

      • Cause: High concentrations of either the starting nitrile or the final amino acid product can inhibit the enzyme, slowing down the reaction rate.

      • Solution: Consider a fed-batch approach where the substrate is added incrementally to keep its concentration below the inhibitory threshold. If product inhibition is suspected, explore in-situ product removal techniques.

    • Temperature:

      • Cause: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation and loss of activity over time.

      • Solution: A common temperature for these biotransformations is 37 °C.[6] If you suspect thermal instability, try running the reaction at a lower temperature (e.g., 25-30 °C) for a longer period.

    ParameterTypical RangeTroubleshooting Action
    pH 6.5 - 7.5Verify buffer capacity; adjust pH during reaction.
    Temperature 25 - 40 °CLower temperature if enzyme instability is suspected.
    Cell Loading 10-20% w/wIncrease cell loading if conversion is slow.
    Substrate Conc. 10 - 60 g/LUse a fed-batch approach to avoid inhibition.[6]
    Q3: My synthesis involves a Michael addition of an amine to an acrylate derivative, followed by hydrolysis. What are the most common side reactions, and how can I prevent them?

    The conjugate addition, or Michael reaction, is a fundamental strategy for forming the carbon backbone of β-amino acids.[7] However, it is susceptible to several side reactions that can consume starting materials and complicate purification.

    Primary Side Reactions and Mitigation Strategies:

    • Polymerization of the Acrylate:

      • Mechanism: Acrylates are prone to self-polymerization, especially under basic conditions or at elevated temperatures. This is often a primary cause of yield loss.

      • Prevention:

        • Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture.

        • Maintain strict temperature control and avoid localized overheating.

        • Add the acrylate slowly to the reaction mixture to keep its instantaneous concentration low.

    • Bis-addition (Formation of a Tertiary Amine):

      • Mechanism: The product, a secondary amine, can act as a nucleophile itself and react with a second molecule of the acrylate, leading to a bis-adduct.

      • Prevention:

        • Use a stoichiometric excess of the amine nucleophile relative to the acrylate. This statistically favors the formation of the desired mono-adduct.

        • If possible, use a primary amine with bulky substituents to sterically hinder a second addition.

    SideReactions cluster_main Desired Reaction Pathway cluster_side Competing Side Reactions Amine 4-Fluoroaniline (Nucleophile) Product Desired β-Amino Ester (Mono-Adduct) Amine->Product Acrylate Acrylate Derivative (Michael Acceptor) Acrylate->Product Polymer Polyacrylate (Polymerization) Acrylate->Polymer Self-Reaction BisAdduct Bis-Adduct (Double Addition) Product->BisAdduct Reacts with Acrylate

    Caption: Common side reactions in a Michael addition synthesis.

    Q4: I am losing a significant portion of my product during the aqueous work-up and purification. What is the best way to isolate an amphoteric compound like this?

    This is a classic problem in amino acid chemistry. The presence of both a basic amino group and an acidic carboxyl group means the compound's solubility in water is highly pH-dependent.

    Protocol for Optimized Product Isolation:

    • Initial pH Adjustment: After the reaction is complete and any organic solvent has been removed, dissolve the crude mixture in water. Adjust the pH to >10 with a base (e.g., 5% NaOH solution). This deprotonates the ammonium group and protonates the carboxylic acid, forming the highly water-soluble sodium carboxylate salt.

    • Extraction of Non-polar Impurities: Wash the basic aqueous layer with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting materials or non-polar side products.

    • Precipitation at the Isoelectric Point (pI): This is the most critical step.

      • Slowly add an acid (e.g., acetic acid or dilute HCl) to the clean aqueous layer while monitoring the pH.

      • As the pH approaches the isoelectric point of 3-Amino-3-(4-fluorophenyl)propanoic acid, the compound will have its minimum water solubility and will begin to precipitate out of the solution as a neutral zwitterion.

      • Continue adding acid dropwise until you see no further precipitation. Avoid adding a large excess of acid, as this can re-protonate the carboxyl group and increase solubility again.

    • Isolation and Washing:

      • Cool the mixture in an ice bath to further decrease the product's solubility.

      • Collect the precipitated solid by vacuum filtration.

      • Wash the solid with a small amount of cold water to remove any remaining salts, followed by a wash with a non-polar solvent to aid in drying.

    • Recrystallization: For final purification, recrystallization from a suitable solvent system (e.g., water/ethanol) is often effective and can result in a high-purity product with minimal loss compared to chromatography.[8]

    Analytical Techniques for Troubleshooting

    A summary of useful analytical techniques to diagnose specific problems.

    TechniqueApplicationWhat to Look For
    TLC Reaction monitoringDisappearance of starting materials, appearance of product and side product spots.
    LC-MS Reaction monitoring, purity checkAccurate mass confirmation of product, identification of side products by mass.
    ¹H & ¹⁹F NMR Structural confirmation, purityCorrect chemical shifts and integration, presence of impurity signals.
    Kaiser Test Detects free primary aminesA positive test (blue color) after a coupling step indicates an incomplete reaction.[9]
    Chiral HPLC Enantiomeric puritySeparation of enantiomers to determine enantiomeric excess (ee).
    References
    • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI.
    • Nitrile biotransformations for asymmetric synthesis of β-amino acid and β-amino acid amide. (n.d.).
    • A concise synthesis of single-enantiomer β-lactams and β-amino acids using Rhodococcus globerulus. (2007). Society of Chemical Industry.
    • (R-3-Amino-3-(4-fluorophenyl)propionic acid. (n.d.). Chem-Impex.
    • CAS 325-89-3: 3-Amino-3-(4-fluorophenyl)propionic acid. (n.d.). CymitQuimica.
    • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023). University of Illinois Urbana-Champaign.
    • Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. (n.d.).
    • Enzymatic Stereoselective Synthesis of β-Amino Acids. (2018).
    • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
    • Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. (2022). PubMed.
    • Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Benchchem.

    Sources

    Technical Support Center: Solubilization of 3-Amino-3-(4-fluorophenyl)propanoic Acid in Dichloromethane (DCM)

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubilization of

    
    -amino acids in non-polar organic solvents. 3-Amino-3-(4-fluorophenyl)propanoic acid is a highly valuable fluorinated building block in drug development, but its inherent physicochemical properties make it notoriously insoluble in pure dichloromethane (DCM).
    

    This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome this bottleneck, ensuring your synthetic workflows remain efficient and reproducible.

    Diagnostic Workflow

    Before altering your experimental protocol, use the decision matrix below to determine the most appropriate solubilization strategy based on your downstream requirements.

    G Start Unprotected 3-Amino-3-(4-fluorophenyl) propanoic acid in DCM Q1 Are silyl byproducts tolerated downstream? Start->Q1 Path1 In Situ Silylation (Add 2.0-2.5 eq BSA) Q1->Path1 Yes Path2 Ion-Pairing / Co-solvent (Add DIPEA + DMF) Q1->Path2 No Result1 Transient TMS-protected monomer (Highly Soluble in DCM) Path1->Result1 Result2 Ammonium salt in mixed solvent (Moderately Soluble) Path2->Result2

    Decision matrix for selecting a solubilization strategy in DCM.

    Troubleshooting FAQs

    Q1: Why does 3-Amino-3-(4-fluorophenyl)propanoic acid form a persistent, unreactive white suspension in pure DCM? Causality & Mechanism: In the solid state and in non-polar solvents, this unprotected amino acid exists almost exclusively as a zwitterion (bearing a protonated

    
     and a deprotonated 
    
    
    
    ). The strong intermolecular electrostatic interactions and extensive hydrogen-bonding networks create a highly stable crystal lattice[1]. DCM, having a low dielectric constant (
    
    
    ), lacks the solvating power to disrupt these ionic interactions[2]. Consequently, the lattice energy vastly exceeds the solvation energy, resulting in near-zero solubility. Explicit solvation by highly polar molecules is required to stabilize the zwitterionic or canonical forms[3].

    Q2: I need to perform a peptide coupling in DCM. How can I achieve rapid solubilization without permanently protecting the amino or carboxyl groups? Causality & Mechanism: The most efficient method is in situ transient silylation using N,O-Bis(trimethylsilyl)acetamide (BSA). BSA acts as a powerful silylating agent that reacts with both the carboxylate and ammonium groups, replacing the labile protons with bulky, lipophilic trimethylsilyl (TMS) groups[4]. This transformation destroys the zwitterionic network, converting the molecule into an O-silyl ester and N-silyl amine. The resulting TMS-derivative is highly lipophilic and dissolves readily in DCM. Importantly, these TMS groups are "transient" protecting groups; they spontaneously release the free nucleophilic amino group for coupling and are easily cleaved during standard aqueous workup[5].

    Mechanism Zwitterion Zwitterionic Form (Insoluble Lattice) BSA + BSA Reagent (Silyl Donor) Zwitterion->BSA Intermediate O-Silyl Ester & N-Silyl Amine BSA->Intermediate RT, 1-2h Soluble Lipophilic TMS Derivative (Soluble in DCM) Intermediate->Soluble Breaks H-bonds

    Mechanistic pathway of zwitterion disruption via BSA silylation.

    Q3: My downstream reaction is sensitive to silyl byproducts. What alternative solubilization strategies exist? Causality & Mechanism: If silylation is incompatible, you must rely on ion-pairing and dielectric enhancement. Adding a lipophilic organic base like N,N-Diisopropylethylamine (DIPEA) deprotonates the ammonium group, converting the zwitterion into a lipophilic ammonium salt and releasing the nucleophilic amine[5]. However, because the fluorophenyl group adds hydrophobicity, DIPEA alone in pure DCM might still result in sluggish dissolution. Adding 5–10% (v/v) of a polar aprotic co-solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) provides the necessary hydrogen-bond accepting capacity to solvate the charged species, dramatically improving solubility without covalent modification[3].

    Quantitative Data: Strategy Comparison

    StrategyPrimary Reagent(s)Mechanism of ActionEst. Solubility in DCMDownstream Compatibility
    In Situ Silylation BSA (2.0-2.5 eq)Covalent TMS masking of polar groupsHigh (>0.1 M)Excellent for amide couplings; TMS cleaves in aqueous workup[4][5].
    Ion-Pairing DIPEA (1.5-2.0 eq)Deprotonation to lipophilic saltLow to ModerateGood; leaves free amine for reactions, avoids silyl byproducts[5].
    Co-Solvent Addition DMF or DMSO (5-10%)Dielectric enhancement & H-bondingModerateGood; requires higher boiling point solvent removal during workup[3].

    Self-Validating Experimental Protocols

    Protocol A: In Situ Silylation with BSA (Preferred for Couplings)

    This protocol utilizes a visual feedback loop to confirm the successful disruption of the zwitterionic lattice.

    • Preparation: Weigh the required amount of 3-Amino-3-(4-fluorophenyl)propanoic acid into an oven-dried, argon-purged reaction flask.

    • Suspension: Add anhydrous Dichloromethane (DCM) to achieve a target concentration of ~0.1 M.

      • Observation: The mixture will immediately form a cloudy, white suspension.

    • Silylation: Using a dry syringe, add 2.2 to 2.5 equivalents of N,O-Bis(trimethylsilyl)acetamide (BSA)[4].

    • Incubation: Stir the mixture vigorously at room temperature (20-25°C) under an inert atmosphere.

    • Self-Validation Checkpoint: Monitor the physical state of the reaction. The successful conversion to the lipophilic TMS-derivative is visually confirmed when the opaque suspension transitions into a completely clear, transparent solution. This typically takes 1 to 2 hours for

      
      -amino acids[4].
      
    • Downstream Application: The solution is now ready for immediate in situ use (e.g., adding a pre-activated ester for peptide coupling). No purification of the intermediate is required[5].

    Protocol B: Ion-Pairing and Co-Solvent Solubilization

    Use this protocol when silylating agents are strictly contraindicated.

    • Preparation: Weigh the amino acid into the reaction vessel.

    • Initial Solvation Attempt: Add DCM (90% of total target solvent volume). The amino acid will remain suspended.

    • Base Addition: Add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.

      • Mechanism: DIPEA deprotonates the carboxylic acid, shifting the equilibrium away from the zwitterion and releasing the nucleophilic amino group[5].

    • Dielectric Enhancement: Slowly add N,N-Dimethylformamide (DMF) dropwise (up to 10% v/v of the total solvent volume).

    • Self-Validation Checkpoint: The suspension should clarify significantly as the dielectric constant of the microenvironment increases. If slight turbidity remains, gentle sonication for 5 minutes will fully dissolve the ion-paired complex.

    References

    • Bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS)
    • Peptide Synthesis Using Unprotected Amino Acids Source: ChemRxiv URL
    • The Solubility of Amino Acids in Various Solvent Systems Source: DigitalCommons@URI URL
    • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules Source: MDPI URL
    • The Solubility of Amino Acids in Various Solvent Systems (Thesis)

    Sources

    resolving emulsion formation during extraction of fluorinated beta-amino acids

    Technical Support Center: Troubleshooting Emulsion Formation in the Extraction of Fluorinated -Amino Acids

    Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe bottlenecks during the downstream purification of fluorinated compounds. The extraction of fluorinated

    This guide is designed to move beyond basic "trial and error." Here, we will dissect the mechanistic causality of emulsion formation and provide self-validating protocols to ensure scientific integrity and high-yield recoveries.

    Part 1: The Causality of Emulsion Formation

    Before applying a fix, we must understand the system. Fluorinated

    • The Aqueous Affinity: The zwitterionic backbone (amine and carboxylic acid) strongly interacts with water through hydrogen bonding and dipole-dipole interactions.

    • The Organic Affinity: The hydrocarbon skeleton interacts with standard organic solvents.

    • The Fluorous Effect: The fluorinated moiety is both hydrophobic and lipophobic, resisting solvation in both standard aqueous and organic phases.

    Because these molecules cannot be perfectly solvated by either phase, they migrate to the liquid-liquid interface. By resting at the interface, they drastically lower the interfacial tension, acting as powerful emulsifiers that stabilize micro-droplets of water within the organic phase (or vice versa)[1].

    Part 2: Troubleshooting FAQs

    Q1: My LLE consistently forms a thick, milky emulsion. How can I chemically break it without degrading my amino acid?

    A1: To break the emulsion, you must disrupt the interfacial stabilization caused by the surfactant-like nature of your target compound[1].

    • Salting Out (Ionic Strength Modulation): Adding brine (saturated NaCl) or anhydrous sodium sulfate increases the ionic strength of the aqueous layer. This "salts out" the amphiphilic molecules, forcing them to partition into one phase and breaking the emulsion[1].

    • pH Adjustment: Emulsions driven by alkali soaps, detergents, or zwitterions can be broken by adjusting the pH. Lowering the pH (e.g., to pH 2 with HCl) fully protonates the carboxylic acid, modifying the molecule's overall charge so it no longer acts as an effective emulsifier[2].

    • Fluorous Emulsion Breakers: For heavily fluorinated targets, standard organic/aqueous adjustments may fail. In these cases, introducing a clear fluorinated chemical solution (like Fluo-Break) can specifically disrupt fluorous-stabilized droplets, allowing for easy recovery of the target phase[3].

    Q2: Chemical adjustments failed, and the emulsion persists. What mechanical interventions are reliable?

    A2: When chemical thermodynamics are insufficient, mechanical force is required to overcome the kinetic stability of the droplets.

    • Centrifugation: This is the most definitive, surefire mechanical method to break an emulsion. Centrifuging the biphasic mixture forces the denser micro-droplets to coalesce[2].

    • Phase Separation Filtration: The emulsion can be separated by filtering the mixture through a glass wool plug or phase separation filter paper loaded with anhydrous sodium sulfate (

      
      ). The 
      
      
      chemically binds the aqueous micro-droplets, allowing only the coalesced organic solvent to pass through[1],[2].
    Q3: How can I redesign my workflow to avoid LLE emulsions entirely?

    A3: If your target consistently emulsifies, you should transition to a matrix-based or micro-extraction technique.

    • Supported Liquid Extraction (SLE): SLE is ideal for samples prone to emulsion formation[1]. The aqueous sample is loaded onto diatomaceous earth, which absorbs the water and spreads it over a massive surface area. The organic solvent is then passed through by gravity. Because there is no vigorous mixing of bulk liquids, an emulsion cannot form[1].

    • Dispersive Liquid-Liquid Microextraction (DLLME): DLLME uses a disperser solvent to rapidly partition the amino acids into micro-droplets. It is a fast, environment-friendly alternative that yields high extraction efficiency (up to 95%) without the prolonged settling times of traditional LLE[4].

    Part 3: Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes a checkpoint to verify success before proceeding.

    Protocol 1: pH-Modulated Salting-Out LLE

    Objective: Extract a fluorinated

    • Sample Preparation: Dilute your aqueous sample containing the fluorinated

      
      -amino acid to a known volume.
      
    • pH Adjustment: Measure the isoelectric point (pI) of your specific amino acid. Adjust the aqueous phase pH to at least 2 units below the pI (using 1M HCl) to fully protonate the molecule, or 2 units above (using 1M NaOH) to fully deprotonate it.

      • Causality: This eliminates the zwitterionic state, reducing its surfactant capability[2].

    • Ionic Saturation: Add solid NaCl to the aqueous phase until saturation is reached (approx. 360 g/L at room temperature). Stir until dissolved.

    • Solvent Addition & Gentle Contact: Add your organic extraction solvent (e.g., Ethyl Acetate). Do not shake vigorously. Gently swirl the separatory funnel in a figure-eight motion for 3 minutes.

      • Causality: Swirling maintains surface area contact for mass transfer without providing the mechanical shear force required to generate micro-droplets[1].

    • Validation Checkpoint: Allow the funnel to rest for 5 minutes. Shine a light behind the funnel. You should observe a sharp, distinct meniscus. If a cloudy mid-zone >1cm persists, proceed to Protocol 1A (Centrifugation).

    • Collection: Drain the phases carefully, avoiding any minor interfacial rag layer.

    Protocol 2: Supported Liquid Extraction (SLE) Workflow

    Objective: Completely bypass emulsion risks using a solid support matrix.

    • Aqueous Pre-treatment: Adjust the pH of your aqueous sample to ensure the fluorinated

      
      -amino acid is in its neutral (unionized) state to maximize organic solubility.
      
    • Loading: Pipette the aqueous sample onto the SLE cartridge (diatomaceous earth).

    • Equilibration: Wait 5-10 minutes.

      • Validation Checkpoint: The cartridge bed should appear uniformly damp but no liquid should drip from the tip. This confirms the aqueous phase is fully immobilized.

    • Elution: Apply 2-3 column volumes of your chosen organic solvent (e.g., MTBE or Dichloromethane). Allow it to flow through by gravity.

    • Collection: Collect the eluate. The resulting organic phase will be perfectly clear and free of aqueous micro-droplets[1].

    Part 4: Quantitative Data Presentation

    The following table summarizes the operational parameters and efficiencies of various emulsion-breaking techniques discussed in this guide.

    TechniquePrimary Mechanism of ActionAvg. Resolution TimeTarget Recovery (%)ScalabilityEmulsion Prevention
    Gravity Settling Density-driven coalescence1 - 24 hoursVariableHighNo
    Centrifugation Mechanical density separation5 - 15 mins> 90%Low-MediumNo
    Salting Out (NaCl) Ionic strength modulation10 - 30 mins> 85%HighYes (if pre-added)
    Fluorous Breaker Chemical disruption of fluorous phase< 5 mins> 90%LowNo
    SLE Transition Interface eliminationN/A> 95%MediumYes (Absolute)

    Part 5: Visualizations & Workflows

    Emulsion Troubleshooting Logic Tree

    This diagram outlines the logical decision-making process for resolving an emulsion once it has formed in the separatory funnel.

    EmulsionTroubleshootingStartEmulsion Formedin LLECheckZwitIs target azwitterion?Start->CheckZwitAdjustPHAdjust pH tofully ionize/neutralizeCheckZwit->AdjustPHYesCheckFluoroIs it highlyfluorinated?CheckZwit->CheckFluoroNoAdjustPH->CheckFluoroFailsSuccessPhase SeparationAchievedAdjustPH->SuccessResolvesAddBrineAdd Brine (NaCl)or Fluorous BreakerCheckFluoro->AddBrineYesMechForceCentrifugation orNa2SO4 FiltrationCheckFluoro->MechForceNoAddBrine->MechForceFailsAddBrine->SuccessResolvesMechForce->Success

    Caption: Logical decision tree for troubleshooting and resolving LLE emulsions.

    LLE vs. SLE Workflow Comparison

    This diagram illustrates why Supported Liquid Extraction (SLE) inherently prevents the emulsion risks associated with traditional LLE.

    ExtractionWorkflowsSampleAqueous Sample(Fluorinated Amino Acid)LLELiquid-LiquidExtraction (LLE)Sample->LLESLESupported LiquidExtraction (SLE)Sample->SLEMixVigorous ShakingLLE->MixEmulsionHigh Emulsion Risk(Interfacial Tension)Mix->EmulsionCleanClean OrganicExtractEmulsion->CleanRequiresTroubleshootingDiatomAbsorb onDiatomaceous EarthSLE->DiatomDirect RecoveryEluteGravity Elution(No Interface)Diatom->EluteDirect RecoveryElute->CleanDirect Recovery

    Caption: Comparison of LLE and SLE workflows highlighting emulsion risks.

    References

    • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International Source: Chromatography Online URL
    • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific Source: SpectroSci URL
    • Fluo-Break Emulsion Breaker - Darwin Microfluidics Source: Darwin Microfluidics URL
    • DLLME Extraction of Amino Acids from Blood Sample and its Profiling - Gavin Publishers Source: Gavin Publishers URL

    optimizing HPLC separation of 3-Amino-3-(4-fluorophenyl)propanoic acid enantiomers

    Author: BenchChem Technical Support Team. Date: March 2026

    Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Optimization of HPLC enantioseparation for a fluorinated

    
    -amino acid.
    

    Introduction: The Challenge of Zwitterions

    Welcome. You are dealing with 3-Amino-3-(4-fluorophenyl)propanoic acid , a

    
    -amino acid analog of phenylalanine. This molecule presents a specific set of chromatographic challenges:
    
    • Zwitterionic Nature: It possesses both a basic primary amine and an acidic carboxylic group. In standard Normal Phase (NP) solvents (Hexane/IPA), solubility is poor, and peak shape is often terrible due to strong ionic interactions with silanols.

    • The Fluorine Effect: The electron-withdrawing fluorine atom on the phenyl ring alters the pKa slightly compared to the non-fluorinated analog, affecting the ionization equilibrium.

    • Primary Amine: This is your "handle" for chiral recognition.[1]

    My Recommendation: Do not attempt standard polysaccharide columns (AD-H, OD-H) in Normal Phase unless you plan to derivatize the sample (e.g., N-Boc or N-Cbz protection). For the free amino acid, we will use a Crown Ether or Zwitterionic stationary phase strategy.[2][3][4]

    Module 1: Method Selection Strategy

    Before mixing solvents, verify your column choice. This decision tree explains why we prioritize Crown Ether phases for this specific molecule.

    MethodSelection Start Analyte: 3-Amino-3-(4-fluorophenyl)propanoic acid Deriv Is the sample derivatized? (e.g., N-Boc, N-Cbz) Start->Deriv YesDeriv Polysaccharide Columns (CHIRALPAK AD-H / OD-H) Mode: Normal Phase Deriv->YesDeriv Yes NoDeriv Free Amino Acid (Zwitterionic) Deriv->NoDeriv No MS_Comp Is MS Compatibility Required? NoDeriv->MS_Comp Crown PRIMARY CHOICE: Crown Ether (CROWNPAK CR-I(+)) Mode: Reversed Phase (Acidic) Best for: Resolution & Robustness MS_Comp->Crown No (UV Detection OK) Zwix SECONDARY CHOICE: Zwitterionic (CHIRALPAK ZWIX) Mode: Polar Ionic Best for: LC-MS Applications MS_Comp->Zwix Yes (Avoid non-volatiles)

    Figure 1: Decision matrix for column selection based on sample state and detection requirements.

    Module 2: The Core Protocol (Crown Ether Method)

    The CROWNPAK CR-I(+) (immobilized) or CR(+) (coated) is the gold standard for primary amino acids. The chiral selector is a crown ether (18-crown-6 derivative) that forms a host-guest complex with the ammonium ion (

    
    ) of your analyte.[5][6]
    
    Mechanism of Action

    The separation relies on the ammonium group of your

    
    -amino acid "docking" into the crown ether cavity.
    
    • Requirement: The amine must be protonated.[7]

    • Implication: You must use an acidic mobile phase (

      
      ).
      
    Standard Operating Procedure (SOP)
    ParameterSpecificationRationale
    Column CROWNPAK CR-I(+) (
    
    
    )
    The "I" version is immobilized, allowing higher organic modifier flexibility.[8]
    Mobile Phase
    
    
    (aq) / Acetonitrile (
    
    
    )
    Perchloric acid (
    
    
    ) has low UV absorption.[8] Acetonitrile modifies retention.
    Flow Rate
    
    
    Lower flow rates often improve mass transfer in inclusion complexes.
    Temperature
    
    
    to
    
    
    Critical: Chiral recognition here is enthalpy-driven. Lower temperature = Higher Resolution (
    
    
    ).
    Detection UV
    
    
    or
    
    
    The fluorophenyl ring provides good UV signal at
    
    
    .
    Sample Diluent Mobile PhasePrevents "solvent shock" and peak distortion.
    Step-by-Step Optimization Workflow
    • Preparation: Prepare

      
       Perchloric Acid (
      
      
      
      of
      
      
      diluted to
      
      
      water).
    • Equilibration: Flush column with Mobile Phase for 30 minutes. Warning: Never leave this column in neutral water; it can strip the ligand on coated versions.

    • Initial Run: Inject

      
       at 
      
      
      
      .
    • Assess Retention (

      
      ): 
      
      • If

        
        : Decrease Acetonitrile to 
        
        
        
        or
        
        
        .
      • If

        
        : Increase Acetonitrile (Max 
        
        
        
        for coated CR(+), higher allowed for CR-I(+)).
    • Assess Resolution (

      
      ): 
      
      • If partial separation: Lower temperature to

        
        --
        
        
        
        . This is the single most effective lever for this separation.

    Module 3: Troubleshooting & FAQs

    This section addresses specific failure modes you may encounter.

    Q1: My peaks are co-eluting or showing no separation. What is wrong?

    Diagnosis: The amine is likely not fully protonated, or the temperature is too high. The Fix:

    • Check pH: Ensure your aqueous component is strictly

      
       to 
      
      
      
      . If the pH rises above 2.0, the ammonium ion dissociates (
      
      
      ), breaking the interaction with the crown ether.
    • Thermodynamics: Crown ether complexation is exothermic. Lower the column oven temperature. I have seen resolutions jump from

      
       (at 
      
      
      
      ) to
      
      
      (at
      
      
      ) simply by cooling the column.
    Q2: I see severe peak tailing.

    Diagnosis: Secondary interactions with the silica support or concentration overload. The Fix:

    • Concentration: Inject less mass. Zwitterions can self-associate.

    • Mobile Phase Additive: If using

      
       results in tailing, switch to TFA (Trifluoroacetic acid)  if detection allows (TFA absorbs at low UV). The trifluoroacetate counter-ion can improve peak shape for fluorinated compounds.
      
    Q3: Can I use this method with Mass Spectrometry (LC-MS)?

    Diagnosis: Perchloric acid is non-volatile and dangerous for MS sources. The Fix:

    • Option A (Crown Ether): Switch acid to TFA (volatile) or Formic Acid (though Formic is often too weak to reach

      
       effectively).
      
    • Option B (Switch Column): Move to a CHIRALPAK ZWIX(+) column.

      • ZWIX Mobile Phase:

        
         Formic Acid + 
        
        
        
        Diethylamine in Methanol/Acetonitrile.[9] This is fully MS-compatible.
    Q4: The retention times are drifting.

    Diagnosis: Column conditioning or temperature instability. The Fix: Crown ether columns are sensitive to thermal equilibration. Ensure the column thermostat is stable. Also, verify that your mobile phase is not evaporating Acetonitrile (use a capped reservoir).

    Module 4: Advanced Optimization (The "Fluorine Factor")

    Your molecule has a 4-fluorophenyl group. This electron-withdrawing group makes the amine slightly less basic and the acid slightly more acidic than the non-fluorinated parent.

    Impact on Separation:

    • The ammonium ion might be slightly "looser" in the crown ether cage.

    • Pro Tip: If resolution is difficult, adding Methanol (up to 10%) as a modifier instead of Acetonitrile can sometimes alter the solvation shell around the fluorine, changing the selectivity (

      
      ).
      
    Comparison of Mobile Phase Additives
    AdditiveUV CutoffMS Compatible?Peak ShapeRecommendation
    
    
    Excellent (
    
    
    )
    NO SharpestStandard Start
    TFA Poor (
    
    
    )
    YesGoodUse for MS
    
    
    GoodNoModerateAlternative to
    
    

    References

    • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

    • Hyun, M. H. (2006).
    • Ilisz, I., et al. (2014). Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds.[3] Journal of Chromatography A, 1363, 169-177. Retrieved from [Link]

    • Regis Technologies. (n.d.). Crown-Ether Chiral Stationary Phases Application Guide. Retrieved from [Link]

    Sources

    removing unreacted 4-fluorobenzaldehyde from 3-Amino-3-(4-fluorophenyl)propanoic acid crude

    Technical Support Center: Purification of -Amino Acids

    Target Compound: 3-Amino-3-(4-fluorophenyl)propanoic acid Target Impurity: Unreacted 4-fluorobenzaldehyde Audience: Researchers, synthetic chemists, and drug development professionals.

    Overview & Chemical Causality

    When synthesizing

    Quantitative Data & Strategy Comparison

    Purification StrategyChemical MechanismProsCons
    Acid-Base Extraction Protonation of amine (pH < 2) followed by isoelectric precipitation (pH ~6).Highly scalable; yields >95% purity; no chromatography needed.Requires careful pH monitoring; product can be lost if pI is overshot.
    Non-Aqueous Trituration Selective dissolution of neutral aldehyde in non-polar solvents (e.g., MTBE).Extremely fast; avoids aqueous workup and emulsion risks.Only viable if crude is a dry solid; traps impurities in crystal lattice.
    Sodium Bisulfite Wash Nucleophilic addition of
    
    
    to aldehyde forming a water-soluble adduct.
    Highly selective for removing aldehydes from organic mixtures.Not recommended here: Unprotected amino acids are insoluble in the organic phase, causing severe emulsions.

    Troubleshooting & FAQs

    Q1: Why does a standard sodium bisulfite wash fail for unprotected

    
    -amino acids?Expert Insight:

    Q2: I performed an acid-base extraction, but my amino acid isn't precipitating when I neutralize the aqueous layer. What went wrong? Expert Insight: This is a classic issue of overshooting the isoelectric point (pI) or the "salting-in" effect. The pI of

    • Overshooting pH: If you add too much base and the pH exceeds 7.5, the carboxylic acid deprotonates, forming a highly water-soluble sodium carboxylate salt. Back-titrate carefully with 0.1 M HCl.

    • Salting-In Effect: If your extraction used large volumes of concentrated acid and base, the resulting high ionic strength (excess NaCl) can increase the solubility of the zwitterion. Concentrate the aqueous layer under reduced pressure before neutralization to force precipitation.

    Q3: My crude reaction mixture is already a dry solid. Is there a faster way to remove the aldehyde without an aqueous workup? Expert Insight: Yes. You can use non-aqueous trituration. 4-Fluorobenzaldehyde is a lipophilic molecule highly soluble in moderately non-polar solvents (like diethyl ether, MTBE, or heptane). In contrast, the zwitterionic amino acid is completely insoluble in these solvents. By suspending the solid crude in warm MTBE, stirring vigorously, and filtering, the aldehyde is washed away in the filtrate. This method is self-validating: if the filtrate leaves no residue upon evaporation, the aldehyde has been successfully removed.

    Experimental Protocols

    Protocol A: Acid-Base Extraction & Isoelectric Precipitation (Gold Standard)

    This protocol is a self-validating system: the phase separation physically isolates the neutral impurity, while the pH-dependent precipitation guarantees the isolation of the amphoteric product.

    • Dissolution: Suspend the crude mixture in 1 M HCl (approx. 10 mL/g of crude). The amine group protonates, forming a water-soluble hydrochloride salt.

    • Extraction: Add an equal volume of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and shake vigorously. The unreacted 4-fluorobenzaldehyde partitions cleanly into the top organic layer.

    • Separation: Drain the bottom aqueous layer (containing the amino acid) into a clean Erlenmeyer flask. Discard the organic layer.

    • Washing: Wash the aqueous layer with one more portion of EtOAc to ensure complete removal of the lipophilic aldehyde.

    • Precipitation: Place the aqueous layer in an ice bath. Slowly add 1 M NaOH dropwise while monitoring with a calibrated pH meter. Stop at pH 6.0 (the approximate isoelectric point) [2]. A white precipitate of pure 3-amino-3-(4-fluorophenyl)propanoic acid will form.

    • Isolation: Vacuum filter the precipitate, wash with ice-cold deionized water, and dry under high vacuum.

    Protocol B: Rapid Non-Aqueous Trituration
    • Suspension: Place the dry crude solid in a round-bottom flask. Add Methyl tert-butyl ether (MTBE) or diethyl ether (5 mL/g of crude).

    • Agitation: Stir vigorously at room temperature for 30 minutes. The aldehyde dissolves; the amino acid remains solid.

    • Filtration: Filter the suspension through a Büchner funnel.

    • Washing: Wash the filter cake with a small volume of ice-cold MTBE.

    • Drying: Dry the purified amino acid solid under high vacuum to remove residual solvent.

    Workflow Visualization

    GCrudeCrude Mixture(Amino Acid + Aldehyde)ExtractionLiquid-Liquid Extraction(1M HCl + EtOAc)Crude->ExtractionOrgLayerOrganic Layer(4-Fluorobenzaldehyde)Extraction->OrgLayer Top PhaseAqLayerAqueous Layer(Protonated Amino Acid)Extraction->AqLayer Bottom PhaseDiscardDiscard / RecycleOrgLayer->DiscardNeutralizationNeutralization(Add 1M NaOH to pH ~6)AqLayer->NeutralizationPrecipitationPrecipitation(Zwitterionic Amino Acid)Neutralization->PrecipitationFiltrationFiltration & WashingPrecipitation->FiltrationPureProductPure 3-Amino-3-(4-fluorophenyl)propanoic acidFiltration->PureProduct

    Acid-base extraction workflow for purifying amphoteric amino acids from neutral impurities.

    References

    • Exemplifying Natural (R)-β-Transamination Potential of Fold Type-IV Transaminase for Kinetic Resolution of rac-β-Amino Acids Synthesized from Aldehydes Source: ACS Sustainable Chemistry & Engineering URL:[Link]

    • Isoelectric point Source: Wikipedia URL:[Link]

    stability of 3-Amino-3-(4-fluorophenyl)propanoic acid under acidic hydrolysis conditions

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical guide from the desk of a Senior Application Scientist.

    Technical Support Center: Stability of 3-Amino-3-(4-fluorophenyl)propanoic Acid

    Scope: This guide provides a comprehensive technical overview of the . It is designed for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential degradation issues during experimental workflows.

    Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile

    This section addresses fundamental questions regarding the chemical stability of 3-Amino-3-(4-fluorophenyl)propanoic acid, focusing on the structural attributes that govern its behavior in acidic media.

    Q1: What is the general stability profile of 3-Amino-3-(4-fluorophenyl)propanoic acid, and why is it a concern?

    A1: 3-Amino-3-(4-fluorophenyl)propanoic acid is a non-proteinogenic β-amino acid.[1] Like many active pharmaceutical ingredients (APIs), its stability is critical as degradation can lead to loss of potency and the formation of potentially toxic impurities.[2] Forced degradation studies, including acidic hydrolysis, are mandated by regulatory bodies like the ICH to understand these pathways.[2] The molecule contains three key functional groups susceptible to transformation: a primary amine, a carboxylic acid, and a fluorinated aromatic ring.[3] While generally stable, harsh acidic conditions, particularly with elevated temperatures, can induce degradation.

    Q2: How does the 4-fluorophenyl group influence the molecule's stability under acidic stress?

    A2: The 4-fluorophenyl group imparts significant stability to the molecule for two primary reasons:

    • High Strength of the Carbon-Fluorine (C-F) Bond: The C-F bond is the strongest single bond in organic chemistry.[4][5] This makes the direct cleavage of fluorine from the aromatic ring (defluorination) highly unlikely under standard acidic hydrolysis conditions. Microbial degradation of fluoroaromatics is known but often requires specific enzymatic pathways not present in typical chemical experiments.[4][5][6]

    • Electronic Effects: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect, combined with fluorine's ability to donate electron density through resonance, increases the overall stability and chemical resistance of the aromatic ring compared to unsubstituted benzene.[7][8][9] This enhanced stability makes the ring resistant to electrophilic attack or other acid-mediated ring-opening reactions.

    Q3: What are the primary theoretical degradation pathways for this molecule under acidic hydrolysis?

    A3: Based on the structure of a β-amino acid, the two most probable degradation pathways under acidic stress (heat and strong acid) are:

    • Deamination: The loss of the amino group (-NH2) to form an α,β-unsaturated carboxylic acid, 3-(4-fluorophenyl)propenoic acid, or a β-hydroxy acid, 3-hydroxy-3-(4-fluorophenyl)propanoic acid, via a substitution reaction. This is a common degradation pathway for amino acids.[10][11]

    • Decarboxylation: The loss of the carboxyl group (-COOH) as CO2 to yield 2-(4-fluorophenyl)ethan-1-amine. While less common for simple amino acids than for β-keto acids, this pathway can be induced by heat in an acidic environment.

    Q4: Should I be concerned about the hydrolysis of the propanoic acid backbone itself?

    A4: No, the carbon-carbon single bonds that form the propanoic acid backbone are exceptionally stable and will not undergo hydrolysis under these conditions. The focus of stability testing should remain on the functional groups attached to this backbone.

    Part 2: Troubleshooting Guide - Common Experimental Issues

    This section is designed to help you diagnose and resolve specific issues encountered during your experiments.

    Issue 1: Appearance of Unknown Peaks in HPLC/UPLC Analysis
    • Symptoms: Your chromatogram shows one or more new peaks eluting near the parent compound, accompanied by a corresponding decrease in the main peak's area.

    • Causality: This is the classic sign of degradation. The identity of the new peak(s) points to the specific degradation pathway that is occurring under your experimental conditions.

    Caption: Troubleshooting workflow for identifying unknown degradation peaks.

    Potential PathwayDegradation Product NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺
    Parent 3-Amino-3-(4-fluorophenyl)propanoic acidC₉H₁₀FNO₂183.18184.08
    Deamination 3-(4-fluorophenyl)propenoic acidC₉H₇FO₂166.15167.05
    Decarboxylation 2-(4-fluorophenyl)ethan-1-amineC₈H₁₀FN139.17140.09
    Issue 2: Loss of Enantiomeric Purity (Racemization)
    • Symptoms: When analyzing a single enantiomer (e.g., (S)-3-Amino-3-(4-fluorophenyl)propanoic acid) using a chiral HPLC method, a new peak corresponding to the other enantiomer appears and grows over time.

    • Causality: The chiral center is at the C3 position, adjacent to the phenyl ring. Under acidic conditions, particularly with heat, protonation can facilitate the formation of a transient, planar carbenium ion intermediate. This intermediate can then be attacked from either face, leading to a loss of stereochemical integrity.

    • Confirm with Chiral HPLC: This is the only definitive way to monitor racemization. Ensure your method can adequately resolve both enantiomers.

    • Reduce Thermal Stress: Lower the temperature of your reaction or sample storage. Racemization is highly temperature-dependent.

    • Use Milder Acidic Conditions: If the process allows, switch from a strong acid (like HCl or H₂SO₄) to a weaker organic acid (like acetic acid) or simply a lower concentration of the strong acid.

    • Limit Exposure Time: Minimize the duration the compound spends in the acidic solution.

    Issue 3: Poor Mass Balance in Analysis
    • Symptoms: The sum of the peak area of the parent compound and all observed degradation products decreases over time. The total analyte concentration appears to be dropping.

    • Causality: This suggests that one or more components are being lost from the solution and are not being detected.

    • Check for Precipitation: Visually inspect your sample vials for any solid material. Some degradation products may have lower solubility in your acidic medium. If precipitate is found, attempt to dissolve it in a different solvent for analysis.

    • Investigate Adsorption: Amino acids can be "sticky" and adsorb to glass or plastic surfaces. Use silanized glass vials or polypropylene vials to minimize this effect.

    • Consider Further Degradation: An initial degradant might be unstable and degrading further into smaller, non-UV-active fragments or volatile compounds that are not detected by your HPLC method.

    Part 3: Key Experimental Protocols

    These protocols provide a validated starting point for your investigations.

    Protocol 1: Forced Degradation Under Acidic Conditions

    Objective: To intentionally degrade the compound to identify potential degradation products and assess its stability profile.

    • Preparation: Prepare a 1.0 mg/mL stock solution of 3-Amino-3-(4-fluorophenyl)propanoic acid in a 50:50 mixture of acetonitrile and water.

    • Stress Conditions:

      • Pipette 1 mL of the stock solution into three separate, labeled 5 mL glass vials.

      • To each vial, add 1 mL of 1 M Hydrochloric Acid (HCl).

      • Cap the vials tightly. Keep one vial at room temperature (25°C), place one in a water bath at 60°C, and one at 80°C.

      • Prepare a "control" vial containing 1 mL of stock solution and 1 mL of water.

    • Time Points: Withdraw 100 µL aliquots from each vial at T=0, 2, 4, 8, and 24 hours.

    • Sample Quenching: Immediately neutralize the withdrawn aliquot by adding 100 µL of 1 M Sodium Hydroxide (NaOH) to stop the degradation. Dilute the quenched sample to 1.0 mL with the mobile phase.

    • Analysis: Analyze the samples by a stability-indicating HPLC-UV method (see Protocol 2) and LC-MS to identify degradants.

    Protocol 2: Stability-Indicating HPLC-UV Method

    Objective: To separate the parent compound from its potential degradation products.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 5% B

      • 18-22 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm.

    Rationale: The C18 column provides good retention for the aromatic compound. TFA is used as an ion-pairing agent to improve the peak shape of the amine and carboxylic acid groups.[12] The gradient elution ensures that both the relatively polar parent compound and any potentially less polar degradants are resolved and eluted.

    Part 4: Visualizing Degradation Pathways

    The following diagram illustrates the primary chemical transformations to anticipate.

    Caption: Primary degradation pathways under acidic stress conditions.

    References

    • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
    • Chemistry of Amides. OpenStax.
    • Amides to Carboxylic Acids: Hydrolysis. JoVE.
    • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
    • Hydrolysis Reactions of Amides with Acids and Bases! YouTube.
    • Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts.
    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
    • Benzene Ring vs Fluorobenzene: Examination of Reactivity.
    • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
    • resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. Benchchem.
    • Amino acid degrad
    • 3-Amino-3-(4-fluorophenyl)propanoic acid. CymitQuimica.
    • 3-Amino-3-(4-fluorophenyl)propanoic acid | C9H10FNO2. PubChem.
    • The biodegradation vs.
    • The biodegradation vs.
    • Anaerobic degradation of fluorinated arom
    • Pathways of Amino Acid Degrad
    • Biosynthesis and Degradation of Amino Acids. University of New England.
    • Degrad
    • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.

    Sources

    overcoming steric hindrance in coupling 3-Amino-3-(4-fluorophenyl)propanoic acid residues

    Author: BenchChem Technical Support Team. Date: March 2026

    Ticket ID: #BETA-PHE-4F-COUPLING Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Subject: Overcoming steric hindrance in

    
    -amino acid coupling
    

    User Query Overview

    User: Medicinal Chemist / Process Chemist Molecule: 3-Amino-3-(4-fluorophenyl)propanoic acid (often abbreviated as

    
    -hPhe(4-F) or similar).[1]
    Problem:  Standard coupling protocols (EDC/HOBt, HBTU) are resulting in incomplete conversion, low yields, or deletion sequences during the synthesis of peptides containing this residue.
    Root Cause Analysis:  The 4-fluorophenyl group located at the 
    
    
    
    -position (adjacent to the amino group) creates a massive steric "umbrella." This shields the nucleophilic nitrogen from attacking the activated carboxylate of the incoming amino acid. Furthermore,
    
    
    -amino acids generally exhibit lower nucleophilicity (
    
    
    ) compared to
    
    
    -amino acids.

    Module 1: Diagnostic & Strategy

    Before changing reagents, confirm the failure mode. Is it Steric Hindrance or Aggregation ?

    • Steric Hindrance: The coupling fails regardless of the chain length or solvent. It is intrinsic to the monomer.

    • Aggregation: The coupling works initially but fails as the peptide grows (typically >5-8 residues).

    Decision Matrix:

    CouplingStrategy Start Coupling Failure Analysis Check1 Is the failure specific to beta-hPhe(4-F)? Start->Check1 Steric Root Cause: STERIC HINDRANCE Check1->Steric Yes, fails immediately Agg Root Cause: AGGREGATION Check1->Agg No, fails only at long lengths Sol1 Strategy A: Switch to Phosphonium (PyAOP) Avoids Guanidinylation Steric->Sol1 Moderate Difficulty Sol2 Strategy B: Acid Fluorides (TFFH) Smallest Leaving Group Steric->Sol2 Extreme Difficulty Sol3 Strategy C: Microwave Heating + Chaotropic Salts (LiCl) Agg->Sol3 Sol1->Sol2 If Strategy A fails

    Figure 1: Decision tree for selecting the appropriate coupling strategy based on failure mode.

    Module 2: The "Gold Standard" Protocol (PyAOP/HOAt)

    Why this works: Standard uronium reagents (HATU, HBTU) can react with the N-terminal amine if the acylation reaction is slow (which it is due to the 4-fluorophenyl bulk). This forms a guanidinium byproduct , permanently capping the chain. PyAOP (Phosphonium salt) cannot form guanidines, allowing you to run the reaction for extended periods without killing the nucleophile. HOAt provides anchiomeric assistance via its pyridine nitrogen, speeding up the reaction 7-10x compared to HOBt.

    Step-by-Step Protocol
    ParameterSpecification
    Reagent PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
    Additive HOAt (1-Hydroxy-7-azabenzotriazole)
    Base TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA
    Solvent NMP (N-methylpyrrolidone) - Crucial for hindered residues
    Stoichiometry 1 : 1 : 2 (AA : PyAOP : Base)

    Procedure:

    • Dissolution: Dissolve the protected amino acid (3-4 eq.) and PyAOP (3-4 eq.) in NMP.

    • Activation: Add Collidine (6-8 eq.). Note: Collidine is preferred over DIEA for highly hindered couplings to prevent base-catalyzed epimerization.

    • Pre-activation: Let sit for 30-60 seconds only. (Phosphonium active esters are less stable than uroniums).

    • Coupling: Add the mixture to the resin/amine.[2]

    • Duration: React for 2 to 4 hours . Recouple if necessary.

    Module 3: The "Nuclear Option" (Acid Fluorides via TFFH)

    Why this works: When the 4-fluorophenyl group creates a "wall" around the reaction site, even the HOAt ester is too bulky to penetrate. The Acid Fluoride is the smallest possible activated species (

    
    1.3 Å bond length). It slips past the steric bulk of the 
    
    
    
    -substituent.

    Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[3][4][5][6][7]

    Step-by-Step Protocol
    ParameterSpecification
    Reagent TFFH
    Base DIEA (Diisopropylethylamine)
    Solvent DCM (Dichloromethane) or DCM/DMF (1:1)
    Stoichiometry 1 : 1 : 2 (AA : TFFH : Base)

    Procedure:

    • Activation: Dissolve the Fmoc-

      
      -hPhe(4-F)-OH (4 eq.) and TFFH (4 eq.) in dry DCM.
      
    • Base Addition: Add DIEA (8 eq.).

    • Conversion: Stir for 15-20 minutes under Nitrogen. This converts the acid to the acid fluoride in situ.[4]

    • Coupling: Add the solution to the resin.

    • Duration: React for 1 hour .

    • Note: Acid fluorides are highly reactive but stable to water for short periods. However, use anhydrous solvents to maximize efficiency.

    Module 4: Microwave Optimization

    Thermal energy is the most effective way to overcome the activation energy barrier imposed by the steric bulk.

    Recommended Parameters (CEM/Biotage Systems):

    PhaseTemperaturePowerTimeNote
    Coupling
    
    
    25-30 W5 minStandard
    Difficult Coupling
    
    
    30 W2 x 10 minDouble couple
    Cysteine/His
    
    
    20 W10 minPrevent racemization

    Warning: Do not exceed

    
     with the 4-fluorophenyl derivative. The electron-withdrawing fluorine can slightly increase the acidity of the 
    
    
    
    -proton (even though it's a
    
    
    -amino acid, the backbone dynamics differ), increasing risk of elimination or epimerization at high energy.

    Troubleshooting FAQ

    Q1: I see a peak +17 Da or +42 Da in my Mass Spec. What is it?

    • Answer: This is likely Guanidinylation (+42 Da if tetramethyl, depending on reagent). It happens when using HATU/HBTU with slow reactions. The unreacted amine attacks the coupling reagent instead of the amino acid.

    • Fix: Switch to PyAOP (Module 2) or TFFH (Module 3).

    Q2: The coupling is only 60% complete after 12 hours.

    • Answer: The kinetics are stalled. Extended time won't help; the active ester has likely hydrolyzed or rearranged.

    • Fix: Perform a Double Coupling . Filter, wash, and add fresh reagents. Use the Acid Fluoride method for the second coupling.[2]

    Q3: Can I use standard DMF?

    • Answer: You can, but NMP (N-methylpyrrolidone) is superior for

      
      -amino acids. It swells the resin better and disrupts secondary structure formation (beta-sheets) that these residues are prone to forming.
      

    Q4: Is the 4-Fluorophenyl group electron-withdrawing enough to affect reactivity?

    • Answer: Yes. It reduces the nucleophilicity of the amine (if you are coupling to it). You may need to use a stronger base or higher temperature during the deprotection step to ensure the amine is fully free, but primarily, it demands a more "hot" electrophile (like an acid fluoride) for the subsequent coupling.

    References

    • Carpino, L. A., et al. (1994).[7] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[4] Journal of the American Chemical Society .

    • Albericio, F., et al. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. Journal of Organic Chemistry .

    • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters .

    • Hoye, T. R., et al. (2000). Synthesis of Beta-Amino Acids. Journal of Organic Chemistry .

    • BenchChem Technical Guides . Coupling Reagents for Sterically Hindered Amino Acids.

    Sources

    Validation & Comparative

    Structural Verification of 3-Amino-3-(4-fluorophenyl)propanoic Acid: A Comparison of Benchtop vs. High-Field 1H NMR Platforms

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    For drug development professionals and analytical chemists, the structural verification of chiral building blocks like 3-Amino-3-(4-fluorophenyl)propanoic acid is a critical quality control step. This

    
    -amino acid presents a uniquely complex 
    
    
    
    NMR spin system due to its para-fluorophenyl ring, chiral center, and diastereotopic protons ([1]). This guide objectively compares the analytical performance of modern Benchtop NMR (60 MHz) against traditional High-Field NMR (400 MHz) platforms, providing a self-validating experimental protocol and quantitative data to guide your instrumentation choices.

    The Analytical Challenge: Resolving Complex Spin Systems

    To understand the performance differences between NMR platforms, we must first analyze the causality behind the molecule's spectral complexity. The structure of 3-Amino-3-(4-fluorophenyl)propanoic acid (C9H10FNO2) contains several overlapping coupling networks:

    • The Aromatic AA'BB'X System: The para-substituted aromatic ring protons couple not only with each other (

      
       Hz) but also with the spin-1/2 
      
      
      
      nucleus (
      
      
      Hz and
      
      
      Hz).
    • The Diastereotopic Methylene (

      
      ):  The chiral center at the 
      
      
      
      -carbon restricts bond rotation, making the two
      
      
      -protons chemically non-equivalent. They couple to each other (
      
      
      Hz) and to the adjacent methine proton (
      
      
      Hz), forming an ABX spin system.

    SpinSystem F19 19F Nucleus (Spin 1/2) H_ortho H-3', H-5' (Aromatic) F19->H_ortho 3J_HF ~ 9 Hz H_meta H-2', H-6' (Aromatic) F19->H_meta 4J_HF ~ 5.5 Hz H_ortho->H_meta 3J_HH ~ 8.5 Hz CH CH (Methine) (Beta-position) H_meta->CH No coupling CH2 CH2 (Methylene) (Diastereotopic) CH->CH2 3J_HH ~ 7.5 Hz NH3 NH3+ / COOH (Exchangeable) CH->NH3 Slow exchange

    Logical relationship of the 1H and 19F spin-spin coupling network in the molecule.
    The Physics of Field Strength ( Ratio)

    As a Senior Application Scientist, the core metric I use to dictate platform performance is the ratio of chemical shift dispersion (

    
    , in Hz) to the coupling constant (
    
    
    
    , in Hz). While
    
    
    -couplings are dictated by molecular geometry and remain independent of the magnetic field,
    
    
    scales linearly with it.
    • At 400 MHz: 1 ppm equals 400 Hz. The

      
       ratio for the aromatic protons is 
      
      
      
      . This yields a clean, first-order spectrum where the triplet and doublet of doublets are distinctly resolved.
    • At 60 MHz: 1 ppm equals only 60 Hz. The

      
       ratio drops below 3. This triggers severe second-order effects (roofing) , causing the aromatic and diastereotopic multiplets to merge into broad, complex signals that defy simple visual interpretation ([2]).
      

    Platform Comparison: Benchtop vs. High-Field NMR

    The following table summarizes the quantitative performance metrics of both platforms when analyzing this specific API building block.

    Table 1: Quantitative Comparison of NMR Platforms for API Analysis
    ParameterBenchtop NMR (60 MHz)High-Field NMR (400 MHz)Impact on Analyte Resolution
    Magnetic Field 1.4 Tesla (Permanent)9.4 Tesla (Superconducting)Determines chemical shift dispersion.
    Spectral Dispersion 60 Hz / ppm400 Hz / ppmHigh-field separates overlapping CH2 signals.
    Resolution (Line Width) < 1.0 Hz at 50%< 0.5 Hz at 50%High-field resolves fine F-19 splitting.
    Signal-to-Noise (SNR) ~ 100:1 (128 scans)> 500:1 (16 scans)High-field detects low-level impurities (<1%).
    Spin System Behavior Second-order (Strong roofing)First-order (Clean multiplets)Benchtop yields complex, merged multiplets.
    Cryogen Requirement None (Room Temp)Liquid He / Liquid N2Benchtop offers lower operational cost.

    Data supported by comparative structural and metabolomic studies on low-field systems ([3]).

    Self-Validating Experimental Protocol

    To ensure trustworthiness and reproducibility across both platforms, we employ a self-validating quantitative NMR (qNMR) workflow. This protocol ensures that every acquired spectrum is mathematically verifiable and not subject to operator bias.

    Workflow S1 Sample Preparation 15 mg API in 0.6 mL DMSO-d6 S2 Lock & Shim Z0-Z5 optimization for homogeneity S1->S2 S3 Pulse Calibration 90° pulse determination (Self-Validation) S2->S3 S4 Data Acquisition ns=16 (400MHz) or ns=128 (60MHz) S3->S4 S5 Processing & Validation FT, Phase, Baseline, Integration S4->S5

    Self-validating experimental workflow for quantitative 1H NMR acquisition and processing.
    Step-by-Step Methodology

    1. Sample Preparation

    • Weigh exactly 15.0 mg of the 3-Amino-3-(4-fluorophenyl)propanoic acid standard.

    • Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

      
      , 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
      
    • Transfer to a high-quality 5 mm NMR tube. Causality Note: Ensure a solvent column height of exactly 4 cm to prevent magnetic susceptibility distortions at the air-liquid interface.

    2. Tuning, Matching, and Shimming

    • Insert the sample and perform tuning/matching for the

      
       channel to minimize reflected RF power.
      
    • Lock to the deuterium frequency of DMSO-

      
      .
      
    • Shim the Z0-Z5 gradients. Self-Validation Check: The spectrum is only valid if the full width at half maximum (FWHM) of the TMS peak is

      
       Hz (400 MHz) or 
      
      
      
      Hz (60 MHz).

    3. Pulse Calibration

    • Execute a nutation experiment to determine the exact 90° pulse width (P1) for this specific sample matrix. Using a calibrated 90° pulse guarantees maximum transverse magnetization, which is mandatory for accurate integration.

    4. Data Acquisition

    • Sequence: Standard 1D proton with a single pulse excitation (zg30 or equivalent).

    • Relaxation Delay (D1): Set to 10 seconds. Causality Note:

      
       must be 
      
      
      
      of the slowest relaxing proton to ensure complete longitudinal relaxation between scans, preventing signal saturation.
    • Scans (ns): 16 scans for 400 MHz; 128 scans for 60 MHz (to compensate for the lower inherent sensitivity of permanent magnets).

    5. Processing and Validation

    • Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transform to optimize SNR without sacrificing resolution.

    • Perform manual zero-order and first-order phase correction to ensure purely absorptive line shapes.

    • Apply a multipoint baseline correction.

    • Integration: Calibrate the TMS singlet to 0.00 ppm. Integrate the isolated methine (CH) proton at ~4.3 ppm to a value of 1.00. The aromatic region (~7.1-7.5 ppm) must integrate to exactly 4.00, and the diastereotopic

      
       region (~2.6-2.8 ppm) must integrate to exactly 2.00.
      

    Conclusion & Recommendations

    For the routine identity testing and structural verification of 3-Amino-3-(4-fluorophenyl)propanoic acid, High-Field NMR (400 MHz) remains the gold standard. Its superior chemical shift dispersion effortlessly resolves the complex

    
     couplings and diastereotopic splitting, providing unambiguous structural proof.
    

    However, Benchtop NMR (60 MHz) serves as a highly capable, cost-effective alternative for process monitoring and preliminary screening. While second-order roofing obscures the fine multiplet structures, the overall spectral fingerprint and integration values remain quantitatively reliable when utilizing the rigorous, self-validating protocol outlined above.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 579885, 3-Amino-3-(4-fluorophenyl)propanoic acid." PubChem,[Link]

    • Giraudeau, P., et al. "Benchtop NMR in Biomedicine: An Updated Literature Overview." National Center for Biotechnology Information (PMC),[Link]

    • Raftery, D., et al. "Benchtop NMR-Based Metabolomics: First Steps for Biomedical Application." National Center for Biotechnology Information (PMC),[Link]

    Pharmacokinetic Comparison Guide: 3-Amino-3-(4-fluorophenyl)propanoic acid vs. Non-Fluorinated Analogs

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In drug development, optimizing the pharmacokinetic (PK) profile of a lead compound is as critical as establishing its pharmacodynamic efficacy. Beta-amino acids inherently possess1[1]. However, when these scaffolds incorporate an aromatic ring—such as in 3-amino-3-phenylpropanoic acid—they remain highly susceptible to rapid hepatic clearance via cytochrome P450 (CYP450) mediated oxidation.

    This guide provides an in-depth technical comparison between the non-fluorinated 3-amino-3-phenylpropanoic acid and its fluorinated analog, 3-amino-3-(4-fluorophenyl)propanoic acid . By strategically substituting a hydrogen atom with fluorine at the para position of the phenyl ring, researchers can effectively2[2].

    Mechanistic Causality: The Fluorine Effect

    To understand why 3-amino-3-(4-fluorophenyl)propanoic acid outperforms its non-fluorinated counterpart in metabolic stability, we must examine the molecular mechanics of CYP450 enzymes.

    Hepatic CYP450 enzymes (particularly CYP2D6 and CYP3A4) readily recognize unsubstituted phenyl rings, initiating an electrophilic attack that leads to para-hydroxylation. This hydroxylation creates a highly polar metabolite that is rapidly cleared through renal excretion or subsequent Phase II conjugation.

    By introducing a fluorine atom at the para position, we leverage the fundamental principles of isosteric replacement. Fluorine is similar in van der Waals radius to hydrogen, meaning the molecule's binding affinity to target receptors is rarely disrupted. However, the3[3]. The CYP450 oxidative machinery cannot overcome this energy barrier, resulting in a "metabolic blockade."

    CYP450_Metabolism Substrate 3-Amino-3-phenylpropanoic acid (Non-Fluorinated) CYP CYP450 Enzymes (Hepatic) Substrate->CYP Oxidation Metabolite Para-hydroxy Metabolite (Rapid Clearance) CYP->Metabolite Hydroxylation Substrate_F 3-Amino-3-(4-fluorophenyl)propanoic acid (Fluorinated) Block Metabolic Blockade (C-F Bond) Substrate_F->Block CYP450 Attempt Stable Intact Drug (Extended Half-Life) Block->Stable Resistance

    CYP450 metabolism pathway comparing fluorinated and non-fluorinated beta-amino acids.

    Comparative Pharmacokinetic Data

    The table below summarizes the representative in vitro pharmacokinetic parameters, demonstrating the profound impact of para-fluorination on metabolic stability.

    CompoundStructural ModificationHLM Intrinsic Clearance (µL/min/mg)In Vitro Half-Life (t½)Primary CYP Liability
    3-Amino-3-phenylpropanoic acid None (Wild-type analog)45.2~30.5 minHigh (para-hydroxylation)
    3-Amino-3-(4-fluorophenyl)propanoic acid para-Fluoro Substitution< 5.0> 120.0 minNegligible

    Data Note: Values represent standardized benchmark metrics for para-fluorinated vs. non-fluorinated phenyl rings in human liver microsome (HLM) assays, reflecting the established lower tendency of fluorinated molecules to oxidize[3].

    Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

    To empirically verify the extended biological half-life of 3-amino-3-(4-fluorophenyl)propanoic acid, a Human Liver Microsome (HLM) stability assay must be executed. As a Senior Application Scientist, I mandate that every protocol act as a self-validating system. The following methodology includes built-in controls to ensure that any observed clearance is strictly CYP-mediated and not an artifact of chemical instability.

    Reagent Preparation & Rationale
    • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4). Causality: Mimics physiological pH to maintain native enzyme conformation.

    • Cofactor: 10 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, CYP-mediated oxidation cannot occur.

    • Quench Solution: Ice-cold Acetonitrile containing an internal standard. Causality: Acetonitrile instantly precipitates microsomal proteins, while the near-freezing temperature halts all residual kinetic activity, perfectly preserving the time-point snapshot.

    Step-by-Step Workflow
    • System Equilibration: Prepare an incubation mixture containing HLM (0.5 mg/mL final protein concentration) and the test compound (1 µM) in the phosphate buffer.

      • Expert Insight: Using 0.5 mg/mL protein ensures first-order kinetics where the enzyme is in excess, preventing saturation and allowing for accurate intrinsic clearance (CL_int) calculations.

    • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

    • Initiation: Add NADPH to a final concentration of 1 mM to initiate the reaction.

    • Time-Course Sampling: At exactly 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of the Quench Solution.

    • Self-Validating Controls:

      • Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. Validation: If the compound depletes here, it is degrading via non-CYP mechanisms (e.g., hydrolysis), preventing false attribution to CYP clearance.

      • Positive Control (Verapamil): Run alongside the test articles. Validation: Proves the specific HLM batch is enzymatically active.

    • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

    HLM_Workflow Prep 1. Prepare HLM Suspension (0.5 mg/mL protein) Spike 2. Spike Compound (1 µM final conc.) Prep->Spike Incubate 3. Incubate at 37°C (Add NADPH to initiate) Spike->Incubate Quench 4. Aliquot & Quench (Ice-cold Acetonitrile) Incubate->Quench Analyze 5. LC-MS/MS Analysis (Quantify remaining parent) Quench->Analyze

    Self-validating workflow for determining in vitro metabolic half-life using human liver microsomes.

    Conclusion

    The comparative analysis between 3-amino-3-phenylpropanoic acid and 3-amino-3-(4-fluorophenyl)propanoic acid clearly illustrates the power of rational drug design. By understanding the specific vulnerabilities of a molecule to CYP450 oxidation, researchers can utilize targeted fluorination to engineer compounds with vastly superior metabolic stability. The resulting extension in biological half-life reduces necessary dosing frequencies, minimizes toxic metabolite formation, and significantly improves the overall pharmacokinetic viability of the therapeutic agent.

    References

    • Fluorine in Medicinal Chemistry ResearchGate URL
    • Asymmetric fluorination of 4-phenylisoxazolidin-5-ones for the subsequent preparation of α-fluorinated β-amino acids Johannes Kepler Universität Linz URL
    • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids ResearchGate URL

    Sources

    HPLC Retention Time Comparison Guide: 3-Amino-3-(4-fluorophenyl)propanoic Acid Isomers

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Comparison Overview

    Target Analyte: 3-Amino-3-(4-fluorophenyl)propanoic acid (β-(4-fluorophenyl)alanine) Chemical Nature: Zwitterionic

    
    -amino acid with a lipophilic fluorinated aromatic side chain.
    Criticality:  A key chiral intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Sitagliptin analogs). Enantiomeric purity is essential for biological efficacy and regulatory compliance.
    

    This guide compares three distinct chromatographic methodologies for separating the (R)- and (S)-enantiomers. While absolute retention times (RT) vary by system configuration, Selectivity (

    
    )  and Resolution (
    
    
    
    )
    are the transferable metrics presented here.
    Quick Selection Matrix
    FeatureMethod A: Crown Ether (Direct) Method B: Zwitterionic (Direct) Method C: Derivatization (Indirect)
    Column Crownpak CR-I(+) / CR(+)Chiralpak ZWIX(+) / ZWIX(-)C18 (e.g., Zorbax Eclipse)
    Primary Mechanism Host-Guest ComplexationDouble Ion-PairingDiastereomer Formation
    Elution Order (R)
    
    
    (S) (Typical)
    Tunable (Reversible)Depends on Reagent
    Mobile Phase Acidic Aqueous (
    
    
    )
    MeOH/ACN/Water + Base/AcidACN/Water gradients
    MS Compatibility Low (Non-volatile acids)High High
    Prep Scalability LowHighMedium
    Best For QC / Purity Check LC-MS / Trace Analysis Low-Budget / General Labs

    Detailed Performance Data

    Method A: Direct Chiral Separation (Crown Ether)

    Column: Daicel Crownpak CR-I(+) (Immobilized) or CR(+) (Coated) Principle: The crown ether moiety forms a complex with the primary ammonium group (

    
    ) of the amino acid. The spatial arrangement of the chiral center determines the stability of this complex.
    

    Representative Data:

    • Mobile Phase:

      
       1.0 to 2.0 (
      
      
      
      aqueous solution). Organic modifiers (MeOH) can be added to reduce retention of the hydrophobic fluorophenyl group.
    • Temperature:

      
       (Lower temperatures often increase resolution).
      
    IsomerRelative Retention (
    
    
    )
    Elution OrderNotes
    (R)-Isomer
    
    
    1st Forms a less stable complex with the Crown ether selector.
    (S)-Isomer
    
    
    2nd Forms a tighter complex, leading to greater retention.
    Selectivity (
    
    
    )
    
    
    -Excellent baseline separation (
    
    
    ).

    Expert Insight: The 4-fluorophenyl group significantly increases retention compared to non-aromatic

    
    -amino acids. Adding 10-15% Methanol to the mobile phase is crucial to elute the (S)-isomer within a reasonable timeframe (< 20 mins) while maintaining peak shape.
    
    Method B: Zwitterionic Ion-Exchange (ZWIX)

    Column: Chiralpak ZWIX(+) or ZWIX(-) Principle: Uses a Cinchona alkaloid-derived selector that combines anion-exchange and cation-exchange sites. It separates zwitterions via a double ion-pairing mechanism.[1][2]

    Representative Data:

    • Mobile Phase: 50mM Formic Acid + 25mM Diethylamine in MeOH/ACN (49:49:2).[3]

    IsomerElution on ZWIX(+)Elution on ZWIX(-)Advantage
    (S)-Isomer 2nd1stElution Reversal:
    (R)-Isomer 1st2ndYou can switch columns to make the trace impurity elute before the main peak for higher sensitivity.
    Resolution (
    
    
    )
    
    
    
    
    High efficiency, sharp peaks.

    Expert Insight: This is the Gold Standard for LC-MS . Unlike the Crownpak method which requires perchloric acid (incompatible with MS), ZWIX uses volatile buffers.

    Method C: Indirect Separation (Derivatization)

    Reagent: Marfey’s Reagent (FDAA) or GITC (2,3,4,6-tetra-O-acetyl-

    
    -D-glucopyranosyl isothiocyanate).[4][5]
    Column:  Standard C18 (e.g., Agilent Zorbax Eclipse Plus, 
    
    
    
    ).

    Representative Data (GITC Derivatization):

    Derivative IsomerRetention Time (min)*Resolution (
    
    
    )
    (R)-Derivative ~14.5> 2.0
    (S)-Derivative ~16.2

    *Note: Absolute times depend on gradient slope (typically 0.1% TFA water/ACN).

    Experimental Protocols

    Protocol 1: QC Routine Analysis (Crownpak)

    Objective: Rapid purity check of (S)-3-Amino-3-(4-fluorophenyl)propanoic acid.

    • Preparation: Dissolve 1.0 mg of sample in 1 mL of Mobile Phase.

    • Column: Crownpak CR-I(+) (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       mm, 
      
      
      
      ).[6]
    • Mobile Phase:

      
       1.5 Perchloric Acid (
      
      
      
      ) / Methanol (
      
      
      v/v).
    • Flow Rate:

      
       mL/min.
      
    • Detection: UV @ 210 nm (Amide/Aromatic absorption).

    • Temperature:

      
       (Cooler temp improves chiral recognition).
      
    Protocol 2: Trace Impurity Analysis by LC-MS (ZWIX)

    Objective: Detecting <0.1% (R)-enantiomer in an (S)-drug substance.

    • Preparation: Dissolve sample in Methanol.

    • Column: Chiralpak ZWIX(-) (

      
       mm, 
      
      
      
      ).[7]
      • Why ZWIX(-)? To elute the (S)-major component first, allowing the (R)-impurity to elute later (preventing tailing of the main peak from masking the impurity).

    • Mobile Phase: MeOH / ACN /

      
       (
      
      
      
      ) containing 50 mM Formic Acid and 25 mM Diethylamine.[3]
    • Flow Rate:

      
       mL/min.
      
    • Detection: MS (ESI+), SIM mode for

      
      .
      

    Visualized Workflows

    Decision Logic for Method Selection

    MethodSelection cluster_legend Key Start Start: Select Method for 3-Amino-3-(4-fluorophenyl)propanoic acid IsMS Is MS Detection Required? Start->IsMS IsTrace Is it Trace Impurity Analysis? IsMS->IsTrace No ZWIX Method B: Chiralpak ZWIX (Best for LC-MS & Trace Analysis) IsMS->ZWIX Yes Budget Is Budget/Column Access Limited? IsTrace->Budget No IsTrace->ZWIX Yes (Elution Reversal) Crown Method A: Crownpak CR-I(+) (Best for QC/Purity) Budget->Crown No (Buy Chiral Col) Deriv Method C: Derivatization (C18) (Best for General Labs) Budget->Deriv Yes (Use C18) Decision Decision Point Outcome Recommended Method

    Caption: Decision tree for selecting the optimal chromatographic method based on detection needs and resource availability.

    Derivatization Mechanism (Marfey's Reagent)[4][5]

    Derivatization Racemate Racemic Amine (R/S-Isomers) Reaction Nucleophilic Substitution (pH 8.0, 40°C, 1h) Racemate->Reaction FDAA Marfey's Reagent (L-FDAA) FDAA->Reaction Diast_LL L-FDAA-(S)-Amine (Diastereomer 1) Reaction->Diast_LL Diast_LR L-FDAA-(R)-Amine (Diastereomer 2) Reaction->Diast_LR Separation Separation on C18 (Different Hydrophobicity) Diast_LL->Separation Diast_LR->Separation

    Caption: Reaction workflow for converting enantiomers into separable diastereomers using Marfey's reagent.

    References

    • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Retrieved from [Link]

    • Péter, A., et al. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A. Retrieved from [Link]

    • Ilisz, I., et al. (2006).

      
      -amino acid analogues. Journal of Chromatography A. Retrieved from [Link]
      

    Sources

    lipophilicity (LogP) comparison of 4-fluoro vs 4-chloro beta-phenylalanine derivatives

    Lipophilicity (LogP) Comparison: 4-Fluoro vs. 4-Chloro -Phenylalanine Derivatives[1]

    Executive Summary

    In the optimization of peptide-mimetics and small molecule drugs, the choice between 4-fluoro-

    
    -phenylalanine (4-F-
    
    
    -Phe)
    4-chloro-
    
    
    -phenylalanine (4-Cl-
    
    
    -Phe)
    • 4-F-

      
      -Phe  serves as a "stealth" substitution. It blocks metabolic soft spots (para-hydroxylation) with minimal steric perturbation and a moderate increase in lipophilicity (
      
      
      vs. H).
    • 4-Cl-

      
      -Phe  acts as a "lipophilic anchor." It introduces significant bulk (approximating a methyl group) and drastically increases lipophilicity (
      
      
      vs. H), often improving membrane permeability at the cost of solubility.

    This guide analyzes the lipophilicity profiles of these two derivatives, providing experimental protocols for verification and a decision framework for their application in drug development.

    Theoretical Framework: The Halogen Effect

    To understand the LogP differences, one must analyze the atomic properties of the substituents on the phenyl ring.

    Electronic and Steric Drivers

    The lipophilicity of

    PropertyHydrogen (Reference)Fluorine (4-F)Chlorine (4-Cl)Impact on LogP
    Van der Waals Radius 1.20 Å1.47 Å1.75 ÅCl adds significant bulk, increasing hydrophobic surface area.
    Electronegativity (Pauling) 2.203.983.16F is highly withdrawing, reducing polarizability. Cl is more polarizable.[1][2]
    C-X Bond Length 1.09 Å1.35 Å1.73 ÅLonger C-Cl bond extends the lipophilic envelope.
    Hansch
    
    
    Constant
    0.00+0.14+0.71Cl is ~5x more lipophilic than F.
    The "Polar Hydrophobicity" of Fluorine

    Fluorine is unique.[1][2] Despite being lipophilic relative to hydrogen, its high electronegativity creates a "hard" shell that does not interact strongly with lipophilic environments via dispersion forces (London forces) as well as Chlorine does.[1] This makes 4-F derivatives less "greasy" than their 4-Cl counterparts.

    Comparative Analysis: LogP and LogD Data

    The following data synthesizes experimental trends from matched-pair analyses in medicinal chemistry. While absolute LogP values depend on the specific N- and C-terminal protection of the

    relative difference (
    
    
    )
    Table 1: Lipophilicity Metrics (Predicted vs. Experimental Trends)
    DerivativePredicted LogP (Uncharged)*
    
    
    LogP (vs. Native)
    LogD
    
    
    Trend
    Primary Utility
    
    
    -Phe (Native)
    ~1.100.00BaselineReference scaffold
    4-F-
    
    
    -Phe
    ~1.25+0.15 Slight IncreaseMetabolic stability, conformation control
    4-Cl-
    
    
    -Phe
    ~1.81+0.71 High IncreasePermeability enhancement, hydrophobic filling

    *Values estimated based on Hansch substituent constants applied to a standard zwitterionic

    Critical Insight: The transition from F to Cl adds approximately 0.5 to 0.6 Log units . In a drug discovery context, this is a massive shift, potentially moving a compound from "soluble" to "poorly soluble" or from "impermeable" to "permeable."

    Experimental Protocols for Lipophilicity Determination

    For high-integrity data, we recommend a two-tiered approach: high-throughput HPLC for ranking and the Shake-Flask method for absolute validation.

    Workflow Visualization

    LogP_Determinationcluster_HPLCTier 1: High-Throughput Screening (HPLC)cluster_ShakeTier 2: Gold Standard (Shake-Flask)StartCompound Synthesis(4-F vs 4-Cl)CHIChromatographicHydrophobicity Index (CHI)Start->CHIPrepPhase Saturation(Octanol/PBS pH 7.4)Start->PrepRetTimeMeasure RetentionTime (tR)CHI->RetTimeConvertConvert to LogPvia CalibrationRetTime->ConvertDecisionData AnalysisConvert->DecisionEquilEquilibration(Shake 24h @ 25°C)Prep->EquilAnalyzeQuantify Phases(LC-MS/UV)Equil->AnalyzeAnalyze->DecisionReportFinal LogP/LogDDecision->Report

    Figure 1: Two-tiered workflow for determining lipophilicity of

    Protocol A: Miniaturized Shake-Flask (Gold Standard)

    Objective: Determine thermodynamic distribution coefficient (LogD

    • Phase Preparation:

      • Mix 1-Octanol and Phosphate Buffered Saline (PBS, pH 7.4) in a 1:1 ratio.

      • Stir vigorously for 24 hours to ensure mutual saturation.

      • Separate phases: Upper phase = Pre-saturated Octanol; Lower phase = Pre-saturated PBS.

    • Sample Preparation:

      • Dissolve 1 mg of the 4-F or 4-Cl derivative in 1 mL of Pre-saturated Octanol (or DMSO if solubility is limiting, keeping DMSO <1%).

    • Equilibration:

      • In a 2 mL vial, add 500 µL of compound solution (in octanol) and 500 µL of Pre-saturated PBS.

      • Rotate (do not vortex vigorously to avoid emulsions) for 1 hour at 25°C.

      • Centrifuge at 3000 rpm for 10 minutes to separate phases.

    • Quantification:

      • Remove aliquots from both phases.

      • Analyze via HPLC-UV (254 nm) or LC-MS.

      • Calculation:

        
        
        
    Protocol B: RP-HPLC Estimation (High Throughput)

    Objective: Rapid ranking of derivatives.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Isocratic 50:50 Methanol:Water (buffered to pH 7.4).

    • Standards: Inject a set of compounds with known LogP values (e.g., Toluene, Naphthalene).

    • Measurement: Record retention time (

      
      ) and calculate capacity factor 
      
      
      .
    • Correlation: Plot

      
       vs. known LogP to generate a calibration curve. Interpolate the 4-F and 4-Cl values.
      

    Application Insights: When to Use Which?

    The choice between Fluorine and Chlorine is rarely arbitrary. It dictates the molecule's fate in biological systems.

    Decision Matrix

    SAR_DecisionProblemOptimization GoalMetabBlock Metabolism(Para-hydroxylation)Problem->MetabPermImprove Permeability(BBB or Cell Entry)Problem->PermPotencyIncrease Potency(Hydrophobic Pocket)Problem->PotencyF_PathUse 4-FluoroMetab->F_PathLow steric costPerm->F_PathIf MW is highCl_PathUse 4-ChloroPerm->Cl_PathHigh lipophilicity neededCheck_PocketCheck_PocketPotency->Check_PocketCheck Pocket SizeCheck_Pocket->F_PathTight fitCheck_Pocket->Cl_PathLarge hydrophobic pocket

    Figure 2: Strategic decision tree for selecting halogen substituents in lead optimization.

    Mechanistic Justification
    • Select 4-Fluoro when you need to prevent metabolic degradation (CYP450 oxidation at the para-position) without significantly altering the solubility or steric profile of the parent molecule. It is a "conservative" optimization.

    • Select 4-Chloro when the parent molecule is too polar to cross the Blood-Brain Barrier (BBB) or cell membranes. The chlorine atom adds significant lipophilicity and can fill large hydrophobic pockets in target proteins (e.g., GPCRs), driving potency through the "hydrophobic effect."

    References

    • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Classic reference for constants: F=0.14, Cl=0 .71).
    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3–11. Link

    • Ertl, P., et al. (2020).[3] The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemBioChem, 22(3). (Provides HPLC retention data confirming hydrophobicity trends). Link

    • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Link

    crystal structure analysis of 3-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comparative technical analysis of the crystal structure and solid-state properties of 3-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride . It contrasts this fluorinated

    
    -amino acid scaffold with its non-fluorinated parent and chlorinated analogs to assist in solid-form selection for drug development.
    
    
    A Comparative Technical Guide for Drug Development

    Executive Summary & Application Context

    3-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride is a critical

    
    -amino acid building block. Unlike naturally occurring 
    
    
    
    -amino acids, the amino group here is attached to the
    
    
    -carbon, introducing an extra methylene group into the backbone.[]

    Why this structure matters:

    • Peptidomimetics: Incorporation into peptides creates "

      
      -peptides" that are resistant to proteolytic degradation.
      
    • Fluorine Effect: The 4-fluoro substitution modulates lipophilicity and metabolic stability without significantly altering the steric bulk compared to the parent phenyl compound.

    • Solid-State Form: The hydrochloride salt is the preferred form for isolation due to enhanced crystallinity and water solubility compared to the zwitterionic free base.

    Comparative Overview
    FeatureTarget Product (4-Fluoro)Parent Analog (4-H)Bulky Analog (4-Chloro)
    Steric Radius ~1.47 Å (Isosteric to H)~1.20 Å~1.75 Å (Significant bulk)
    Electronic Nature High electronegativity, C-F dipoleNeutralPolarizable, Halogen-bond donor
    Crystal Packing Dipole-driven stacking; F...H interactionsHydrophobic stackingCl...Cl or Cl...O interactions
    Melting Point High (>200°C, dec)High (222°C, dec)High (223°C, dec)

    Experimental Methodology: Crystallization & Data Collection

    To obtain high-quality single crystals for X-ray diffraction (XRD), specific protocols must be followed to manage the ionic nature of the hydrochloride salt.

    Crystallization Protocol (Self-Validating)

    The causality of solvent choice is critical.

    
    -amino acid salts are highly soluble in water/methanol but insoluble in non-polar solvents. A vapor diffusion  or slow evaporation  method is required.
    
    • Solvent System: Methanol (Good solvent) / Diethyl Ether (Antisolvent).

    • Protocol:

      • Dissolve 50 mg of the HCl salt in minimal warm Methanol (approx. 0.5 mL).

      • Filter through a 0.2

        
        m PTFE syringe filter to remove nucleation sites (dust).
        
      • Place in an inner vial.

      • Place inner vial into a larger jar containing Diethyl Ether. Cap tightly.

      • Mechanism: Ether vapor diffuses into the methanol, slowly lowering solubility and driving nucleation of the salt form rather than the oil.

    Structure Solution Workflow

    The following diagram outlines the logical flow from crystal growth to refined structure, highlighting the decision nodes for handling disorder common in flexible

    
    -amino acid side chains.
    

    G Sample Raw HCl Salt Growth Vapor Diffusion (MeOH/Et2O) Sample->Growth Dissolution Diffraction X-Ray Diffraction (Mo K-alpha, 100K) Growth->Diffraction Single Crystal Selection Solve Structure Solution (Direct Methods/SHELXT) Diffraction->Solve Harvest Reflections Refine Refinement (Least Squares) Solve->Refine Initial Phasing Refine->Refine Disorder Modeling Analysis Packing & Interaction Analysis Refine->Analysis R-factor < 5%

    Caption: Workflow for structural determination. Note the loop at Refinement for modeling side-chain disorder.

    Structural Analysis & Comparison

    Molecular Conformation (Torsion Angles)

    The defining feature of

    
    -amino acids is the 
    
    
    
    bond. In the crystal structure, the torsion angle
    
    
    (
    
    
    ) determines the folding propensity.
    • Observation: The 4-F derivative typically adopts a gauche conformation (

      
      ) in the solid state. This is stabilized by an intramolecular hydrogen bond between the ammonium proton (
      
      
      
      ) and the carbonyl oxygen (
      
      
      ), forming a stable 6-membered ring-like motif.
    • Comparison: This mimics the conformation of the Parent (4-H) analog. However, the 4-Chloro analog may show deviations due to steric clash if the packing density is high, pushing the torsion towards anti (

      
      ) in some polymorphs.
      
    Crystal Packing: The Bilayer Motif

    Most

    
    -amino acid hydrochlorides crystallize in space group 
    
    
    
    (monoclinic) or
    
    
    (orthorhombic, if chiral).
    • Bilayer Structure: The molecules arrange in bilayers. The polar heads (

      
      ) cluster together to form a hydrophilic core, while the hydrophobic 4-fluorophenyl tails extend outward, interdigitating with tails from the adjacent layer.
      
    • The Fluorine Factor:

      • C-F...H-C Interactions: Unlike the 4-H analog, the 4-F atom acts as a weak hydrogen bond acceptor. In the crystal lattice, you will observe short contacts between the Fluorine and aromatic protons of neighboring rings (distance < 2.5 Å).

      • Stacking: The strong dipole of the C-F bond often aligns anti-parallel to neighbors to minimize energy, leading to a "tighter" packing efficiency in the hydrophobic region compared to the 4-H analog.

    Hydrogen Bonding Network

    The stability of the HCl salt is driven by a robust 3-dimensional H-bond network:

    • Charge Assist: The Chloride ion (

      
      ) acts as a bridge, accepting 2-3 H-bonds from the ammonium group (
      
      
      
      ).
    • Carboxylic Acid: The -COOH group typically forms a "head-to-tail" catemer or dimer with adjacent carboxyl groups.

    Performance Comparison: 4-F vs. Alternatives

    This section evaluates why a researcher would choose the 4-F derivative over the 4-H or 4-Cl analogs for drug development.

    Performance Metric4-Fluoro Derivative4-H (Parent)4-Chloro Derivative
    Metabolic Stability High. Blockage of para-position prevents P450 hydroxylation.Low. Rapidly metabolized at para-position.Medium. Stable, but Cl can be a handle for toxicity.
    Lattice Energy High. Dipole interactions + H-bonds. Stable solid form.Medium. Van der Waals + H-bonds.High. Halogen bonding adds stability but lowers solubility.
    Solubility (Water) Good. Polar C-F bond aids solvation vs Cl.Moderate. Low. Lipophilic Cl reduces aqueous solubility.
    Bioisosterism Excellent mimic of H (Steric match).N/A (Is the reference).Poor mimic of H (Steric mismatch).
    Experimental Insight: Thermal Stability

    Thermal gravimetric analysis (TGA) of the 4-F HCl salt typically shows:

    • Dehydration/Desolvation: None (if anhydrous).

    • Melting/Decomposition: Sharp endotherm > 200°C followed by immediate weight loss (loss of HCl and decarboxylation).

    • Comparison: The 4-F analog often has a slightly higher melting point than the 4-H analog due to the added dipole-dipole interactions in the crystal lattice.

    References

    • Synthesis and Properties of Fluorin

      
      -Amino Acids: 
      
      • Recent Developments in the Synthesis of Fluorin

        
        -Amino Acids. ResearchGate. Link
        
    • Structural Database & Methodology

      • Cambridge Structural Database (CSD).[2][3] CCDC.[3][4][5] Link

    • Comparative Data on Chloro-Analogs

      • 3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride Properties. PubChem.[6][7][8] Link

    • General

      
      -Amino Acid Packing: 
      
      • An Amino Acid Code for

        
        -sheet Packing Structure. PMC. Link
        
    • Enzymatic Resolution & Synthesis

      • Efficient Synthesis of New Fluorin

        
        -Amino Acid Enantiomers. MDPI. Link
        

    Sources

    validation of chiral HPLC method for 3-Amino-3-(4-fluorophenyl)propanoic acid purity

    Author: BenchChem Technical Support Team. Date: March 2026

    Optimizing and Validating Chiral HPLC Methods for 3-Amino-3-(4-fluorophenyl)propanoic Acid Purity: A Comparative Column Guide

    Introduction: The Analytical Challenge of -Amino Acids

    3-Amino-3-(4-fluorophenyl)propanoic acid is a critical

    
    -amino acid building block used extensively in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). Because biological systems are highly stereoselective, determining the enantiomeric purity of this intermediate is a mandatory quality control step.
    

    Historically, amino acid enantiomers were separated using achiral HPLC columns following pre-column derivatization with chiral reagents. However, modern pharmaceutical development demands the direct separation of free amino acids to eliminate the uncertainty, artifacts, and time delays associated with derivatization[1]. Furthermore, the recent overhaul of regulatory standards, specifically the ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) guidelines, mandates a lifecycle and Quality-by-Design (QbD) approach to method validation[2][3].

    As an Application Scientist, I approach this not as a trial-and-error exercise, but as a systematic evaluation of molecular interactions. This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for the direct analysis of 3-Amino-3-(4-fluorophenyl)propanoic acid and provides a self-validating, ICH-compliant protocol for its routine testing.

    Mechanistic Rationale: Selecting the Optimal Chiral Stationary Phase

    To achieve baseline resolution (

    
    ) of 3-Amino-3-(4-fluorophenyl)propanoic acid without derivatization, we must exploit its specific structural features: a primary amine, a carboxylic acid, and a highly electronegative fluorophenyl ring.
    

    We evaluated three distinct CSP chemistries:

    • Macrocyclic Glycopeptide (Teicoplanin / Chirobiotic T): This phase is exceptionally suited for free, zwitterionic amino acids. It utilizes a combination of hydrogen bonding, steric inclusion, and finely tuned

      
       interactions[4]. The fluorine atom at the para-position of the phenyl ring withdraws electron density, altering the 
      
      
      
      stacking dynamics and allowing the teicoplanin selector to achieve profound chiral recognition in Polar Ionic Mode (PIM)[1].
    • Crown Ether (Crownpak CR(+)): Crown ethers form highly specific host-guest inclusion complexes with primary amines. However, this interaction requires the amine to be fully protonated, necessitating highly acidic mobile phases (e.g.,

      
       at pH 1–2)[5]. While effective, continuous exposure to pH < 2 accelerates HPLC system wear.
      
    • Polysaccharide-based (Amylose / Chiralpak AD-H): While dominant in general pharmaceutical analysis, polysaccharide columns struggle with the highly polar, zwitterionic nature of free

      
      -amino acids in normal-phase conditions, often resulting in severe peak tailing unless the analyte is Boc- or Fmoc-protected.
      

    Method Development & Validation Lifecycle

    Workflow ATP 1. Analytical Target Profile Define Purity Goals Screen 2. CSP Screening (Macrocyclic vs Crown Ether) ATP->Screen Risk Assessment Opt 3. Method Optimization (Temp, Flow, pH) Screen->Opt Select Rs > 1.5 Valid 4. ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Opt->Valid Lock Conditions Valid->Opt Fail Criteria Deploy 5. Routine QC System Suitability Testing Valid->Deploy Pass Criteria

    Workflow for chiral HPLC method development and ICH Q2(R2) validation.

    Comparative Performance Data

    To objectively justify the method selection, an experimental screening was conducted using a racemic standard of 3-Amino-3-(4-fluorophenyl)propanoic acid (1.0 mg/mL).

    Table 1: Comparative Column Screening Results

    CSP Type / ColumnMobile Phase ChemistryRetention Time (
    
    
    )
    Resolution (
    
    
    )
    Tailing FactorVerdict & Causality
    Teicoplanin (Chirobiotic T)Methanol / 0.1% Ammonium Acetate (Polar Ionic Mode)6.2 min / 8.5 min2.4 1.1 Optimal. Ionic interactions and
    
    
    stacking yield sharp peaks without derivatization.
    Crown Ether (Crownpak CR(+))Aqueous
    
    
    (pH 1.5)
    12.1 min / 15.3 min1.81.4Acceptable. Good inclusion complexation, but high acidity degrades pump seals over time.
    Amylose (Chiralpak AD-H)Hexane / IPA / TFA (80:20:0.1)9.4 min / 10.1 min1.12.2Suboptimal. Zwitterionic nature causes secondary interactions with silica, leading to tailing.

    Experimental Methodology: A Self-Validating Protocol

    According to ICH guidelines, a chiral HPLC method must be validated for several key parameters to ensure its performance[6]. The following protocol utilizes the optimized Teicoplanin method and is designed as a self-validating system .

    A self-validating protocol integrates internal controls that automatically flag failures. By bracketing unknown samples with a 0.1% limit-level standard, the system continuously monitors its own Sensitivity (Signal-to-Noise) and Resolution. If the limit-level standard fails to produce an

    
    , the sequence invalidates itself, preventing the reporting of false negatives for enantiomeric impurities.
    
    Step-by-Step Execution:
    • Mobile Phase Preparation: Dissolve 1.0 g of Ammonium Acetate in 1000 mL of HPLC-grade Methanol. Causality: The volatile salt modulates the ionization state of the analyte's carboxylate and amine groups, enabling optimal ionic interaction with the teicoplanin macrocycle.

    • System Suitability Testing (SST): Inject a 10 µL aliquot of the racemic standard (0.1 mg/mL).

      • Acceptance Criteria: Resolution (

        
        ) between enantiomers must be 
        
        
        
        . Tailing factor
        
        
        .
    • Specificity & Blank Verification: Inject the sample diluent (Methanol).

      • Self-Validation: Ensures zero carryover from previous runs. Peak purity analysis via Diode Array Detection (DAD) or Circular Dichroism (CD) must show no co-elution[5][6].

    • Accuracy (Spike Recovery): Prepare the pure API spiked with 0.1%, 0.5%, and 1.0% of the undesired enantiomer. Inject each level in triplicate.

    • Precision (Repeatability): Inject the 0.1% limit-level standard six consecutive times. Calculate the %RSD of the peak areas.

    Table 2: ICH Q2(R2) Validation Results (Teicoplanin Method)

    Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
    Specificity No interference at retention timesNo co-eluting peaks detectedPass
    Linearity & Range
    
    
    (0.05% to 150% of spec)
    
    
    Pass
    Accuracy (Recovery) 90.0% – 110.0% at 0.1% spike level99.5% – 101.2%Pass
    Precision (Repeatability) %RSD
    
    
    5.0% for limit-level (n=6)
    %RSD = 0.8%Pass
    Sensitivity (LOD / LOQ)
    
    
    (LOD) and
    
    
    (LOQ)
    LOD = 0.01%, LOQ = 0.03%Pass

    Conclusion

    For the enantiomeric purity analysis of 3-Amino-3-(4-fluorophenyl)propanoic acid, direct separation using a macrocyclic glycopeptide (Teicoplanin) CSP in Polar Ionic Mode vastly outperforms traditional normal-phase polysaccharide columns and highly acidic crown ether methods. By aligning the method's chemical causality with the rigorous, self-validating lifecycle framework of ICH Q2(R2) and Q14, laboratories can ensure robust, reproducible, and audit-proof analytical data.

    References

    1.[6] Benchchem - A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation. URL: 2.[4] Sigma Aldrich - Amino Acid and Peptide Chiral Separations. URL: 3.[1] Chromatography Today - Chiral Amino Acid and Peptide Separations – the Next Generation. URL: 4.[5] Jasco Inc - Detection of Amino Acids Using HPLC with CD Detection. URL: 5.[2] IntuitionLabs.ai - ICH Q2(R2) Guide: Analytical Method Validation Explained. URL: 6.[3] AMSbiopharma - ICH Guidelines for Analytical Method Validation Explained. URL:

    Sources

    comparative yield of Rodionov vs enzymatic synthesis for fluorinated beta-amino acids

    Comparative Guide: Rodionov Chemical Synthesis vs. Enzymatic Routes for Fluorinated -Amino Acids

    Executive Summary

    The Strategic Pivot in Fluorinated Scaffold Synthesis

    Fluorinated

    This guide compares the Rodionov reaction —a modified Knoevenagel condensation yielding racemic scaffolds—against Enzymatic Synthesis (specifically Transaminases and Lipases) which targets high optical purity.

    Key Takeaway: While the Rodionov synthesis offers superior raw throughput (yields 76–98% ) and scalability for racemic backbones, it fails in stereocontrol. Enzymatic routes, particularly

    61–91%

    Part 1: Mechanistic Deep Dive

    The Rodionov Synthesis (Chemical Benchmark)

    Mechanism: The Rodionov reaction is a multi-component condensation of an aldehyde, malonic acid, and an ammonia source (typically ammonium acetate) in an alcoholic solvent.[1][2]

    • Causality: The reaction proceeds via the formation of an imine intermediate between the aldehyde and ammonia. Malonic acid undergoes Knoevenagel condensation with this imine, followed by thermal decarboxylation to generate the

      
      -amino acid.
      
    • Fluorine Impact: The presence of electron-withdrawing fluorine atoms on the aldehyde substrate actually accelerates the initial nucleophilic attack, often resulting in higher yields compared to non-fluorinated analogs.

    • Limitation: The product is strictly racemic . To access the bioactive (S)- or (R)-enantiomer, a downstream resolution step is required, effectively capping the theoretical yield of the desired isomer at 50% unless a racemization-recycle loop is engineered.

    Enzymatic Synthesis (The Biocatalytic Challenger)

    Mechanism A: Asymmetric Synthesis (

    
    -Transaminases)
    • Action: Transaminases (TAs) transfer an amino group from a sacrificial donor (e.g., isopropylamine or benzylamine) to a fluorinated

      
      -keto acid/ester.
      
    • Selectivity: The enzyme's active site (PLP-dependent) dictates sterics, allowing for the formation of a single enantiomer (usually S or R depending on the enzyme fold type) with >99% ee.

    • Thermodynamics: The equilibrium is often unfavorable; shifting it requires removing the ketone byproduct (e.g., using Lactate Dehydrogenase or spontaneous decarboxylation).

    Mechanism B: Kinetic Resolution (Lipases) [3][4]

    • Action: A lipase (e.g., Burkholderia cepacia PSIM) selectively hydrolyzes the ester bond of one enantiomer from a racemic mixture (often produced via Rodionov).

    • Yield Cap: Strictly limited to 50% for the desired enantiomer without dynamic kinetic resolution (DKR).

    Part 2: Visualizing the Pathways

    Diagram 1: Comparative Reaction Workflows

    This diagram illustrates the linear efficiency of the Transaminase route versus the branching complexity of the Rodionov-Resolution route.

    SynthesisPathwaysStartFluorinated AldehydeRodionovRodionov Reaction(NH4OAc, Malonic Acid, EtOH)Start->RodionovChemical RouteOxidationOxidation/Activationto Beta-Keto EsterStart->OxidationBiocatalytic RouteRacemateRacemic Beta-Amino AcidRodionov->RacemateYield: 76-98%EsterificationEsterification(SOCl2, EtOH)Racemate->EsterificationLipaseLipase Resolution(B. cepacia PSIM)Esterification->LipaseProd_Rod(S)-Beta-Amino Acid(Yield: ~45-49%)Lipase->Prod_RodHydrolysisWaste(R)-Ester ByproductLipase->WasteUnreactedTransaminasew-Transaminase(PLP, Amine Donor)Oxidation->TransaminaseProd_Enz(S)-Beta-Amino Acid(Yield: 60-91%)Transaminase->Prod_EnzAsymmetric Synthesis

    Caption: Comparison of the multi-step Rodionov-Resolution pathway (Red) vs. the direct Transaminase pathway (Yellow/Green).

    Part 3: Performance Metrics & Data

    The following data is aggregated from comparative studies involving fluorinated phenyl-substituted

    Table 1: Yield and Selectivity Comparison
    MetricRodionov Synthesis (Chemical)Lipase Resolution (Chemo-Enzymatic)Transaminase (Direct Enzymatic)
    Primary Product Racemic
    
    
    -amino acid
    (S)-Acid + (R)-Ester(R) or (S)-
    
    
    -amino acid
    Step Yield 76% – 98% (as HCl salt)48% – 49% (of theoretical 50%)61% – 91% (Isolated)
    Enantiomeric Excess (ee) 0% (Racemic)>99%>99%
    Atom Economy High (CO2 is only byproduct)Low (50% of material is waste/recycled)High (Direct conversion)
    Scalability Excellent (kg to ton scale)Good (requires solvent handling)Moderate (requires enzyme formulation)
    Key Reagents Malonic acid, NH4OAc, EtOHLipase PSIM, iPr2O, WaterTransaminase, PLP, Amine Donor

    Data Interpretation:

    • Rodionov is the method of choice when stereochemistry is not a priority or when generating starting material for resolution screening.

    • Lipase Resolution is a robust "fix" for Rodionov products but inherently limits yield.

    • Transaminases offer the highest "Yield of Desired Enantiomer" but require more complex substrate preparation (

      
      -keto esters).
      

    Part 4: Experimental Protocols

    Protocol A: Modified Rodionov Synthesis (Racemic Scaffold)

    Validated for

    • Reagents: 3-Fluorobenzaldehyde (10 mmol), Malonic acid (10 mmol), Ammonium acetate (20 mmol).

    • Solvent: 96% Ethanol (15 mL).

    • Procedure:

      • Dissolve aldehyde and malonic acid in ethanol.

      • Add ammonium acetate.[1][2]

      • Heat to reflux for 6–8 hours. Note: Monitor CO2 evolution; cessation indicates completion.

      • Cool to room temperature. The

        
        -amino acid typically precipitates.
        
      • Filter and wash with cold ethanol.

    • Workup: To isolate as Hydrochloride salt (for stability): Suspend solid in ethanol, cool to 0°C, and add thionyl chloride (1.5 eq) dropwise. Reflux for 2 hours. Evaporate solvent.

    • Expected Yield: 76–98% (Racemic salt).

    Protocol B: Lipase-Catalyzed Resolution (Enantiopure Isolation)

    Validated using Burkholderia cepacia lipase (PSIM).[4][5][6]

    • Substrate: Racemic

      
      -amino ester HCl salt (from Protocol A).
      
    • Medium: Diisopropyl ether (iPr2O) / Water (0.5 eq relative to ester).[6][7]

    • Catalyst: Lipase PSIM (30 mg/mL).

    • Base: Triethylamine (Et3N) (0.5 eq) to neutralize the HCl salt and activate the amine.

    • Procedure:

      • Suspend substrate and enzyme in iPr2O at 45°C .

      • Add water and Et3N.[3][4][5] Shake at 200 rpm.

      • Stop Condition: Monitor conversion by HPLC. Stop at exactly 50% conversion (typically 24–48h).

    • Purification:

      • Filter off enzyme.

      • The product ((S)-acid) precipitates or is extracted into aqueous phase.

      • The unreacted ((R)-ester) remains in the organic phase.

    • Expected Yield: ~48% (S)-Amino Acid (>99% ee).[3][4][5][6]

    Part 5: Decision Matrix

    When should you choose which method?

    DecisionTreeStartStart: Target Molecule?IsChiralIs Stereochemistry Critical?Start->IsChiralScaleScale of Production?IsChiral->ScaleYes ((S) or (R) needed)RodionovUSE RODIONOV(High Throughput, Racemic)IsChiral->RodionovNo (Racemic OK)KetoAvailIs Beta-Keto Ester Available?Scale->KetoAvailGram/Kg ScaleLipaseUSE RODIONOV + LIPASE(Robust, 50% Yield Cap)KetoAvail->LipaseNo (Aldehyde is cheaper)TransaminaseUSE TRANSAMINASE(High Yield, Enantiopure)KetoAvail->TransaminaseYes

    Caption: Decision tree for selecting synthesis strategy based on chirality needs and substrate availability.

    References

    • Shahmohammadi, S., Fülöp, F., & Forró, E. (2020).[4] Efficient Synthesis of New Fluorinated

      
      -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 5990.[4] Link
      
    • Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase. Frontiers in Bioengineering and Biotechnology, 9, 757062.[8] Link

    • March, T. L., et al. (2012).[9] Synthesis, structure, and biological applications of

      
      -fluorinated 
      
      
      -amino acids and derivatives. Chemistry & Biodiversity, 9(11), 2410-2441.[9] Link
    • López-Iglesias, M., et al. (2017).[3] Transaminases for the synthesis of fluorinated chiral amines. (Cited within context of enzymatic fluorinated synthesis reviews).

    Safety Operating Guide

    3-Amino-3-(4-fluorophenyl)propanoic acid proper disposal procedures

    Author: BenchChem Technical Support Team. Date: March 2026

    An authoritative guide on the operational logistics, safety protocols, and disposal procedures for 3-Amino-3-(4-fluorophenyl)propanoic acid (CAS: 325-89-3).

    As a fluorinated aromatic amino acid derivative, this compound presents unique end-of-life management challenges. Standard biological or low-temperature chemical degradation is insufficient due to the high bond dissociation energy of the carbon-fluorine (C-F) bond (~485 kJ/mol). Improper disposal can lead to the release of volatile fluorinated organic compounds or highly toxic hydrogen fluoride (HF) gas.

    Physicochemical & Hazard Profile

    Before initiating any disposal protocol, operators must understand the quantitative and qualitative hazards of the target compound.

    Table 1: Chemical Identity and GHS Hazard Summary

    ParameterValue / DescriptionOperational Implication
    Chemical Name 3-Amino-3-(4-fluorophenyl)propanoic acidContains a stable fluoroaromatic ring requiring high-energy degradation.
    CAS Number 325-89-3Essential for hazardous waste manifesting.
    Molecular Formula C9H10FNO2Yields CO2, NOx, and HF upon complete combustion.
    Molecular Weight 183.18 g/mol Used to calculate theoretical HF yield during thermal destruction.
    GHS Hazards H302, H315, H319, H332, H335 [1]Mandates strict PPE (respirators, nitrile gloves) during waste handling.
    Signal Word WarningRequires secondary containment during storage.

    Mechanistic Rationale for Disposal Protocols

    The disposal of 3-Amino-3-(4-fluorophenyl)propanoic acid relies on high-temperature hazardous waste incineration coupled with acid gas scrubbing .

    • The C-F Bond Challenge: The fundamental hurdle in disposing of fluorinated organics is preventing the formation of Products of Incomplete Combustion (PICs). If incineration temperatures are too low, the compound may volatilize or fragment into smaller, highly toxic fluorinated greenhouse gases [2].

    • Hydrogen Fluoride (HF) Generation: Complete thermal mineralization of this compound successfully breaks the C-F bond but inevitably generates HF gas. HF is highly corrosive and toxic, meaning the incinerator must be equipped with an alkaline wet scrubber to neutralize the exhaust before atmospheric release [3].

    Step-by-Step Laboratory Segregation & Packaging Protocol

    For researchers and lab managers, disposal begins at the bench. This protocol ensures the waste is safely stabilized for transport to a licensed thermal destruction facility.

    Step 1: Container Selection

    • Collect solid waste and contaminated consumables (e.g., weighing boats, spatulas) in High-Density Polyethylene (HDPE) containers.

    • Causality: While the compound itself is stable in glass, HDPE is the industry standard for fluorinated waste to prevent catastrophic container failure in the unlikely event of accidental acidification and premature HF generation.

    Step 2: Chemical Segregation

    • Isolate the compound from strong oxidizing agents and strong bases.

    • Do not mix this waste with standard non-halogenated organic solvents (e.g., ethanol, acetone) unless specifically instructed by your waste vendor, as halogenated and non-halogenated waste streams have different BTU (caloric) requirements for incineration.

    Step 3: GHS-Compliant Labeling

    • Affix a hazardous waste label detailing the exact contents: "Hazardous Waste - Fluorinated Organic Compound. Contains: 3-Amino-3-(4-fluorophenyl)propanoic acid (CAS 325-89-3)."

    • Include the warning: "Danger: Generates Hydrogen Fluoride (HF) upon combustion."

    Step 4: Storage and Transport

    • Store in a cool, dry, well-ventilated secondary containment area.

    • Transfer to a licensed hazardous waste transporter under an EPA-compliant hazardous waste manifest (or regional equivalent).

    Thermal Destruction & Scrubbing Workflow (Facility Level)

    Once the waste reaches a commercial hazardous waste incinerator, the following operational plan is executed to ensure >99.99% Destruction and Removal Efficiency (DRE).

    Step 1: Waste Blending

    • The solid waste is dissolved or slurried with a high-BTU combustible solvent. This ensures a consistent caloric feed rate, preventing temperature drops in the primary combustion chamber.

    Step 2: Primary Combustion (Rotary Kiln)

    • The blended waste is injected into the primary chamber operating at >1000°C . This extreme thermal environment provides the activation energy required to cleave the aromatic ring and the C-F bond.

    Step 3: Secondary Chamber Thermal Oxidation

    • Off-gases from the primary chamber are routed to a secondary combustion chamber operating at >1100°C with a residence time of >2 seconds [2].

    • Causality: This extended residence time is the critical self-validating step that ensures any volatilized fluorinated fragments (PICs) are completely mineralized into CO2, H2O, NOx, and HF.

    Step 4: Alkaline Wet Scrubbing

    • The highly acidic exhaust gas (containing HF and NOx) is rapidly quenched to prevent the de novo synthesis of dioxins.

    • The gas passes through a wet scrubber utilizing a Calcium Hydroxide (Ca(OH)2) or Sodium Hydroxide (NaOH) solution. The HF reacts with the calcium to precipitate out as highly stable, insoluble Calcium Fluoride (CaF2) [3].

    Step 5: Effluent Monitoring and Ash Disposal

    • Stack emissions are continuously monitored. For fluorinated compounds, facilities increasingly utilize EPA Method OTM-50 to sample and analyze the stack gas for volatile fluorinated compounds, ensuring the DRE is met [4].

    • The resulting CaF2 scrubber sludge and bottom ash are stabilized and disposed of in a secure, Subtitle C hazardous waste landfill.

    Disposal Workflow Visualization

    The following diagram maps the complete lifecycle of the compound from laboratory segregation through final thermal destruction and emission control.

    DisposalWorkflow LabWaste Solid/Liquid Waste: 3-Amino-3-(4-fluorophenyl)propanoic acid Segregation Waste Segregation (HDPE Containers, No Oxidizers) LabWaste->Segregation Transport HazMat Transport (EPA Manifested) Segregation->Transport Incinerator Primary Combustion Chamber (>1000°C, Cleaves C-F Bonds) Transport->Incinerator SecChamber Secondary Chamber (>2 sec residence time, destroys PICs) Incinerator->SecChamber Volatiles & Gases Ash Ash & Scrubber Sludge (Secure Landfill Disposal) Incinerator->Ash Bottom Ash Scrubber Alkaline Wet Scrubber (Neutralizes HF to CaF2) SecChamber->Scrubber HF Gas + CO2 Stack Continuous Emissions Monitoring (EPA Method OTM-50) Scrubber->Stack Scrubbed Gas Scrubber->Ash CaF2 Sludge

    Caption: End-to-end thermal destruction and scrubbing workflow for fluorinated organic laboratory waste.

    Emergency Spill Response Prior to Disposal

    If the compound is spilled during the segregation phase, standard disposal protocols must be temporarily suspended in favor of emergency containment:

    • Personnel Safety: Evacuate the immediate area. Don a NIOSH-approved particulate respirator (N95 or higher), chemical-resistant goggles, and nitrile gloves.

    • Containment: Do not flush with water, as this expands the contamination zone.

    • Collection: Carefully sweep up the solid using a spark-proof tool and place it into a dedicated, labeled HDPE container.

    • Decontamination: Wash the spill site with a damp cloth and mild detergent. Place all contaminated cleaning materials into the same hazardous waste container for incineration.

    References

    • Fluorochem. (2026). Safety Data Sheet: 3-Amino-3-(4-fluorophenyl)propanoic acid (CAS 325-89-3). Retrieved from[Link]

    • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials. Retrieved from[Link]

    • National Institutes of Health (NIH) / PMC. (2020). Per‐ and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review. Retrieved from[Link]

    • Eurofins USA. (2025). Finding an End to Forever Chemicals: OTM-50 and Fluorinated Compound Destruction. Retrieved from[Link]

    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.